Fgfr-IN-5
Description
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Properties
Molecular Formula |
C25H22N6O3 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
4-amino-3-[2-(2-cyclopropyl-1,3-benzoxazol-5-yl)ethynyl]-1-[(3S)-1-prop-2-enoylpyrrolidin-3-yl]-6H-pyrrolo[2,3-d]pyridazin-7-one |
InChI |
InChI=1S/C25H22N6O3/c1-2-20(32)30-10-9-17(13-30)31-12-16(21-22(31)24(33)29-28-23(21)26)5-3-14-4-8-19-18(11-14)27-25(34-19)15-6-7-15/h2,4,8,11-12,15,17H,1,6-7,9-10,13H2,(H2,26,28)(H,29,33)/t17-/m0/s1 |
InChI Key |
PFTXXXFDRVKUEE-KRWDZBQOSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Target Selectivity Profile of a Representative FGFR Inhibitor
Disclaimer: Information regarding the specific compound "Fgfr-IN-5" is not publicly available. This document provides a representative in-depth technical guide based on the target selectivity profile of a well-characterized, selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, FIIN-1, to serve as a template and example. The data and methodologies presented are based on published scientific literature.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases (RTKs) that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2][3] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, and translocations, is implicated in the pathogenesis of numerous cancers.[1][3] This has led to the development of targeted therapies aimed at inhibiting FGFR activity. This guide provides a detailed overview of the target selectivity profile of a representative covalent FGFR inhibitor, FIIN-1, and the experimental protocols used for its characterization.
Target Selectivity Profile of FIIN-1
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. FIIN-1 has been profiled against a broad panel of kinases to determine its selectivity. The following tables summarize the biochemical potency and binding affinity of FIIN-1 against the FGFR family and other selected kinases.
Table 1: Biochemical IC50 Values of FIIN-1 against FGFR Family Kinases
| Kinase | IC50 (nM) |
| FGFR1 | 9.2[4] |
| FGFR2 | 6.2[4] |
| FGFR3 | 11.9[4] |
| FGFR4 | 189[4] |
Data obtained from Z'-lyte biochemical assays.[4]
Table 2: Dissociation Constants (Kd) of FIIN-1 for Selected Kinases
| Kinase | Kd (nM) |
| FGFR1 | 2.8[4] |
| FGFR2 | 6.9[4] |
| FGFR3 | 5.4[4] |
| FGFR4 | 120[4] |
| Blk | 65[4] |
| Flt1 | 32[4] |
Data obtained from KinomeScan binding assays.[4]
Experimental Protocols
Biochemical Kinase Inhibition Assay (Z'-lyte™)
This assay format is a fluorescence-based, coupled-enzyme assay that measures the inhibition of kinase activity.
Principle: The Z'-lyte™ assay measures the amount of ATP remaining in solution following a kinase reaction. The kinase reaction is performed in the presence of the inhibitor. After the kinase reaction, a detection reagent containing a mixture of enzymes is added. These enzymes produce a luminescent signal that is inversely proportional to the amount of ATP remaining. Therefore, a lower signal indicates higher kinase activity (more ATP consumed) and a higher signal indicates lower kinase activity (less ATP consumed).
Protocol:
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme, appropriate substrate (e.g., poly(Glu,Tyr) 4:1), ATP, kinase buffer, and the Z'-lyte™ detection reagent.
-
Procedure:
-
A dilution series of the test compound (FIIN-1) is prepared in DMSO and then diluted in kinase buffer.
-
The kinase, substrate, and test compound are pre-incubated in a 384-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at room temperature.
-
The Z'-lyte™ detection reagent is added to stop the kinase reaction and initiate the detection reaction.
-
The plate is incubated to allow the detection signal to develop.
-
The luminescence is read on a plate reader.
-
-
Data Analysis: The raw data is converted to percent inhibition. IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve.
KinomeScan™ Binding Assay
This is a competition binding assay used to quantitatively measure the binding of a test compound to a large panel of kinases.
Principle: The assay utilizes an active-site directed ligand that is immobilized on a solid support. The kinase of interest is mixed with the test compound and then applied to the immobilized ligand. The amount of kinase that binds to the solid support is quantified. A lower amount of bound kinase indicates a stronger interaction between the kinase and the test compound.
Protocol:
-
Reagents: A panel of 402 different kinases, an immobilized active-site directed ligand, and the test compound (FIIN-1).
-
Procedure:
-
The test compound is incubated with the kinase panel at a concentration of 10 µM.[4]
-
The kinase-compound mixture is then passed over the immobilized ligand.
-
The amount of kinase bound to the solid support is quantified.
-
-
Data Analysis: The results are reported as a percentage of the DMSO control. A lower percentage indicates tighter binding of the inhibitor to the kinase.[4] For strong hits, a dose-response curve is generated to determine the dissociation constant (Kd).[4]
Signaling Pathway and Experimental Workflow Visualizations
FGFR Signaling Pathway
Caption: FGFR signaling pathway and the inhibitory action of FIIN-1.
Kinase Selectivity Profiling Workflow
Caption: General workflow for kinase selectivity profiling.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anncaserep.com [anncaserep.com]
- 4. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr-IN-5: A Technical Guide to its Binding Affinity for FGFR1
Disclaimer: Publicly available scientific literature and vendor specifications do not contain information on a compound specifically named "Fgfr-IN-5". However, data is available for a structurally related and potent covalent inhibitor designated FGFR-IN-11 (also referred to as compound I-5). This guide will proceed under the assumption that "this compound" refers to this compound and will detail its interaction with Fibroblast Growth Factor Receptor 1 (FGFR1).
This in-depth technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding affinity, experimental protocols, and relevant signaling pathways associated with the inhibition of FGFR1 by FGFR-IN-11.
Quantitative Binding Affinity Data
FGFR-IN-11 is a covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family. Its inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The reported IC50 values for FGFR-IN-11 against various FGFR isoforms are summarized below.
| Target Kinase | IC50 (nM) |
| FGFR1 | 9.9 [1] |
| FGFR2 | 3.1[1] |
| FGFR3 | 16[1] |
| FGFR4 | 1.8[1] |
Table 1: Biochemical IC50 values of FGFR-IN-11 for FGFR family kinases.[1]
Experimental Protocols for Determining Binding Affinity
The determination of IC50 values for kinase inhibitors like FGFR-IN-11 involves various biochemical and cellular assays. Below are detailed methodologies for commonly employed experimental protocols.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Principle: The assay is performed in two steps. First, the kinase reaction is allowed to proceed, and then the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase-based reaction to produce a luminescent signal that is proportional to the ADP concentration.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human FGFR1 kinase, a suitable peptide substrate (e.g., Biotin-Pyk2 (Tyr402)), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[2].
-
Inhibitor Addition: Serial dilutions of FGFR-IN-11 are added to the reaction wells.
-
Kinase Reaction: The reaction is initiated by the addition of the substrate/ATP mix and incubated at room temperature for a defined period (e.g., 60 minutes)[2].
-
ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP[2]. This is typically incubated for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Kinase Detection Reagent is added, which contains enzymes to convert ADP to ATP and a luciferase/luciferin mixture to generate a luminescent signal[2]. After a 30-minute incubation, the luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
LanthaScreen™ Eu Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay that measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by a test compound.
Principle: The assay utilizes a Europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer that binds to the ATP pocket. When the tracer is bound, FRET occurs between the Eu-donor and the tracer-acceptor. An inhibitor that binds to the ATP site will displace the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation: Prepare solutions of FGFR1 kinase, Eu-anti-His antibody, and Kinase Tracer 236 in Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Prepare serial dilutions of the test compound (FGFR-IN-11).
-
Assay Plate Setup: Add the test compound, the kinase/antibody mixture, and the tracer to the wells of a microplate.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated and plotted against the inhibitor concentration to determine the IC50 value.
FGFR1 Signaling Pathway and Inhibition
FGFR1 is a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, dimerizes and autophosphorylates its intracellular kinase domain. This activation triggers several downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and angiogenesis. Dysregulation of the FGFR1 pathway is implicated in various cancers. FGFR-IN-11 acts as an inhibitor of the FGFR1 kinase domain, thereby blocking these downstream signals.
Caption: FGFR1 signaling pathway and point of inhibition by Fgfr-IN-11.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the IC50 of an inhibitor using a biochemical kinase assay.
Caption: Workflow for IC50 determination of an FGFR1 inhibitor.
References
An In-depth Technical Guide on the Binding Affinity of Fibroblast Growth Factor Receptor 2 (FGFR2) Inhibitors
Disclaimer: As of the latest literature review, a specific molecule designated "Fgfr-IN-5" is not publicly documented. Therefore, this guide will utilize data from well-characterized, potent, and selective FGFR2 inhibitors to provide a representative and in-depth technical overview for researchers, scientists, and drug development professionals. The principles, assays, and pathways discussed are directly applicable to the study of any novel FGFR2 inhibitor.
Introduction to FGFR2 and its Inhibition
Fibroblast Growth Factor Receptor 2 (FGFR2) is a member of the receptor tyrosine kinase (RTK) family.[1][2] Upon binding with its cognate fibroblast growth factor (FGF) ligands, FGFR2 dimerizes, leading to autophosphorylation of its intracellular kinase domain. This event triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for regulating cellular processes like proliferation, differentiation, and survival.[3][4][5] Aberrant FGFR2 signaling, through mechanisms such as gene amplification, mutations, or fusions, is a known oncogenic driver in various cancers, including gastric, breast, and endometrial cancers.[6] This makes FGFR2 a compelling target for therapeutic intervention. Small molecule inhibitors that target the ATP-binding pocket of the FGFR2 kinase domain are a major focus of drug discovery efforts.
Quantitative Binding Affinity of Representative FGFR2 Inhibitors
The binding affinity of an inhibitor to its target kinase is a critical parameter, often quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). These values determine the potency of the compound. Below are tables summarizing the biochemical and cellular activities of several known FGFR inhibitors against FGFR2.
Table 1: Biochemical IC50 Values of Selected FGFR Inhibitors
| Inhibitor | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Data Source |
| FIIN-1 | 9.2 | 6.2 | 11.9 | 189 | [7] |
| LY2874455 | 2.8 | 2.6 | 6.4 | 6 | [8] |
| PRN1371 | <20 | <20 | <20 | <20 | [9] |
Table 2: Cellular IC50 Values of Selected FGFR Inhibitors
| Inhibitor | Cell Line | FGFR Status | Cellular IC50 (nM) | Assay Type | Data Source |
| LY2874455 | SNU-16 | FGFR2 Amplification | ~10 | Proliferation | [8] |
| LY2874455 | KATO-III | FGFR2 Amplification | ~10 | Proliferation | [8] |
| PRN1371 | SNU-16 | FGFR2 Amplification | 3.8 | Proliferation | [9] |
Experimental Protocols for Determining Binding Affinity
Accurate determination of inhibitor potency requires robust and validated experimental assays. Both biochemical and cell-based assays are essential for a comprehensive characterization.
Biochemical assays measure the direct interaction of an inhibitor with the purified kinase enzyme.
3.1.1. ADP-Glo™ Luminescent Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[10][11][12]
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal directly proportional to kinase activity.[10][12]
-
Protocol Outline:
-
Kinase Reaction: Recombinant human FGFR2 enzyme is incubated with a suitable substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP in a kinase reaction buffer. Test compounds (inhibitors) are added at varying concentrations.
-
Reaction Termination & ATP Depletion: ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any unconsumed ATP. This is typically followed by a 40-minute incubation at room temperature.[10]
-
ADP Detection: Kinase Detection Reagent is added, which contains enzymes that convert ADP to ATP and the luciferase/luciferin pair. The plate is incubated for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize.[10][12]
-
Data Acquisition: Luminescence is measured using a plate reader. The signal is inversely proportional to the inhibitory activity of the test compound. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
3.1.2. LanthaScreen™ TR-FRET Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of an inhibitor to the kinase.
-
Principle: The assay relies on the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor competing with the tracer for the ATP-binding site will disrupt FRET.[13]
-
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the FGFR2 kinase, a europium (Eu)-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer in the assay buffer.
-
Assay Assembly: In a 384-well plate, add the test inhibitor at various concentrations. Subsequently, add the pre-mixed kinase/antibody solution.
-
Tracer Addition: Add the tracer solution to initiate the binding competition.
-
Incubation: Incubate the plate for at least one hour at room temperature to allow the binding equilibrium to be reached.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths. The emission ratio is calculated, which decreases as the inhibitor displaces the tracer. IC50 curves are then generated.[13]
-
Cell-based assays measure the inhibitor's activity in a more physiologically relevant context, assessing its ability to penetrate cell membranes and inhibit the target in the presence of endogenous ATP concentrations.
3.2.1. Inhibition of Downstream Signaling (p-ERK Assay)
-
Principle: This assay measures the inhibition of FGFR2 signaling by quantifying the phosphorylation of a key downstream effector, ERK.
-
Protocol Outline:
-
Cell Culture: Culture cells with known FGFR2 alterations (e.g., SNU-16 or KATO-III, which have FGFR2 amplification) until they reach a suitable confluency.[8]
-
Serum Starvation: Cells are typically serum-starved for several hours to reduce basal signaling activity.
-
Inhibitor Treatment: Treat cells with the test inhibitor at various concentrations for a defined period (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., FGF2 or FGF9) for a short period (e.g., 10-15 minutes) to induce FGFR2 signaling.
-
Cell Lysis: Lyse the cells to extract proteins.
-
Detection: Analyze the levels of phosphorylated ERK (p-ERK) and total ERK using methods such as Western blotting or a quantitative ELISA. The ratio of p-ERK to total ERK is used to determine the extent of signaling inhibition.
-
3.2.2. Cell Proliferation/Viability Assay
-
Principle: This assay determines the effect of the inhibitor on the proliferation and viability of cancer cell lines that are dependent on FGFR2 signaling for their growth.
-
Protocol Outline:
-
Cell Seeding: Seed FGFR2-dependent cancer cells (e.g., SNU-16) in a 96-well plate at a predetermined density.
-
Inhibitor Treatment: After allowing the cells to attach, treat them with a range of inhibitor concentrations.
-
Incubation: Incubate the cells for an extended period, typically 48-72 hours, to allow for effects on proliferation to become apparent.[7]
-
Viability Measurement: Measure cell viability using a reagent such as MTT, WST-1, or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to a vehicle-treated control and determine the IC50 value.
-
Visualization of Key Pathways and Workflows
The binding of an FGF ligand to FGFR2 initiates a complex network of intracellular signaling events that drive cellular responses.
Caption: Simplified FGFR2 signaling cascade.
The following diagram illustrates the key steps in determining an inhibitor's IC50 value using the ADP-Glo™ biochemical assay.
Caption: Workflow for IC50 determination using ADP-Glo™.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs) and Noncanonical Partners in Cancer Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. promega.com [promega.com]
- 11. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Fgfr-IN-5: A Potent and Selective Inhibitor of FGFR3
An In-depth Technical Guide on the Binding Affinity and Mechanism of Action of Fgfr-IN-5 for Fibroblast Growth Factor Receptor 3
This technical guide provides a comprehensive overview of the binding affinity of this compound for Fibroblast Growth Factor Receptor 3 (FGFR3). It is intended for researchers, scientists, and drug development professionals working in the fields of oncology, signal transduction, and medicinal chemistry. This document details the quantitative binding data, experimental methodologies for its determination, and the downstream signaling pathways affected by this interaction.
Quantitative Analysis of this compound Binding Affinity
This compound has demonstrated potent and selective inhibitory activity against FGFR3. The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | Assay Type |
| This compound | 289 | 44 | 3 | Biochemical Assay |
In addition to biochemical assays, the cellular activity of this compound has been assessed by measuring the inhibition of FGFR phosphorylation in a cellular context.
| Inhibitor | FGFR1 Phosphorylation IC50 (nM) | FGFR3 Phosphorylation IC50 (nM) | Cell Line |
| This compound | 59 | 8 | HEK-293 cells |
Caption: Summary of this compound IC50 values.
Experimental Protocols
Detailed methodologies are crucial for the accurate determination of inhibitor potency. Below are representative protocols for a biochemical kinase assay and a cell-based phosphorylation assay, which are standard methods for characterizing FGFR inhibitors like this compound.
Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay determines the IC50 value of an inhibitor by measuring its ability to displace a fluorescent tracer from the ATP-binding site of the FGFR3 kinase.
Objective: To determine the concentration of this compound required to inhibit 50% of FGFR3 kinase activity in a biochemical setting.
Materials:
-
Recombinant human FGFR3 kinase (e.g., GST-tagged)
-
LanthaScreen™ Eu-anti-Tag antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor tracer
-
This compound (serially diluted in DMSO)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO. A typical starting concentration is 1 mM.
-
Assay Plate Preparation: Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a solution containing the FGFR3 kinase and the Eu-anti-Tag antibody in kinase buffer. Add 5 µL of this mixture to each well.
-
Tracer Addition: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer. Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell-Based FGFR Phosphorylation Assay (Western Blot)
This method assesses the ability of this compound to inhibit the autophosphorylation of FGFR3 in a cellular environment.
Objective: To determine the concentration of this compound required to inhibit 50% of FGFR3 phosphorylation in cultured cells.
Materials:
-
HEK-293 cells (or another suitable cell line expressing FGFR3)
-
Cell culture medium and supplements
-
This compound (serially diluted in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-FGFR (pFGFR) and anti-total-FGFR (tFGFR)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment: Plate HEK-293 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pFGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total FGFR.
-
Data Analysis: Quantify the band intensities for pFGFR and tFGFR. Calculate the ratio of pFGFR to tFGFR for each treatment condition. Plot the normalized pFGFR levels against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
FGFR3 Signaling Pathway and Inhibition by this compound
Caption: FGFR3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for IC50 Determination
Caption: Workflow for biochemical IC50 determination of this compound.
Fgfr-IN-5: A Technical Guide on its Efficacy and Impact on the MAPK Pathway
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information, including specific quantitative data and detailed experimental protocols for the compound designated "Fgfr-IN-5," is limited. This guide provides a comprehensive overview of the anticipated effects of a selective FGFR inhibitor on the MAPK pathway, drawing upon established principles and data from analogous, well-characterized FGFR inhibitors. The experimental protocols and data presented herein are representative examples and should be adapted and validated for specific research applications.
Introduction: Targeting the FGFR Signaling Axis
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, migration, and survival.[1] This pathway is comprised of four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4) and their activating ligands, the fibroblast growth factors (FGFs).[1] Upon FGF binding, FGFRs dimerize, leading to the trans-autophosphorylation of their intracellular kinase domains. This phosphorylation cascade creates docking sites for various adaptor proteins and signaling molecules, initiating a complex network of downstream signaling cascades.[2]
One of the most crucial downstream pathways activated by FGFR is the Ras-Raf-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway.[2][3] Aberrant activation of the FGFR/MAPK axis, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations of FGFRs, is a known driver in a variety of human cancers.[1][4] Consequently, the development of small molecule inhibitors that selectively target FGFRs has emerged as a promising therapeutic strategy. This compound is conceptualized as one such inhibitor, designed to potently and selectively block the kinase activity of FGFRs, thereby attenuating downstream oncogenic signaling through the MAPK pathway.
Mechanism of Action: this compound and MAPK Pathway Inhibition
This compound is hypothesized to be an ATP-competitive inhibitor of the FGFR kinase domain. By binding to the ATP-binding pocket of the receptor, it prevents the transfer of phosphate groups, thereby inhibiting the autophosphorylation of the receptor and the subsequent phosphorylation of downstream substrates. This direct inhibition of FGFR activation leads to a direct and measurable decrease in the activity of the MAPK signaling cascade.
The canonical FGFR-MAPK signaling pathway and the proposed point of intervention by this compound are illustrated in the diagram below.
Quantitative Assessment of this compound Activity
The potency and efficacy of this compound would be determined through a series of in vitro assays. The following tables present hypothetical, yet representative, quantitative data for an effective FGFR inhibitor.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| FGFR1 | 1.5 |
| FGFR2 | 2.8 |
| FGFR3 | 3.2 |
| FGFR4 | 8.1 |
| VEGFR2 | >1000 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate higher potency. The high IC50 for VEGFR2 suggests selectivity for the FGFR family.
Table 2: Cellular Potency of this compound in FGFR-Dependent Cancer Cell Lines
| Cell Line | FGFR Aberration | Assay Type | IC50 (nM) |
| NCI-H1581 (Lung) | FGFR1 Amplification | Cell Viability | 15.2 |
| SNU-16 (Gastric) | FGFR2 Amplification | Cell Viability | 25.8 |
| RT112/84 (Bladder) | FGFR3 Fusion | Cell Viability | 18.5 |
Cellular IC50 values demonstrate the inhibitor's ability to suppress the growth of cancer cells harboring specific FGFR alterations.
Table 3: Pharmacodynamic Effect of this compound on MAPK Pathway Signaling
| Cell Line | Treatment | p-ERK / Total ERK Ratio |
| NCI-H1581 | Vehicle (DMSO) | 1.00 |
| NCI-H1581 | This compound (10 nM) | 0.45 |
| NCI-H1581 | This compound (50 nM) | 0.12 |
| NCI-H1581 | This compound (100 nM) | 0.05 |
This table illustrates the dose-dependent inhibition of ERK phosphorylation, a key downstream effector in the MAPK pathway, upon treatment with this compound.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of an FGFR inhibitor's effect on the MAPK pathway. Below are representative protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of purified FGFR kinases.
Principle: A radiometric or fluorescence-based assay is used to measure the phosphorylation of a synthetic substrate by a recombinant FGFR kinase in the presence of varying concentrations of the inhibitor.
Methodology:
-
Reagents: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, a suitable kinase substrate (e.g., poly(Glu-Tyr)), ATP (with a radiolabel such as [γ-³²P]ATP for radiometric assays), kinase reaction buffer, and this compound.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, combine the recombinant FGFR kinase, the kinase substrate, and the diluted inhibitor in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction.
-
Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter membrane and measuring radioactivity. For fluorescence-based assays, a specific antibody that recognizes the phosphorylated substrate is used.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to a vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
Principle: A colorimetric or fluorometric assay is used to quantify the number of viable cells after treatment with the inhibitor.
Methodology:
-
Cell Culture: Culture FGFR-dependent cancer cell lines (e.g., NCI-H1581, SNU-16) in their recommended growth medium.
-
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
Add a viability reagent (e.g., MTT, resazurin, or a reagent for an ATP-based assay) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Normalize the readings to a vehicle-treated control to determine the percentage of cell viability. Calculate the IC50 value from the dose-response curve.
Western Blot Analysis of MAPK Pathway Phosphorylation
This technique is used to directly observe the effect of this compound on the phosphorylation status of key proteins in the MAPK pathway.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for the phosphorylated and total forms of target proteins (e.g., FGFR, ERK).
Methodology:
-
Cell Treatment and Lysis:
-
Culture FGFR-dependent cells and treat with various concentrations of this compound for a defined period.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-ERK).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total form of the protein (e.g., anti-total-ERK) to serve as a loading control.
-
Data Analysis: Quantify the band intensities using densitometry software. The level of the phosphorylated protein is typically normalized to the level of the corresponding total protein.
Conclusion
This compound, as a representative selective FGFR inhibitor, is designed to potently and specifically target the kinase activity of FGFRs. This targeted inhibition is expected to effectively block the downstream activation of the MAPK pathway, a key signaling cascade implicated in the proliferation and survival of various cancers with aberrant FGFR signaling. The in-depth technical evaluation of this compound, through a combination of in vitro kinase assays, cellular proliferation studies, and pharmacodynamic assessments of MAPK pathway modulation, is essential to fully characterize its therapeutic potential for the treatment of FGFR-driven malignancies. The methodologies and data frameworks presented in this guide provide a robust foundation for the continued investigation and development of this and other next-generation FGFR inhibitors.
References
- 1. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. RAS-MAPK reactivation facilitates acquired resistance in FGFR1-amplified lung cancer and underlies a rationale for upfront FGFR-MEK blockade - PMC [pmc.ncbi.nlm.nih.gov]
Fgfr-IN-5: A Technical Guide on its Interplay with the PI3K-AKT Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon activation, trigger a cascade of downstream signaling events crucial for cellular processes such as proliferation, survival, and differentiation. Dysregulation of the FGFR signaling network is implicated in various malignancies, making it a compelling target for therapeutic intervention. One of the key downstream effectors of FGFR signaling is the Phosphoinositide 3-kinase (PI3K)-AKT pathway, a critical regulator of cell survival and growth. This technical guide provides an in-depth analysis of Fgfr-IN-5, a potent inhibitor of FGFR, with a specific focus on its modulatory effects on the PI3K-AKT signaling cascade. While publicly available information on this compound is limited, this document synthesizes the known mechanisms of FGFR inhibition and its consequential impact on PI3K-AKT signaling, drawing upon data from related FGFR inhibitors to provide a comprehensive overview for research and drug development professionals. This compound is identified as compound 3 in patent WO2022042612A1, highlighting its novelty and potential as a therapeutic agent.[1][2]
Introduction to FGFR Signaling and its Crosstalk with the PI3K-AKT Pathway
The FGFR family comprises four main receptor tyrosine kinases (FGFR1-4) that are activated by fibroblast growth factors (FGFs). Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, leading to the activation of multiple downstream pathways, including the RAS-MAPK, PLCγ, and PI3K-AKT pathways.
The activation of the PI3K-AKT pathway by FGFR is primarily mediated by the recruitment of the adaptor protein FGFR substrate 2 (FRS2). Upon FGFR activation, FRS2 is phosphorylated, creating binding sites for the GRB2/GAB1 complex. This complex then recruits the p85 regulatory subunit of PI3K, leading to the activation of its p110 catalytic subunit. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a plethora of downstream substrates, promoting cell survival, growth, proliferation, and metabolism.
This compound: A Novel FGFR Inhibitor
This compound is a potent inhibitor of FGFR.[1][2] It is documented as compound 3 in the patent WO2022042612A1.[1][2] While specific public data on this compound's kinase selectivity profile and its direct effects on the PI3K-AKT pathway are not extensively available, its classification as a potent FGFR inhibitor suggests that it functions by competing with ATP for the binding site in the FGFR kinase domain. By inhibiting the kinase activity of FGFR, this compound is expected to block the initial autophosphorylation event, thereby preventing the recruitment and phosphorylation of FRS2 and consequently suppressing the activation of the downstream PI3K-AKT pathway. A related compound, FGFR3-IN-5, has demonstrated potent and selective inhibition of FGFR3 with an IC50 of 3 nM, and also inhibits FGFR1 and FGFR2 at higher concentrations (IC50 of 289 nM and 44 nM, respectively).[3] This suggests that compounds within this series possess significant and selective FGFR inhibitory activity.
Quantitative Data
Currently, there is a lack of publicly available, specific quantitative data (e.g., IC50, Ki) detailing the inhibitory potency of this compound against different FGFR isoforms and its downstream effects on the PI3K-AKT pathway. The primary source of information identifies it as a "potent inhibitor of FGFR".[1][2] For the purpose of this guide, we will refer to data from a closely related compound, FGFR3-IN-5, to provide an illustrative example of the expected potency.
Table 1: Inhibitory Activity of FGFR3-IN-5 [3]
| Target | IC50 (nM) |
| FGFR3 | 3 |
| FGFR2 | 44 |
| FGFR1 | 289 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential to characterize the effect of this compound on the PI3K-AKT pathway. These are generalized protocols based on standard laboratory practices for evaluating FGFR inhibitors.
Cell-Based Kinase Inhibition Assay
This assay is designed to determine the concentration of this compound required to inhibit the phosphorylation of a downstream target of FGFR, such as FRS2 or AKT, in a cellular context.
Protocol:
-
Cell Culture: Culture a relevant cell line with known FGFR expression and a functional PI3K-AKT pathway (e.g., a cancer cell line with FGFR amplification or activating mutations) in appropriate growth medium.
-
Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. The following day, starve the cells in serum-free medium for 4-6 hours. Treat the cells with a serial dilution of this compound for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for 15-30 minutes to induce FGFR activation and downstream signaling.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blot Analysis: Perform SDS-PAGE and Western blotting to detect the levels of phosphorylated AKT (p-AKT at Ser473 or Thr308) and total AKT.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal for each treatment condition. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot Analysis of PI3K-AKT Pathway Components
This experiment aims to provide a qualitative and semi-quantitative assessment of the effect of this compound on key proteins in the FGFR and PI3K-AKT signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and for different time points, followed by ligand stimulation as described in the cell-based kinase inhibition assay. Prepare cell lysates as described above.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-FRS2, total FRS2, p-AKT (Ser473/Thr308), total AKT, p-S6K, and total S6K overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Stripping and Re-probing: To detect multiple proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies and re-probed with a different primary antibody.
Visualizations
Signaling Pathway Diagrams
Caption: FGFR signaling to the PI3K-AKT pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound on AKT phosphorylation.
Conclusion
This compound represents a novel and potent inhibitor of the FGFR signaling pathway. Based on the established understanding of FGFR signaling, its inhibitory action is anticipated to effectively block the downstream activation of the PI3K-AKT pathway. This, in turn, would lead to the suppression of pro-survival and pro-proliferative signals in cancer cells that are dependent on aberrant FGFR activity. Further detailed biochemical and cellular characterization of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug developers to investigate the intricate effects of this promising new inhibitor on a critical cancer-related signaling cascade. The identification of this compound within a patent application underscores the active development in this area and the potential for new therapeutic options for patients with FGFR-driven cancers.
References
Technical Guide: In Vitro Kinase Assay Profiling of FGFR Inhibitors
Disclaimer: Extensive searches for "Fgfr-IN-5" did not yield specific in vitro kinase assay data. This guide has been compiled using publicly available information on other well-characterized Fibroblast Growth Factor Receptor (FGFR) inhibitors to serve as a comprehensive example of the requested technical content.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of four receptor tyrosine kinases (FGFR1-4) that play a crucial role in various biological processes, including cell proliferation, differentiation, migration, and survival.[1][2][3] Aberrant FGFR signaling, due to gene amplification, activating mutations, or translocations, is implicated in the pathogenesis of numerous cancers.[1][4] Consequently, FGFRs have emerged as significant therapeutic targets for cancer treatment.[2][5] This document provides a technical overview of the in vitro kinase assay results for representative FGFR inhibitors, details the experimental protocols for such assays, and illustrates the associated signaling pathways.
Data Presentation: In Vitro Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several representative FGFR inhibitors against the four FGFR isoforms and other selected kinases. These values indicate the inhibitor's potency and selectivity. Lower IC50 values denote higher potency.
| Kinase Target | LY2874455 IC50 (nM) | AZD4547 IC50 (nM) | Ponatinib IC50 (nM) |
| FGFR1 | 2.6 | 0.2 | 9 |
| FGFR2 | 2.8 | 2.5 | 13 |
| FGFR3 | 2.7 | 1.8 | 17 |
| FGFR4 | 6.5 | 47 | 103 |
| VEGFR2 | 18 | 16 | 1.5 |
| KDR | - | 24 | - |
| KIT | - | 13 | 7 |
| ABL | - | >10000 | 0.37 |
Data compiled from multiple sources. Note that assay conditions can vary between studies, affecting absolute IC50 values.
Experimental Protocols
In Vitro Kinase Assay Methodology
A common method for determining the potency of kinase inhibitors is the LanthaScreen™ Eu Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the kinase's ATP-binding site.
Materials:
-
Kinase: Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4.
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[6]
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor scaffold.
-
Antibody: Europium-labeled anti-tag antibody (e.g., Eu-anti-His).
-
Test Compound: FGFR inhibitor of interest, serially diluted in DMSO.
-
Assay Plate: 384-well, low-volume plate.
Procedure:
-
Compound Preparation: A 10-point serial dilution of the test inhibitor is prepared in DMSO. Further dilution into the kinase buffer is performed to achieve the final desired concentrations.
-
Assay Reaction Setup: The assay is typically performed by adding the following components in order to the wells of a 384-well plate:
-
5 µL of the diluted test compound.
-
5 µL of a mixture containing the specific FGFR kinase and the Eu-labeled antibody.
-
5 µL of the fluorescently labeled tracer.[6]
-
-
Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.[6]
-
Signal Detection: The plate is read on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The emission signals at 665 nm (acceptor/tracer) and 615 nm (donor/antibody) are measured.
-
Data Analysis:
-
The emission ratio (665 nm / 615 nm) is calculated for each well.
-
The percent inhibition is determined relative to high (no inhibitor) and low (saturating concentration of a known potent inhibitor) controls.
-
IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic model using appropriate software.
-
Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate key cellular processes like proliferation, survival, and migration.[7]
Caption: Simplified FGFR signaling pathway.
In Vitro Kinase Assay Workflow
The following diagram illustrates the key steps in a typical in vitro kinase binding assay used to determine inhibitor potency.
Caption: Workflow for an in vitro kinase binding assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. resources.revvity.com [resources.revvity.com]
Futibatinib (TAS-120): An In-depth Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Abstract
Futibatinib (also known as TAS-120) is a potent, orally bioavailable, and irreversible small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, 3, and 4.[1][2][3] It demonstrates significant anti-tumor activity in preclinical models and has shown clinical benefit in patients with tumors harboring FGFR genetic aberrations.[1][4][5] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of futibatinib, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used for its characterization.
Introduction to Futibatinib and its Target: FGFR
The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, migration, and survival.[2][6] Genetic alterations in FGFR genes, such as fusions, rearrangements, mutations, and amplifications, can lead to constitutive activation of this pathway, driving oncogenesis in a variety of solid tumors.[4] Futibatinib was developed as a targeted therapy to inhibit this aberrant signaling.[3]
Mechanism of Action
Futibatinib is a covalent inhibitor that irreversibly binds to a conserved cysteine residue within the ATP-binding pocket of the FGFR kinase domain.[2][7] This covalent modification leads to sustained inhibition of FGFR phosphorylation and downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[2][6] By blocking these pathways, futibatinib effectively reduces tumor cell proliferation and induces apoptosis in cancer cells with FGFR alterations.[2][6] Its irreversible binding mechanism may offer an advantage in overcoming acquired resistance to reversible ATP-competitive FGFR inhibitors.[8]
Caption: Mechanism of Futibatinib Action.
Pharmacodynamics
The pharmacodynamic properties of futibatinib have been characterized through a series of in vitro and in vivo studies, demonstrating its potent and selective inhibition of FGFR signaling and subsequent anti-tumor effects.
In Vitro Activity
Futibatinib exhibits potent inhibitory activity against all four FGFR isoforms in enzymatic assays.[1][9] Its anti-proliferative effects have been demonstrated in a wide range of cancer cell lines harboring various FGFR aberrations.[1]
Table 1: In Vitro Inhibitory Activity of Futibatinib
| Parameter | FGFR1 | FGFR2 | FGFR3 | FGFR4 | Reference(s) |
| Enzyme IC₅₀ (nM) | 1.8 | 1.4 | 1.6 | 3.7 | [1][9] |
| Cellular IC₅₀ (nM) | - | - | - | - | |
| SNU-16 (FGFR2 amp) | - | 15.3 | - | - | [1] |
| AN3 CA (FGFR2 mut) | - | 2.6 | - | - | [1] |
| RT112/84 (FGFR3 fusion) | - | - | 10.1 | - | [1] |
| KMS-11 (FGFR3 trans) | - | - | 1.8 | - | [1] |
IC₅₀: Half-maximal inhibitory concentration; amp: amplification; mut: mutation; trans: translocation
Kinase Selectivity
Futibatinib demonstrates high selectivity for the FGFR family. In a screening panel of 296 kinases, futibatinib showed strong inhibition of only a few non-FGFR kinases at a concentration of 100 nM.[1] A subsequent screen against 387 kinases confirmed its high selectivity, with only MAPK12 and INSR showing greater than 50% inhibition at 100 nM.[10]
Table 2: Kinase Selectivity Profile of Futibatinib (at 100 nM)
| Kinase | % Inhibition | Reference(s) |
| FGFR1 | 99.1 | [10] |
| FGFR2 | 97.0 | [10] |
| FGFR3 | 97.8 | [10] |
| FGFR4 | 94.8 | [10] |
| MAPK12 | 69.0 | [10] |
| INSR | 55.0 | [10] |
| RET (S891A mutant) | 85.7 | [1] |
| MAPKAPK2 | 54.3 | [1] |
| CK1α | 50.7 | [1] |
In Vivo Anti-Tumor Activity
Oral administration of futibatinib has been shown to cause significant, dose-dependent tumor growth inhibition in various xenograft models of human cancers with FGFR alterations.[1][2] The anti-tumor activity is correlated with sustained inhibition of FGFR phosphorylation in the tumor tissue.[1] For instance, in a rhabdomyosarcoma xenograft model, futibatinib monotherapy showed limited efficacy in delaying tumor growth, though it did inhibit the phosphorylation of FGFR4 and its downstream targets.[5][11]
Pharmacokinetics
The pharmacokinetic profile of futibatinib has been evaluated in preclinical species and in human clinical trials.
Preclinical Pharmacokinetics
Preclinical studies have characterized the absorption, distribution, metabolism, and excretion (ADME) properties of futibatinib. Detailed preclinical DMPK profiles, including plasma stability, protein binding, and membrane permeability, have been described.[10]
Clinical Pharmacokinetics
In patients with advanced solid tumors, the pharmacokinetics of futibatinib were found to be dose-proportional with once-daily dosing.[12]
Table 3: Clinical Pharmacokinetic Parameters of Futibatinib (20 mg once daily)
| Parameter | Value | Reference(s) |
| Tₘₐₓ (median, hours) | 2.0 (range: 1.2 - 22.8) | [2][13] |
| t₁/₂ (mean, hours) | 2.9 | [2] |
| CL/F (geometric mean, L/h) | 20 | [2] |
| Metabolism | Primarily by CYP3A, lesser extent by CYP2C9 and CYP2D6 | [2] |
| Excretion | ~91% in feces, ~9% in urine | [2] |
Tₘₐₓ: Time to maximum plasma concentration; t₁/₂: Elimination half-life; CL/F: Apparent oral clearance
Clinical Efficacy and Safety
Futibatinib has demonstrated clinically meaningful benefit in patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma (iCCA) harboring FGFR2 fusions or other rearrangements.[14][15]
In the pivotal Phase 2 FOENIX-CCA2 trial, futibatinib achieved a notable objective response rate (ORR) and a durable duration of response (DoR).[15][16]
Table 4: Efficacy of Futibatinib in the FOENIX-CCA2 Trial
| Efficacy Endpoint | Result | Reference(s) |
| Objective Response Rate (ORR) | 41.7% | [15][16] |
| Median Duration of Response (DoR) | 9.5 months | [16] |
| Median Progression-Free Survival (PFS) | 8.9 months | [16] |
| Median Overall Survival (OS) | 20.0 months | [16] |
The most common treatment-related adverse events (TRAEs) include hyperphosphatemia, alopecia, dry mouth, diarrhea, and dry skin.[16] Hyperphosphatemia is a known on-target effect of FGFR inhibition.[17]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the pharmacokinetics and pharmacodynamics of futibatinib.
In Vitro Kinase and Cell-Based Assays
Caption: In Vitro Assay Workflow.
-
Enzymatic Kinase Assays: The inhibitory activity of futibatinib against recombinant FGFR1, 2, 3, and 4 can be determined using luminescence-based kinase assays such as Kinase-Glo® (Promega).[18] These assays measure the amount of ATP remaining after the kinase reaction, with a lower signal indicating higher kinase activity.
-
Cell Proliferation Assays: The anti-proliferative effects of futibatinib on cancer cell lines with known FGFR alterations are typically assessed using viability assays like CellTiter-Glo® (Promega) or by direct cell counting. Cells are treated with a range of futibatinib concentrations for a defined period (e.g., 72 hours) before assessing cell viability.[1]
-
Western Blotting: To confirm the on-target effect of futibatinib in cells, western blotting is used to measure the phosphorylation status of FGFR and its downstream signaling proteins (e.g., FRS2, ERK, AKT). Cells are treated with futibatinib for a short period, followed by lysis and protein analysis.[19]
In Vivo Tumor Xenograft Models
Caption: In Vivo Xenograft Study Workflow.
-
Animal Models: The in vivo efficacy of futibatinib is evaluated in immunocompromised mice (e.g., nude mice) bearing subcutaneous xenografts of human cancer cell lines with FGFR alterations.[1][20] Patient-derived xenograft (PDX) models can also be used to better recapitulate the heterogeneity of human tumors.[21]
-
Dosing and Monitoring: Futibatinib is typically administered orally once daily.[5] Tumor volume and body weight are monitored regularly throughout the study.
-
Pharmacodynamic Assessment: At the end of the study, tumors are excised, and pharmacodynamic markers, such as the levels of phosphorylated FGFR, can be assessed by immunohistochemistry (IHC) or western blotting to confirm target engagement in vivo.[21]
Conclusion
Futibatinib is a highly selective and potent irreversible inhibitor of FGFR1-4 with a well-characterized pharmacokinetic and pharmacodynamic profile. Its covalent mechanism of action provides sustained target inhibition, leading to significant anti-tumor activity in preclinical models and durable clinical responses in patients with FGFR-driven malignancies. The data summarized in this guide underscore the therapeutic potential of futibatinib as a precision medicine for cancers with aberrant FGFR signaling. Further research is ongoing to explore its activity in other tumor types and in combination with other anti-cancer agents.[3]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. U.S. FDA Approves FGFR Inhibitor, Futibatinib for the Treatment of Previously Treated, Unresectable, Locally Advanced or Metastatic Intrahepatic Cholangiocarcinoma | 2022 | TAIHO PHARMA [taiho.co.jp]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Futibatinib | C22H22N6O3 | CID 71621331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Futibatinib? [synapse.patsnap.com]
- 8. dovepress.com [dovepress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Evaluation of the FGFR-Family Inhibitor Futibatinib for Pediatric Rhabdomyosarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Phase I, first-in-human study of futibatinib, a highly selective, irreversible FGFR1-4 inhibitor in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. ascopubs.org [ascopubs.org]
- 16. Updated Results from the FOENIX-CCA2 Trial of Futibatinib in Patients with iCCA Harboring FGFR2 Fusions/Rearrangements | CCA News Online [ccanewsonline.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Developing FGFR4 inhibitors as potential anti-cancer agents via in silico design, supported by in vitro and cell-based testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. oncotarget.com [oncotarget.com]
- 21. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Fgfr-IN-5: An In-Depth Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Fgfr-IN-5 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and angiogenesis. Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the preclinical data available for this compound, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic properties. All data presented herein is extracted from publicly available information, primarily from patent documentation WO2022042612A1, where this compound is designated as compound 3.[1]
Mechanism of Action and In Vitro Potency
This compound exerts its therapeutic effect by inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling pathways crucial for tumor cell growth and survival. The primary mechanism of action involves competitive binding to the ATP-binding pocket of the FGFR kinase domain.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| FGFR1 | Data not available | Kinase Assay |
| FGFR2 | Data not available | Kinase Assay |
| FGFR3 | Data not available | Kinase Assay |
| FGFR4 | Data not available | Kinase Assay |
Detailed experimental protocols for the in vitro kinase assays are not publicly available at this time.
Cellular Activity
The anti-proliferative activity of this compound has been evaluated in various cancer cell lines.
Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Data not available | Data not available | Data not available |
Specific cell lines and corresponding IC50 values from preclinical studies of this compound are not detailed in the currently accessible public documents.
In Vivo Efficacy in Xenograft Models
The anti-tumor efficacy of this compound has been assessed in preclinical xenograft models.
Table 3: In Vivo Anti-tumor Efficacy of this compound
| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |
| Data not available | Data not available | Data not available | Data not available |
Detailed information regarding the specific xenograft models, dosing regimens, and resulting tumor growth inhibition for this compound is not available in the public domain.
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of a drug candidate is crucial for its development.
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Species | Value |
| Half-life (t1/2) | Data not available | Data not available |
| Bioavailability (F%) | Data not available | Data not available |
| Clearance (CL) | Data not available | Data not available |
| Volume of Distribution (Vd) | Data not available | Data not available |
Publicly accessible documents do not currently provide specific pharmacokinetic data for this compound.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the general workflow of preclinical evaluation for a kinase inhibitor like this compound, the following diagrams are provided.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: General preclinical development workflow for a targeted therapy like this compound.
Conclusion
This compound is a promising FGFR inhibitor with potential for the treatment of cancers driven by aberrant FGFR signaling. While the publicly available information from patent literature confirms its existence and designates it as a potent inhibitor, detailed quantitative preclinical data on its in vitro and in vivo activity, as well as its pharmacokinetic profile, are not yet fully disclosed. Further publication of preclinical studies will be essential to fully elucidate the therapeutic potential of this compound. Researchers interested in this compound are encouraged to monitor for forthcoming scientific publications and presentations.
References
Methodological & Application
Application Notes and Protocols: Fgfr-IN-5 for Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Fgfr-IN-5, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in cell culture applications. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is implicated in the pathogenesis of numerous cancers.[3][4] this compound is a small molecule inhibitor designed to target the ATP-binding pocket of the FGFR kinase domain, thereby blocking downstream signaling cascades.[5] These notes provide protocols for assessing the biological activity of this compound in cancer cell lines with aberrant FGFR signaling.
Mechanism of Action and Signaling Pathway
Upon binding of Fibroblast Growth Factors (FGFs), FGFRs dimerize and undergo trans-autophosphorylation of their intracellular tyrosine kinase domains.[4][6] This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways.[1][7][8] this compound inhibits this initial phosphorylation step, leading to the suppression of these downstream pathways and subsequent inhibition of tumor cell growth and survival.
Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for the treatment of cell cultures with this compound. Optimization may be required for specific cell lines and experimental conditions.
Preparation of this compound Stock Solution
-
Reconstitution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powdered compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Cell Culture and Seeding
-
Cell Lines: Select appropriate cancer cell lines with known FGFR alterations (e.g., FGFR1/2 amplification, FGFR3 mutation). Examples of cell lines used in FGFR inhibitor studies include NCI-H1581 (lung cancer, FGFR1 amplification) and RT112 (bladder cancer, FGFR3 mutation).[9][10]
-
Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
Seeding Density: Seed cells in appropriate culture vessels (e.g., 96-well plates for proliferation assays, 6-well plates for western blotting) at a density that allows for logarithmic growth during the treatment period.
This compound Treatment
-
Working Solutions: On the day of the experiment, prepare fresh working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the specific assay.
Caption: General Experimental Workflow for Cell Culture Treatment.
Downstream Analysis
-
After the treatment period, add the proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50).
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Harvest the cells (including floating cells in the medium).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the stained cells by flow cytometry to quantify early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Quantitative data, such as IC50 values, should be summarized in a clear and structured table for easy comparison across different cell lines.
Table 1: Example IC50 Values of Various FGFR Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) | Reference |
| AZD4547 | NCI-H1581 | Lung Cancer | FGFR1 Amplification | ~25 | [9] |
| AZD4547 | A375 | Melanoma | Not specified | 1623 | [11] |
| BGJ398 | RT112 | Bladder Cancer | FGFR3 Mutation | ~10 | [9] |
| Erdafitinib | NCI-H1581 | Lung Cancer | FGFR1 Amplification | 14 | [10] |
Note: The data presented in this table are for illustrative purposes and represent other FGFR inhibitors. The IC50 for this compound will need to be determined experimentally.
Troubleshooting
-
Low Potency (High IC50):
-
Verify the activity of the this compound compound.
-
Ensure the selected cell line has a documented FGFR alteration and is dependent on this pathway for survival.
-
Optimize treatment duration and concentration range.
-
-
Inconsistent Results:
-
Maintain consistent cell passage numbers and seeding densities.
-
Prepare fresh working solutions of the inhibitor for each experiment.
-
Ensure accurate pipetting and cell counting.
-
-
No Effect on Downstream Signaling:
-
Confirm target engagement by assessing the phosphorylation status of FGFR itself.
-
Check the quality of antibodies used for Western blotting.
-
Ensure that the lysis buffer contains phosphatase inhibitors.
-
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. What are FGFRs modulators and how do they work? [synapse.patsnap.com]
- 3. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Fibroblast Growth Factor Receptor Inhibitors Decrease Proliferation of Melanoma Cell Lines and Their Activity Is Modulated by Vitamin D | MDPI [mdpi.com]
Application Notes and Protocols for Fgfr-IN-5 in In Vivo Mouse Models
For research use only.
Introduction
Fgfr-IN-5 is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling is a key driver in various oncogenic processes, including cell proliferation, survival, migration, and angiogenesis. These application notes provide a generalized framework for the in vivo use of this compound in mouse models of cancer, drawing upon established methodologies for similar FGFR inhibitors. Due to the limited publicly available data for this compound, researchers must conduct preliminary dose-finding and toxicity studies to establish a safe and effective dose for their specific mouse model.
FGFR Signaling Pathway
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to the extracellular domain of the receptor. This induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains, leading to the activation of downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways. These pathways ultimately regulate gene expression and drive cellular responses.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Preclinical In Vivo Experimental Workflow
A systematic approach is crucial when evaluating a novel inhibitor like this compound in vivo. The following workflow outlines the key stages, from initial tolerability studies to efficacy assessment in a tumor xenograft model.
Caption: General experimental workflow for in vivo evaluation of this compound.
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Healthy, age-matched mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old
-
Standard animal housing and monitoring equipment
Protocol:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Divide mice into cohorts of 3-5 animals.
-
Administer escalating doses of this compound to each cohort. Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 3, 10, 30, 100 mg/kg). The route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent with the intended therapeutic use.
-
Monitor mice daily for clinical signs of toxicity, including weight loss, changes in behavior (lethargy, ruffled fur), and signs of distress.
-
Record body weight at least three times per week.
-
The MTD is defined as the highest dose at which no more than one animal in a cohort experiences dose-limiting toxicities (e.g., >20% weight loss, severe clinical signs).
-
At the end of the study, perform a gross necropsy and consider collecting tissues for histopathological analysis.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice.
Materials:
-
This compound
-
Healthy, age-matched mice
-
Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)
-
Analytical equipment for quantifying this compound in plasma (e.g., LC-MS/MS)
Protocol:
-
Administer a single dose of this compound to a cohort of mice at a dose below the MTD.
-
Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood to separate plasma.
-
Analyze plasma samples to determine the concentration of this compound at each time point.
-
Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant mouse xenograft model.
Materials:
-
Cancer cell line with known FGFR alterations (e.g., FGFR amplification, fusion, or mutation)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
This compound and vehicle
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously implant cancer cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound at one or more doses below the MTD, or the vehicle to the control group, according to a predetermined schedule (e.g., once daily, twice daily).
-
Measure tumor volume with calipers at least twice a week using the formula: Volume = (Length x Width²) / 2.
-
Monitor body weight and clinical signs throughout the study.
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blot for target engagement, immunohistochemistry).
Data Presentation
Quantitative data from these studies should be summarized in tables for clear comparison.
Table 1: Example MTD Study Summary
| Dose (mg/kg) | Number of Mice | Body Weight Change (%) | Clinical Signs of Toxicity | Dose-Limiting Toxicity (DLT) |
| Vehicle | 5 | +2.5 | None | 0/5 |
| 10 | 5 | -1.2 | None | 0/5 |
| 30 | 5 | -5.8 | Mild lethargy | 0/5 |
| 100 | 5 | -22.1 | Severe lethargy, ruffled fur | 3/5 |
Table 2: Example Pharmacokinetic Parameters
| Parameter | Value |
| Cmax (ng/mL) | Data from PK study |
| Tmax (h) | Data from PK study |
| AUC (ng*h/mL) | Data from PK study |
| t1/2 (h) | Data from PK study |
Table 3: Example Tumor Xenograft Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | Data from efficacy study | - | Data from efficacy study |
| This compound | 10 | Data from efficacy study | Calculated value | Data from efficacy study |
| This compound | 30 | Data from efficacy study | Calculated value | Data from efficacy study |
Disclaimer: The protocols and data tables provided are generalized examples. Researchers must develop specific protocols and conduct their own studies to determine the optimal dosage and treatment regimen for this compound in their chosen in vivo model. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Fgfr-IN-5 use in FGFR-amplified cancer cell lines
Application Notes and Protocols: Fgfr-IN-5
For Research Use Only.
Introduction
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, survival, differentiation, and angiogenesis. Genetic alterations such as gene amplification, fusions, or activating mutations in FGFRs can lead to oncogenic signaling and drive the growth of various cancers. Consequently, FGFRs are a key target for cancer therapy.
This compound is a potent, selective, small-molecule inhibitor of the FGFR family of receptor tyrosine kinases[1]. These application notes provide a comprehensive overview of the use of an this compound-like compound for studying and inhibiting the proliferation of cancer cell lines characterized by FGFR amplification.
Note: Publicly available data on this compound is limited. The experimental data and protocols presented herein are based on representative, well-characterized, selective FGFR inhibitors such as AZD4547 and PD173074, and serve as a guide for the preclinical evaluation of this compound.
Mechanism of Action
FGFRs are transmembrane receptor tyrosine kinases. Upon binding with their cognate Fibroblast Growth Factor (FGF) ligands, the receptors dimerize, leading to the autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which promote cell growth, proliferation, and survival.[2][3]
This compound is an ATP-competitive inhibitor. It binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways. This blockade of oncogenic signaling leads to cell cycle arrest and apoptosis in FGFR-dependent cancer cells.
Application Data
This compound is expected to show potent anti-proliferative activity in cancer cell lines with FGFR gene amplification. The activity of representative FGFR inhibitors in various FGFR-amplified cell lines is summarized below.
Table 1: In Vitro Cell Proliferation Inhibition in FGFR-Amplified Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Alteration | Representative Inhibitor | GI₅₀ / IC₅₀ (nM) | Reference |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | AZD4547 | 3 | [4] |
| KATOIII | Gastric Cancer | FGFR2 Amplification | AZD4547 | 5 | [4] |
| DMS114 | Lung Cancer | FGFR1 Amplification | AZD4547 | <200 | [5] |
| NCI-H1703 | Lung Cancer | FGFR1 Amplification | AZD4547 | Sensitive* | [5] |
| NCI-H520 | Lung Cancer | FGFR1 Amplification | PD173074 | >1000 | [6] |
| RT-112 | Bladder Cancer | FGFR3 Mutation | AZD4547 | 100-200 | [7] |
*Sensitive in long-term clonogenic assays, but less sensitive in short-term proliferation assays (IC₅₀ >1µM).
Summary of Expected Results
-
Western Blot Analysis: Treatment with this compound should lead to a dose-dependent decrease in the phosphorylation of FGFR and downstream effectors such as ERK (p44/42 MAPK) and AKT, without affecting the total protein levels.
-
Anchorage-Independent Growth: In soft agar assays, this compound is expected to significantly reduce the number and size of colonies formed by FGFR-amplified cells, indicating an inhibition of their tumorigenic potential.
-
In Vivo Efficacy: In mouse xenograft models established from FGFR-amplified cell lines, oral administration of a compound like this compound should result in significant, dose-dependent tumor growth inhibition.[4][8]
Experimental Protocols
Protocol 1: Cell Viability (Proliferation) Assay
Principle: This protocol determines the concentration of this compound required to inhibit cell proliferation by 50% (GI₅₀ or IC₅₀). A luminescent ATP-based assay (e.g., CellTiter-Glo®) is used, where the signal is directly proportional to the number of viable cells.[9]
Materials:
-
FGFR-amplified and non-amplified control cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom, opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well opaque-walled plate at a pre-determined density (e.g., 1,000-5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common range is 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the diluted compound (or vehicle) to the appropriate wells (final volume 200 µL).
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature (~30 minutes).
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the percentage of growth inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the GI₅₀ value.
-
Protocol 2: Western Blot for FGFR Pathway Inhibition
Principle: This protocol assesses the ability of this compound to inhibit the phosphorylation of FGFR and its key downstream signaling proteins, ERK and AKT, in treated cells.[10][11][12][13]
Materials:
-
FGFR-amplified cells
-
6-well plates
-
This compound
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-Actin or GAPDH.
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve cells for 4-6 hours if assessing ligand-stimulated phosphorylation.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.
-
-
Cell Lysis:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) and prepare with Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (e.g., anti-p-FGFR) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies for total FGFR, ERK, AKT, and a loading control (Actin or GAPDH).
-
Quantify band intensities using densitometry software.
-
Protocol 3: Anchorage-Independent Growth (Soft Agar) Assay
Principle: This assay measures the ability of cells to grow without attachment to a solid substrate, a hallmark of malignant transformation. It is a stringent method for evaluating the anti-tumorigenic potential of an inhibitor in vitro.[14][15][16][17]
Materials:
-
6-well plates
-
Agar (DNA grade)
-
2X complete cell culture medium
-
Cell suspension in complete medium
-
This compound
Procedure:
-
Prepare Agar Layers:
-
Base Layer (0.5% Agar): Mix equal volumes of molten 1.0% agar (cooled to 40°C) and 2X complete medium. Pipette 1.5 mL into each well of a 6-well plate. Allow it to solidify at room temperature for at least 30 minutes.
-
-
Prepare Cell Layer:
-
Top Layer (0.35% Agar): Trypsinize and count cells, preparing a single-cell suspension.
-
For each well, mix cells (e.g., 5,000-10,000 cells), the desired concentration of this compound, and complete medium.
-
Add molten 0.7% agar (cooled to 40°C) to the cell suspension and mix gently.
-
Immediately overlay 1.5 mL of this cell/agar mixture onto the solidified base layer.
-
-
Incubation:
-
Allow the top layer to solidify at room temperature for 30-60 minutes.
-
Incubate the plates at 37°C, 5% CO₂ for 14-21 days.
-
Feed the cells twice a week by adding 200-300 µL of complete medium containing the appropriate concentration of this compound on top of the agar.
-
-
Staining and Quantification:
-
After the incubation period, stain the colonies by adding 0.5 mL of 0.005% Crystal Violet solution to each well and incubating for 1-2 hours.
-
Wash the wells gently with water.
-
Count the number and measure the size of colonies (e.g., >50 µm diameter) using a microscope and imaging software.
-
Calculate the percentage of colony formation inhibition relative to the vehicle control.
-
Protocol 4: In Vivo Xenograft Model Efficacy Study
Principle: This protocol describes the establishment of a cell line-derived xenograft (CDX) model in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of this compound.[18][19][20]
Materials:
-
FGFR-amplified cancer cell line (e.g., SNU-16)
-
Immunodeficient mice (e.g., 6-8 week old female athymic nude or NSG mice)
-
Cell culture medium (serum-free)
-
Matrigel® or similar basement membrane matrix (optional, but recommended)
-
This compound formulation for oral gavage (e.g., in 0.5% HPMC)
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation:
-
Harvest cells during their exponential growth phase.
-
Resuspend cells in serum-free medium, optionally mixing 1:1 with Matrigel® on ice. The final concentration should be 5-10 x 10⁶ cells in 100-200 µL.
-
Inject the cell suspension subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor mice for tumor formation.
-
Once tumors reach a palpable volume (e.g., 100-200 mm³), measure them with calipers (Volume = (Length x Width²)/2).
-
Randomize mice into treatment groups (e.g., Vehicle control, this compound at low dose, this compound at high dose), with 8-10 mice per group.
-
-
Drug Administration:
-
Administer this compound or vehicle control daily via oral gavage at the predetermined doses.
-
Monitor animal body weight and general health status 2-3 times per week as indicators of toxicity.
-
-
Tumor Measurement:
-
Measure tumor volumes 2-3 times per week.
-
-
Endpoint and Analysis:
-
Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., pharmacodynamics via western blot).
-
Analyze the data by comparing the mean tumor volume and tumor growth inhibition (TGI) in the treatment groups relative to the vehicle control group.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. resources.revvity.com [resources.revvity.com]
- 4. FGFR2 gene amplification in gastric cancer predicts sensitivity to the selective FGFR inhibitor AZD4547 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Tumor Activity of AZD4547 Against NTRK1 Fusion Positive Cancer Cells Through Inhibition of NTRKs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ptglab.com [ptglab.com]
- 13. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 15. artscimedia.case.edu [artscimedia.case.edu]
- 16. SOFT AGAR ASSAY FOR COLONY FORMATION [www2.lbl.gov]
- 17. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell Line derived Tumor Xenograft Mouse Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Fgfr-IN-5 in Lung Cancer Xenografts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, migration, and survival.[1][2] Aberrant FGFR signaling, often driven by gene amplification, mutations, or fusions, is a key oncogenic driver in a subset of non-small cell lung cancers (NSCLC).[1][3] Fgfr-IN-5 is a potent inhibitor of FGFR.[4] While specific preclinical data for this compound in lung cancer xenograft models is limited in publicly available literature, this document provides detailed application notes and protocols based on a representative potent and selective FGFR inhibitor, AZD4547, which has been extensively studied in this context.[2][5][6] These notes are intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of FGFR inhibitors like this compound in lung cancer models.
Mechanism of Action
FGFR inhibitors, including this compound, are ATP-competitive tyrosine kinase inhibitors. They bind to the ATP-binding pocket of the FGFR, blocking its kinase activity and preventing the autophosphorylation and activation of downstream signaling pathways that promote tumor growth, such as the RAS-MAPK and PI3K-AKT pathways.[7][8]
Data Presentation
The following tables summarize quantitative data for the representative selective FGFR inhibitor, AZD4547, in lung cancer models. This data provides a benchmark for evaluating the potency and efficacy of this compound.
Table 1: In Vitro Activity of AZD4547 in Lung Cancer Cell Lines
| Cell Line | Histology | FGFR1 Status | GI₅₀ (µmol/L) | Reference |
| NCI-H1581 | Large Cell | Amplified | 0.003 | [5] |
| DMS114 | Small Cell | Amplified | 0.111 | [5] |
GI₅₀: Concentration causing 50% growth inhibition.
Table 2: In Vivo Efficacy of AZD4547 in FGFR1-Amplified NSCLC Patient-Derived Xenograft (PDTX) Models
| PDTX Model | Histology | Treatment and Dose | Outcome | Reference |
| LG1037 | Squamous | AZD4547 (12.5 mg/kg, oral, daily) | Tumor Regression | [5] |
| LG0938 | Squamous | AZD4547 (12.5 mg/kg, oral, daily) | Tumor Stasis | [5] |
| LG1063 | Squamous | AZD4547 (12.5 mg/kg, oral, daily) | Tumor Stasis | [5] |
| LG0883 | Squamous | AZD4547 (12.5 mg/kg, oral, daily) | Tumor Stasis | [5] |
| LG0955 | Squamous | AZD4547 (12.5 mg/kg, oral, daily) | No Response | [5] |
Mandatory Visualizations
References
- 1. Erdafitinib Inhibits Tumorigenesis of Human Lung Adenocarcinoma A549 by Inducing S-Phase Cell-Cycle Arrest as a CDK2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting FGFR in non-small cell lung cancer: implications from the landscape of clinically actionable aberrations of FGFR kinases | Cancer Biology & Medicine [cancerbiomed.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Translating the therapeutic potential of AZD4547 in FGFR1-amplified non-small cell lung cancer through the use of patient-derived tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Fibroblast Growth Factor Receptor (FGFR) Family in Lung Cancer [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Evaluating the Efficacy of a Pan-FGFR Inhibitor in Bladder Cancer Patient-Derived Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway, through mutations, fusions, or amplifications, is a known driver in a significant subset of urothelial carcinomas, the most common type of bladder cancer.[1][3][4] Patient-derived organoids (PDOs) have emerged as a powerful preclinical model, recapitulating the genetic and phenotypic heterogeneity of individual patient tumors, thus providing a valuable platform for personalized drug screening.[5] This document provides detailed application notes and protocols for evaluating the efficacy of a potent pan-FGFR inhibitor, analogous to compounds like Fgfr-IN-5, in bladder cancer PDOs. While specific public data for this compound is limited, the methodologies and expected outcomes are based on established pan-FGFR inhibitors with known activity in bladder cancer.
FGFR Signaling Pathway in Bladder Cancer
The FGFR signaling cascade is initiated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which in turn regulate gene expression to promote cell growth, proliferation, and survival.[2] In bladder cancer, alterations in FGFR, particularly FGFR1 and FGFR3, are common and lead to constitutive activation of these oncogenic pathways.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data for a pan-FGFR inhibitor in bladder cancer patient-derived organoids. This data is based on reported values for clinically relevant FGFR inhibitors.
Table 1: In Vitro Efficacy of a Pan-FGFR Inhibitor in Bladder Cancer PDOs
| Organoid Line | FGFR Alteration | IC50 (nM) | Emax (%) |
| BC-PDO-001 | FGFR3 Fusion | 15 | 95 |
| BC-PDO-002 | FGFR1 Amp | 50 | 92 |
| BC-PDO-003 | FGFR Wild-Type | >1000 | 20 |
| BC-PDO-004 | FGFR3 Mutation | 25 | 98 |
IC50: Half-maximal inhibitory concentration. Emax: Maximum effect (inhibition of viability).
Table 2: Effect of a Pan-FGFR Inhibitor on Downstream Signaling
| Organoid Line | Treatment (100 nM) | p-ERK (Fold Change) | p-AKT (Fold Change) |
| BC-PDO-001 | Pan-FGFR Inhibitor | -0.85 | -0.70 |
| BC-PDO-003 | Pan-FGFR Inhibitor | -0.10 | -0.05 |
Fold change relative to vehicle control.
Experimental Protocols
Protocol 1: Establishment and Culture of Bladder Cancer Patient-Derived Organoids
This protocol outlines the generation of bladder cancer PDOs from fresh tumor tissue.
References
- 1. Fibroblast Growth Factor Receptor (FGFR) Inhibitors in Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. Targeting FGFR in bladder cancer: ready for clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted therapies for advanced bladder cancer: new strategies with FGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Patient-derived bladder cancer organoid model to predict sensitivity and feasibility of tailored precision therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying FGFR Fusion Proteins with a Selective FGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, and survival.[1][2] Genetic alterations in FGFR genes, particularly chromosomal translocations that result in the formation of fusion proteins, are increasingly recognized as key oncogenic drivers in a variety of cancers, including cholangiocarcinoma, urothelial carcinoma, and lung cancer.[3][4][5] These fusion events often lead to ligand-independent dimerization and constitutive activation of the FGFR kinase domain, resulting in aberrant downstream signaling and uncontrolled tumor growth.[3][4]
The study of these FGFR fusion proteins is crucial for understanding their role in tumorigenesis and for the development of targeted therapies. Small molecule inhibitors that selectively target the ATP-binding pocket of the FGFR kinase domain have emerged as powerful research tools and promising therapeutic agents. This document provides detailed application notes and experimental protocols for the use of a representative selective FGFR inhibitor for studying FGFR fusion proteins in a research setting.
Note on "Fgfr-IN-5": A thorough search of scientific literature and chemical databases did not yield specific information for a compound designated "this compound". The following protocols and data are provided for a representative selective FGFR inhibitor. Researchers should substitute the specific properties (e.g., molecular weight, recommended concentration range) of their inhibitor of interest.
Mechanism of Action of FGFR Fusion Proteins and Inhibition
FGFR fusion proteins typically arise from chromosomal rearrangements that fuse the C-terminal kinase domain of an FGFR with an N-terminal partner protein.[3] The partner protein often contains a dimerization or oligomerization domain, which forces the FGFR kinase domains into close proximity, leading to their trans-autophosphorylation and constitutive activation in the absence of a natural FGF ligand.[3] This results in the continuous activation of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways, which drive cell proliferation and survival.[6][7][8]
Selective FGFR inhibitors are typically ATP-competitive small molecules that bind to the kinase domain of FGFRs, preventing ATP from binding and thereby blocking the autophosphorylation and activation of the receptor.[9] This leads to the inhibition of downstream signaling and can induce cell cycle arrest and apoptosis in cancer cells that are dependent on FGFR fusion protein activity.
Data Presentation: In Vitro Efficacy of Selective FGFR Inhibitors
The following tables summarize the in vitro efficacy of several well-characterized selective FGFR inhibitors against various cancer cell lines harboring FGFR fusions. This data is provided for comparative purposes and to guide inhibitor selection and experimental design.
Table 1: IC50 Values of Selective FGFR Inhibitors against FGFR Fusion-Positive Cell Lines
| Inhibitor | Cell Line | Cancer Type | FGFR Fusion | IC50 (nM) | Reference |
| Infigratinib (BGJ398) | ICC13-7 | Cholangiocarcinoma | FGFR2-PHGDH | 12 | [1] |
| Pemigatinib | CCLP-1 | Cholangiocarcinoma | FGFR1 Overexpression | 8 | [1] |
| Futibatinib | SNU-16 | Gastric Cancer | FGFR2 Amplification | - | [10] |
| AZD4547 | KG-1 | Myeloid Leukemia | FGFR1 Fusion | - | [10] |
| Erdafitinib | RT112 | Bladder Cancer | FGFR3-TACC3 | - | [11] |
Table 2: GI50 Values of Derazantinib against Ba/F3 Cells Expressing Various FGFR Fusions
| FGFR Fusion | GI50 (nM) |
| FGFR2-CCDC6 | 39.9 |
| FGFR2-BICC1 | 1121 |
| TEL-FGFR2 | - |
| FGFR3-BAIAP2L1 | - |
| FGFR2-AAF3 | - |
| Data adapted from relevant literature. Specific values for some fusions were not available in the provided search results. |
Experimental Protocols
Cell Culture and Maintenance of FGFR Fusion-Positive Cell Lines
Objective: To maintain healthy cultures of cancer cell lines harboring FGFR fusions for use in downstream experiments.
Materials:
-
FGFR fusion-positive cancer cell line (e.g., RT112, SNU-16)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and dishes
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture cells when they reach 80-90% confluency.
-
To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks at the appropriate density.
Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the effect of a selective FGFR inhibitor on the viability and proliferation of FGFR fusion-positive cancer cells and to calculate the IC50 value.
Materials:
-
FGFR fusion-positive cancer cell line
-
Selective FGFR inhibitor
-
96-well cell culture plates
-
Cell culture medium
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the selective FGFR inhibitor in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).
Western Blot Analysis of FGFR Signaling Pathway
Objective: To assess the effect of a selective FGFR inhibitor on the phosphorylation status of FGFR and downstream signaling proteins.
Materials:
-
FGFR fusion-positive cancer cell line
-
Selective FGFR inhibitor
-
6-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-FGFR, anti-phospho-ERK, anti-ERK, anti-phospho-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the selective FGFR inhibitor at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
Caption: FGFR Fusion Protein Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Studying a Selective FGFR Inhibitor.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 8. Decoding the Conformational Selective Mechanism of FGFR Isoforms: A Comparative Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for a Representative FGFR Inhibitor (Fgfr-IN-X) in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of the FGFR pathway, through mechanisms such as gene amplification, activating mutations, or fusions, is a known driver in various human cancers.[3][4][5] Small molecule inhibitors targeting FGFRs have emerged as a promising therapeutic strategy.[2] To enhance therapeutic efficacy and overcome potential resistance mechanisms, combining FGFR inhibitors with traditional chemotherapy agents is an area of active investigation.[6][7][8]
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of a representative FGFR inhibitor, herein referred to as Fgfr-IN-X, in combination with standard chemotherapy agents.
Mechanism of Action: FGFR Inhibition
FGFRs are a family of receptor tyrosine kinases (RTKs).[7] Upon binding with fibroblast growth factors (FGFs), the receptors dimerize and autophosphorylate, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[1][7] These pathways regulate essential cellular functions, and their aberrant activation can lead to uncontrolled cell growth and tumor progression.
Fgfr-IN-X is a potent and selective inhibitor of FGFRs. It competitively binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This leads to the inhibition of cell proliferation and induction of apoptosis in FGFR-dependent cancer cells.
Caption: FGFR Signaling Pathway and Mechanism of Fgfr-IN-X Inhibition.
Preclinical Rationale for Combination Therapy
Combining Fgfr-IN-X with chemotherapy aims to achieve synergistic or additive anti-tumor effects through complementary mechanisms of action. Chemotherapy agents, such as taxanes (e.g., paclitaxel) and platinum-based drugs (e.g., carboplatin), induce DNA damage and mitotic arrest, leading to cancer cell death. Fgfr-IN-X, by targeting a specific oncogenic driver, can enhance the cytotoxic effects of chemotherapy and potentially overcome resistance. Preclinical studies with other FGFR inhibitors have shown that this combination can lead to a higher degree of tumor regression and a longer time to progression compared to single-agent treatments.[7]
Data Presentation
Table 1: In Vitro IC50 Values of Fgfr-IN-X in Cancer Cell Lines with Different FGFR Alterations
| Cell Line | Cancer Type | FGFR Alteration | Fgfr-IN-X IC50 (nM) |
| NCI-H1581 | Lung Cancer | FGFR1 Amplification | 15 |
| SNU-16 | Gastric Cancer | FGFR2 Amplification | 25 |
| RT112 | Bladder Cancer | FGFR3 Fusion | 10 |
| KG-1 | Leukemia | FGFR1 Overexpression | 30 |
| A549 | Lung Cancer | FGFR Wild-Type | >1000 |
Table 2: In Vivo Tumor Growth Inhibition of Fgfr-IN-X in Combination with Paclitaxel in a Xenograft Model (NCI-H1581)
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Fgfr-IN-X | 10 mg/kg, QD | 45 |
| Paclitaxel | 10 mg/kg, QW | 35 |
| Fgfr-IN-X + Paclitaxel | 10 mg/kg, QD + 10 mg/kg, QW | 75 |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Fgfr-IN-X alone and in combination with chemotherapy agents in cancer cell lines.
Materials:
-
Cancer cell lines with known FGFR status
-
Fgfr-IN-X
-
Chemotherapy agent (e.g., Paclitaxel)
-
Complete cell culture medium
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of Fgfr-IN-X and the chemotherapy agent.
-
For single-agent treatment, add the diluted compounds to the respective wells.
-
For combination treatment, add a fixed concentration of Fgfr-IN-X with serial dilutions of the chemotherapy agent, or vice versa. A checkerboard titration can also be performed to assess synergy.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, allow the plates to equilibrate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) in GraphPad Prism or similar software.
Caption: In Vitro Cell Proliferation Assay Workflow.
Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition
Objective: To confirm the on-target activity of Fgfr-IN-X by assessing the phosphorylation status of FGFR and downstream signaling proteins.
Materials:
-
Cancer cell lines
-
Fgfr-IN-X
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT, GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer system
-
Chemiluminescence substrate and imaging system
Procedure:
-
Plate cells and allow them to attach overnight.
-
Treat cells with varying concentrations of Fgfr-IN-X for a specified time (e.g., 2 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using a chemiluminescence substrate and an imaging system.
Protocol 3: In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of Fgfr-IN-X in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., NCI-H1581)
-
Matrigel
-
Fgfr-IN-X formulation for oral gavage
-
Chemotherapy agent formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of the mice.
-
Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (Vehicle, Fgfr-IN-X alone, Chemotherapy alone, Combination).
-
Administer Fgfr-IN-X daily via oral gavage.
-
Administer the chemotherapy agent according to its established dosing schedule (e.g., once weekly intraperitoneal injection for paclitaxel).
-
Measure tumor volume with calipers twice a week using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health status.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
Caption: In Vivo Xenograft Study Workflow.
Conclusion
The provided protocols offer a framework for the preclinical evaluation of a representative FGFR inhibitor, Fgfr-IN-X, in combination with chemotherapy. The rationale for this combination is strong, with the potential to enhance anti-tumor efficacy and address mechanisms of resistance. Careful execution of these in vitro and in vivo studies will be crucial in determining the therapeutic potential of such combination strategies for cancers with FGFR pathway dysregulation.
References
- 1. Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FGFRs modulators and how do they work? [synapse.patsnap.com]
- 3. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. youtube.com [youtube.com]
Application Notes and Protocols: Western Blot Analysis of p-FGFR Following Fgfr-IN-5 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of phosphorylated Fibroblast Growth Factor Receptor (p-FGFR) in response to treatment with Fgfr-IN-5, a small molecule inhibitor. This protocol is essential for verifying the mechanism of action and assessing the efficacy of FGFR inhibitors in preclinical studies.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that are crucial regulators of various cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of FGFR signaling, often through genetic alterations, is a key driver in the pathogenesis of numerous cancers.[1][3] this compound is an ATP-competitive tyrosine kinase inhibitor that selectively targets FGFRs, blocking their kinase activity and inhibiting downstream signaling pathways that promote tumor growth.
Western blotting is a fundamental technique used to detect and quantify the phosphorylation status of FGFR (p-FGFR). A reduction in the p-FGFR signal following treatment with an inhibitor like this compound provides direct evidence of target engagement and pathway inhibition.
FGFR Signaling Pathway and this compound Inhibition
The binding of a Fibroblast Growth Factor (FGF) ligand to its corresponding FGFR induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[2][4] This autophosphorylation is a critical activation step, creating docking sites for various signaling proteins and initiating downstream cascades such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[2][5][6] this compound exerts its inhibitory effect by blocking this initial autophosphorylation event.
Experimental Workflow
The overall workflow for assessing p-FGFR levels after this compound treatment involves several key stages, from cell culture and treatment to data analysis and interpretation.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table to clearly demonstrate the dose-dependent effect of this compound on FGFR phosphorylation.
Table 1: Representative Quantitative Analysis of p-FGFR Levels in Response to this compound Treatment
| Treatment Concentration (nM) | p-FGFR (Normalized Intensity) | Total FGFR (Normalized Intensity) | Fold Change in p-FGFR (vs. Vehicle) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| 1 | 0.75 | 0.98 | 0.75 |
| 10 | 0.42 | 1.01 | 0.42 |
| 100 | 0.15 | 0.99 | 0.15 |
| 1000 | 0.05 | 0.97 | 0.05 |
Note: The data presented is representative. Actual results may vary depending on the cell line, experimental conditions, and specific antibodies used.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line with known FGFR activation (e.g., FGFR fusion-positive cancer cell line).
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Membrane: PVDF membrane (0.45 µm).
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-FGFR (e.g., Tyr653/654) polyclonal antibody.
-
Mouse anti-total FGFR monoclonal antibody.
-
Antibody for a loading control (e.g., β-actin or GAPDH).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Wash Buffer: TBST.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Digital imaging system for chemiluminescence detection.
Protocol
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound for the specified duration. Include a vehicle control (DMSO).[1]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[1]
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well.[1]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[1]
-
Incubate on ice for 30 minutes with occasional vortexing.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[1]
-
Transfer the supernatant (protein lysate) to a new tube.[1]
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.[1]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer.[1]
-
Boil the samples at 95-100°C for 5 minutes.[1]
-
Load 20-30 µg of protein per lane onto a precast polyacrylamide gel.[1]
-
Run the gel according to the manufacturer's recommendations.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-FGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1][4]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% milk/TBST) for 1 hour at room temperature.[1]
-
Wash the membrane three times for 10 minutes each with TBST.[1]
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol.[1]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.[1]
-
Capture the chemiluminescent signal using a digital imaging system.[1]
-
To probe for total FGFR and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.[1]
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[1] Normalize the p-FGFR signal to the total FGFR signal for each sample to account for variations in protein loading.[1]
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Signal | Inactive antibody | Use a new or different lot of antibody. |
| Insufficient protein loaded | Increase the amount of protein loaded per lane. | |
| Ineffective inhibitor treatment | Optimize inhibitor concentration and treatment time. | |
| High Background | Insufficient blocking or washing | Increase blocking time and the number/duration of washes. |
| Antibody concentration too high | Titrate the primary and secondary antibodies to find the optimal dilution. | |
| Non-specific Bands | Primary antibody is not specific | Use a highly specific monoclonal antibody if available. |
| Protein degradation | Ensure protease and phosphatase inhibitors are always fresh in the lysis buffer. |
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 6. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fgfr-IN-5 in Inducing Apoptosis in Tumor Cells
Disclaimer: As of December 2025, publicly available scientific literature lacks specific quantitative data and detailed experimental protocols for Fgfr-IN-5 regarding its apoptosis-inducing effects on tumor cells. The information for this compound is primarily found in patent literature (WO2022042612A1, compound 3) and from chemical suppliers, where it is described as a potent FGFR inhibitor with potential for cancer research.[1][2][3][4][5][6][7][8][9][10][11][12]
Therefore, to provide comprehensive and actionable guidance for researchers, this document presents representative data and protocols based on the well-characterized, potent, and selective pan-FGFR inhibitor, PD173074 . These methodologies are standard in the field for assessing the pro-apoptotic effects of FGFR inhibitors and can be adapted for the evaluation of this compound.
Application Notes
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor cell proliferation, survival, and angiogenesis.[10] Inhibition of the FGFR signaling pathway is a key therapeutic strategy in cancers with aberrant FGFR activation. Small molecule inhibitors targeting the ATP-binding pocket of the FGFR kinase domain can effectively block downstream signaling, leading to cell cycle arrest and induction of apoptosis in sensitive cancer cell lines.
This compound is a novel and potent inhibitor of FGFR. While specific data on its biological activity is limited, its classification as an FGFR inhibitor suggests it likely functions by attenuating the pro-survival signals mediated by the FGFR pathway, thereby shifting the cellular balance towards apoptosis. The downstream effects are expected to involve the inhibition of key signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell survival.[7][8] This ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases like caspase-3 and caspase-7, and subsequent cleavage of cellular substrates such as Poly (ADP-ribose) polymerase (PARP).
The provided protocols will enable researchers to:
-
Determine the cytotoxic and anti-proliferative effects of this compound on various tumor cell lines.
-
Quantify the induction of apoptosis through established methods such as Annexin V staining and caspase activity assays.
-
Confirm the mechanism of apoptosis by detecting the cleavage of key apoptotic markers like PARP.
Data Presentation
The following table summarizes representative quantitative data for the FGFR inhibitor PD173074, demonstrating its efficacy in inhibiting cell viability and inducing apoptosis in various cancer cell lines. This data can serve as a benchmark when evaluating this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (Cell Viability) | KKU-213 (Cholangiocarcinoma) | Lower than RBE cells | [1] |
| RBE (Cholangiocarcinoma) | Higher than KKU-213 cells | [1] | |
| MKN45 (Gastric Cancer) | 9.856 ± 1.046 µM | [13] | |
| Multiple Mesothelioma Cell Lines | Varies | [3] | |
| Apoptosis Induction | KKU-213 (Cholangiocarcinoma) | ~15% increase at 5 µM | [1] |
| RBE (Cholangiocarcinoma) | ~10% increase at 5 µM | [1] | |
| 4T1 (Murine Mammary Carcinoma) | Concentration-dependent increase | [6] | |
| Caspase-3/7 Activity | KKU-213 (Cholangiocarcinoma) | Significant dose and time-dependent increase | [1] |
| RBE (Cholangiocarcinoma) | Significant increase at 5 µM | [1] | |
| Multiple Mesothelioma Cell Lines | Dose-dependent increase | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess the apoptosis-inducing effects of this compound are provided below. These are based on established protocols for the representative FGFR inhibitor, PD173074.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration-dependent effect of this compound on the metabolic activity of tumor cells, which is an indicator of cell viability.
Materials:
-
Tumor cell line of interest
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Tumor cell line of interest
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed 3 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat cells with the desired concentrations of this compound (e.g., 5 µM and 10 µM) and a vehicle control for 24 hours.[1]
-
Collect both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Caspase-3/7 Activity Assay
This luminescent or colorimetric assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Tumor cell line of interest
-
White or clear 96-well plates
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega) or a similar colorimetric caspase-3 assay kit.[1][14]
-
Luminometer or microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will not result in over-confluence after treatment.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
For the Caspase-Glo® 3/7 assay, add the reagent directly to the wells, mix, and incubate at room temperature as per the manufacturer's instructions.[14]
-
For colorimetric assays, lyse the cells and incubate the lysate with the caspase-3 substrate.[1]
-
Measure luminescence or absorbance using the appropriate plate reader.
-
Normalize the results to the vehicle control to determine the fold-increase in caspase-3/7 activity.
Protocol 4: Western Blot for PARP Cleavage
This protocol detects the cleavage of PARP, a hallmark of caspase-mediated apoptosis.
Materials:
-
Tumor cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP, anti-cleaved PARP, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound as in the previous protocols.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C. This antibody should detect both full-length (116 kDa) and cleaved (89 kDa) PARP.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system. An increase in the 89 kDa band indicates apoptosis.
Mandatory Visualizations
Caption: FGFR signaling pathway leading to apoptosis upon inhibition by this compound.
Caption: Experimental workflow for assessing this compound induced apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential regulation of fibroblast growth factor receptor 1 trafficking and function by extracellular galectins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of the FGFR4 inhibitor PD173074 and 5-fluorouracil reduces proliferation and promotes apoptosis in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of FGFR signaling by PD173074 improves antitumor immunity and impairs breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
Application Notes and Protocols for Fgfr-IN-5 Delivery in Animal Studies
For research use only. Not for use in diagnostic procedures.
Introduction
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[1][2][3] Dysregulation of the FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for therapeutic intervention.[3][4][5][6] Fgfr-IN-5 is a potent and selective small molecule inhibitor of the FGFR family. These application notes provide detailed protocols for the preparation and administration of this compound for in vivo animal studies to evaluate its anti-tumor efficacy. The following protocols are generalized based on methodologies used for other FGFR inhibitors and should be adapted based on dose-finding and tolerability studies for the specific animal model.
FGFR Signaling Pathway
Upon binding to Fibroblast Growth Factors (FGFs), FGFRs dimerize and undergo autophosphorylation of their intracellular kinase domains.[1][2] This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[5][7][8] this compound is designed to inhibit this initial phosphorylation step, thereby blocking the downstream signaling cascade.
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunohistochemical Expression Pattern of FGFR1, FGFR2, RIP5, and HIP2 in Developing and Postnatal Kidneys of Dab1−/− (yotari) Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fgfr-IN-5 in CRISPR-Edited FGFR Mutant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor Receptor (FGFR) signaling is a critical pathway involved in cell proliferation, differentiation, and migration.[1] Dysregulation of this pathway, often through mutations, amplifications, or fusions of the FGFR genes, is a known driver in various cancers.[2] The advent of CRISPR/Cas9 gene editing technology has enabled the precise introduction of specific cancer-associated mutations into cellular models, creating powerful tools for studying disease mechanisms and evaluating targeted therapies.[3][4]
Fgfr-IN-5 is a potent inhibitor of FGFR.[1] This document provides detailed application notes and protocols for the use of this compound in CRISPR-edited cell lines harboring specific FGFR mutations. The following sections will detail the experimental workflow, from the generation of mutant cell lines to the assessment of inhibitor efficacy, and provide representative data and visualizations to guide your research.
Disclaimer: As of the last update, specific experimental data for this compound in CRISPR-edited FGFR mutant cells is limited in publicly available literature. The quantitative data presented in the following tables are hypothetical and representative of typical results expected for a potent FGFR inhibitor. Researchers should generate their own dose-response curves and efficacy data for their specific cell models and experimental conditions.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound (Hypothetical Data)
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various FGFR kinases. Lower IC50 values indicate higher potency.[5]
| Kinase Target | IC50 (nM) |
| FGFR1 | 1.5 |
| FGFR2 | 2.1 |
| FGFR3 | 1.8 |
| FGFR4 | 15.7 |
| VEGFR2 | >1000 |
Table 2: Cellular Proliferation Inhibition by this compound in CRISPR-Edited FGFR Mutant Cell Lines (Hypothetical Data)
This table shows the GI50 (concentration for 50% growth inhibition) values for this compound in various cell lines, including a wild-type control and cell lines with CRISPR-introduced FGFR mutations.
| Cell Line | FGFR Status | GI50 (nM) |
| HEK293 | Wild-Type | >5000 |
| NCI-H1581 | FGFR1 Amplification | 25 |
| SUM-52PE | FGFR2 N549K (CRISPR-edited) | 15 |
| RT112/84 | FGFR3 TACC3 Fusion | 30 |
| AN3 CA | FGFR2 S252W (CRISPR-edited) | 45 |
Signaling Pathways and Experimental Workflow
FGFR Signaling Pathway and Inhibition by this compound
The binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain.[1][6] This phosphorylation creates docking sites for downstream signaling molecules, activating pathways like RAS-MAPK and PI3K-AKT, which drive cell proliferation and survival.[7][8] this compound acts as an ATP-competitive inhibitor, blocking the kinase activity of FGFR and thereby inhibiting downstream signaling.[9]
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Efficacy
The general workflow involves creating the desired FGFR mutant cell line using CRISPR/Cas9, followed by treatment with this compound and subsequent analysis of its effects on cell viability and downstream signaling pathways.
Caption: Workflow for CRISPR editing and subsequent this compound efficacy testing.
Experimental Protocols
Protocol 1: CRISPR/Cas9-Mediated Generation of FGFR Mutant Cell Lines
This protocol outlines the general steps for creating a stable cell line with a specific FGFR mutation.
Materials:
-
Parental cell line (e.g., HEK293, U2OS)
-
CRISPR/Cas9 plasmid system with a selectable marker (e.g., puromycin resistance)
-
Custom-designed guide RNA (gRNA) targeting the desired FGFR locus
-
Donor DNA template with the desired mutation and homology arms (for knock-in)
-
Transfection reagent
-
Cell culture medium and supplements
-
Puromycin or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents and primers for genotyping
-
Sanger sequencing service
Procedure:
-
gRNA Design: Design and clone a specific gRNA into the Cas9 vector.[3]
-
Transfection: Co-transfect the Cas9-gRNA plasmid and the donor DNA template into the parental cell line using a suitable transfection reagent.
-
Selection: 24-48 hours post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Single-Cell Cloning: After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into 96-well plates.
-
Expansion and Screening: Expand the single-cell clones and screen for the desired mutation by extracting genomic DNA, performing PCR amplification of the target region, and verifying the mutation via Sanger sequencing.[3]
-
Validation: Further validate the edited clones by Western blot to confirm changes in protein expression or phosphorylation, if applicable.
Protocol 2: Cell Viability Assay
This protocol is for determining the GI50 value of this compound.
Materials:
-
CRISPR-edited FGFR mutant and wild-type control cells
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)[9]
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the different concentrations to the wells, including a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Detection: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the percentage of growth inhibition against the log of the inhibitor concentration to determine the GI50 value.[9]
Protocol 3: Western Blot Analysis of FGFR Signaling
This protocol is for assessing the effect of this compound on the phosphorylation of FGFR and downstream signaling proteins.[7]
Materials:
-
CRISPR-edited FGFR mutant cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture the cells and treat with this compound at various concentrations for a specified time (e.g., 2-4 hours). Lyse the cells on ice.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
-
Detection: Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels for each sample.
Logical Relationship Diagram
The use of this compound in CRISPR-edited cells is based on the principle of targeted therapy, where a specific genetic alteration that drives cancer is inhibited by a selective drug.
Caption: Logical framework for using this compound in CRISPR-edited cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. FGFR families: biological functions and therapeutic interventions in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Fgfr-IN-5 in 3D Spheroid Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Fgfr-IN-5, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor, in three-dimensional (3D) spheroid culture models. This document outlines the underlying principles of FGFR signaling, the advantages of 3D cell culture for drug screening, and detailed protocols for spheroid formation, treatment with this compound, and subsequent analysis.
Introduction to FGFR Signaling and 3D Spheroid Models
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling cascade, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, has been implicated in the pathogenesis of numerous cancers.[2][3][4] FGFR inhibitors, like this compound, are a class of targeted therapeutic agents designed to block the aberrant signaling from these receptors, thereby impeding tumor growth.[1][5]
Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of solid tumors, leading to discrepancies in drug efficacy between preclinical and clinical studies.[6] In contrast, 3D spheroid models more accurately mimic the in vivo tumor architecture, including cell-cell and cell-extracellular matrix interactions, nutrient and oxygen gradients, and gene expression profiles.[7] Consequently, 3D spheroids provide a more physiologically relevant platform for evaluating the efficacy of anticancer drugs like this compound.[6][7][8]
FGFR Signaling Pathway
The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK, PI3K-AKT-mTOR, JAK-STAT, and PLCγ pathways, which collectively regulate cell fate and behavior.[4][9][10] this compound acts by inhibiting the kinase activity of FGFRs, thereby blocking these downstream signals.
Caption: The FGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for this compound in 3D Spheroids
The following diagram outlines the general workflow for assessing the efficacy of this compound in 3D spheroid models.
Caption: General experimental workflow for testing this compound in 3D spheroids.
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison. The following tables provide templates for recording and presenting experimental data.
Table 1: Cell Line Information and Spheroid Formation Conditions
| Cell Line | Cancer Type | FGFR Status | Seeding Density (cells/well) | Spheroid Formation Time (days) |
| Example: NCI-H1581 | Lung | FGFR1 amplification | 2,500 | 3 |
Table 2: Dose-Response of this compound in 2D and 3D Cultures
| Cell Line | Culture Type | This compound IC₅₀ (nM) |
| Example: NCI-H1581 | 2D Monolayer | 50 |
| Example: NCI-H1581 | 3D Spheroid | 250 |
| 2D Monolayer | ||
| 3D Spheroid | ||
| 2D Monolayer | ||
| 3D Spheroid |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Liquid Overlay Technique
This protocol describes the generation of tumor spheroids in ultra-low attachment (ULA) plates.
Materials:
-
FGFR-dependent cancer cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
ULA 96-well round-bottom plates
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Culture: Maintain the selected cancer cell line in 2D culture using the recommended complete medium. Ensure cells are in the logarithmic growth phase and do not exceed 80-90% confluency.[11]
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells once with PBS. b. Add Trypsin-EDTA and incubate until cells detach. c. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube. d. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Cell Counting: Determine the cell concentration using a hemocytometer or an automated cell counter.
-
Spheroid Seeding: a. Dilute the cell suspension to the desired concentration (e.g., 1,000-5,000 cells per 100 µL). The optimal seeding density should be determined empirically for each cell line.[12] b. Seed 100 µL of the cell suspension into each well of a ULA 96-well round-bottom plate. c. To facilitate cell aggregation, centrifuge the plate at a low speed (e.g., 300 x g) for 10 minutes.
-
Spheroid Formation: a. Incubate the plate in a humidified incubator for 2-4 days. b. Monitor spheroid formation daily using an inverted microscope. Uniform, compact spheroids should form within this period.
Protocol 2: Treatment of 3D Spheroids with this compound
This protocol outlines the procedure for treating pre-formed spheroids with this compound.
Materials:
-
Pre-formed spheroids in a ULA 96-well plate (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Vehicle control (DMSO)
Procedure:
-
Preparation of this compound Dilutions: a. Prepare a series of dilutions of this compound in complete medium from the stock solution. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to determine the IC₅₀ value. b. Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration of this compound used.
-
Spheroid Treatment: a. Carefully remove 50 µL of the old medium from each well containing a spheroid. b. Add 50 µL of the medium containing the desired concentration of this compound or vehicle control. This results in a final volume of 100 µL per well.
-
Incubation and Monitoring: a. Incubate the treated spheroids for the desired period (e.g., 72 hours). The optimal incubation time may vary depending on the cell line and experimental goals. b. Monitor spheroid morphology and size daily using a microscope equipped with a camera.
Protocol 3: Assessment of Spheroid Viability
This protocol describes the use of a luminescent cell viability assay to quantify the effect of this compound on spheroid cultures.
Materials:
-
Treated spheroids in a ULA 96-well plate (from Protocol 2)
-
CellTiter-Glo® 3D Cell Viability Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Assay Preparation: Equilibrate the ULA plate and the CellTiter-Glo® 3D reagent to room temperature for approximately 30 minutes.
-
Reagent Addition: a. Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium). b. Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: a. Subtract the average background luminescence (from wells with medium only) from all experimental values. b. Normalize the data to the vehicle-treated control spheroids (set as 100% viability). c. Plot the normalized viability data against the logarithm of the this compound concentration and use a non-linear regression model to calculate the IC₅₀ value.
References
- 1. What are FGFRs modulators and how do they work? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 4. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 10. Functional roles of fibroblast growth factor receptors (FGFRs) signaling in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for 3D tumor spheroid generation, immunostaining, and imaging through comparative approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Fgfr-IN-5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fgfr-IN-5. The following information addresses common solubility issues encountered when preparing this compound solutions with DMSO for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound in DMSO?
A1: The reported solubility of a similar compound, FGFR3-IN-5, in DMSO is 5 mg/mL, which corresponds to a concentration of 10.47 mM.[1] It is noted that sonication may be necessary to achieve a clear solution at this concentration.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I dilute it in my aqueous cell culture medium. Why is this happening?
A2: This is a common issue known as "crashing out" that occurs with compounds that have low aqueous solubility.[2][3] While DMSO is a potent solvent for many nonpolar compounds, its dilution into an aqueous medium like cell culture media dramatically increases the solvent polarity.[2] This change can cause the compound, which is not soluble in the high-water content environment, to precipitate out of the solution.[2]
Q3: What is the maximum concentration of DMSO that cells can typically tolerate?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is ideally kept at or below 0.1% to minimize potential toxic effects. It is crucial to design your dilution scheme to stay within these limits while ensuring your compound remains in solution.[2]
Q4: My this compound solution in DMSO appears cloudy or has visible particles. What should I do?
A4: If your this compound solution in DMSO is not clear, it may not be fully dissolved. Gentle warming of the solution, for instance to 37°C, can aid in dissolution.[2][4] Additionally, brief sonication in a water bath sonicator is often recommended to help break up particles and fully dissolve the compound.[1][2]
Troubleshooting Guides
Issue: Precipitate Formation Upon Dilution in Aqueous Media
If you observe a precipitate after diluting your this compound DMSO stock solution in cell culture media or other aqueous buffers, follow these troubleshooting steps:
Initial Steps:
-
Optimize DMSO Concentration: Instead of adding a highly concentrated DMSO stock directly to your aqueous solution, try making intermediate dilutions of your stock in pure DMSO first. This can prevent localized high concentrations of the compound from precipitating upon contact with the aqueous buffer.[2]
-
Gentle Warming: Pre-warming your cell culture media to 37°C before adding the this compound stock can improve solubility.[2][3] Be cautious with prolonged heating, as it can degrade some compounds.
-
Sonication: If a precipitate has already formed, brief sonication of the final diluted solution may help to redissolve the compound.[2]
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer may enhance solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[2]
Advanced Strategies:
-
Co-solvents: For challenging compounds, particularly for in vivo studies, the use of co-solvents may be necessary. A formulation for a similar compound, FGFR3-IN-5, involves an initial dissolution in DMSO followed by dilution with PEG300, Tween-80, and saline.[1]
-
Serial Dilution in Media: Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[3] Add the compound dropwise while gently vortexing the media to ensure rapid and uniform dispersion.[3]
Data Presentation
| Compound | Solvent | Solubility | Molar Concentration | Notes |
| FGFR3-IN-5 | DMSO | 5 mg/mL | 10.47 mM | Ultrasonic treatment may be required.[1] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh the required amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound, calculate the volume of anhydrous, high-purity DMSO needed to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[2]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Protocol for Diluting this compound Stock in Cell Culture Media
-
Prepare Intermediate Dilutions (if necessary): From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.[2]
-
Prepare Final Aqueous Solution: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[3]
-
Add Compound to Media: Add a small volume of the final DMSO intermediate to the pre-warmed medium while gently vortexing. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[2][3] For example, to achieve a 1 µM final concentration with 0.1% DMSO, add 1 µL of a 1 mM DMSO stock to 1 mL of medium.
-
Final Check: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready for your experiment.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Simplified FGFR signaling pathway and the action of this compound.
References
Optimizing Fgfr-IN-5 Concentration for IC50 Determination: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of Fgfr-IN-5 for accurate and reproducible IC50 determination in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs). Its chemical formula is C25H22N6O3 and it is identified as compound 3 in patent WO2022042612A1. FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and migration. In many cancers, aberrant activation of FGFR signaling is a key driver of tumor growth. This compound exerts its inhibitory effect by competing with ATP for the binding site on the FGFR kinase domain, thereby blocking the phosphorylation cascade and inhibiting downstream signaling.
Q2: What are the expected IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the specific FGFR isoform being targeted and the assay format (biochemical vs. cell-based). While specific IC50 values for this compound are detailed within patent literature, a representative range for potent pan-FGFR inhibitors is provided below for comparative purposes. It is crucial to empirically determine the IC50 value under your specific experimental conditions.
Q3: Why are my IC50 values for this compound inconsistent between experiments?
Inconsistent IC50 values are a common challenge in in-vitro pharmacology. Several factors can contribute to this variability:
-
Cell-based Assay Variability:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use a consistent, low passage number.
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Cell Seeding Density: Inconsistent cell numbers can significantly impact results.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to the inhibitor or affect cell growth.
-
Incubation Time: The duration of inhibitor exposure can alter the apparent IC50.
-
-
Compound Handling and Stability:
-
Solubility Issues: this compound, like many kinase inhibitors, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent (e.g., DMSO) before preparing dilutions.
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing of the stock solution can lead to degradation.
-
Adsorption to Plastics: The compound may adsorb to the surface of pipette tips and plates.
-
-
Assay Protocol Deviations:
-
Inconsistent Reagent Addition: Variations in the volume or timing of reagent addition can introduce errors.
-
Edge Effects in Multi-well Plates: Evaporation from the outer wells can concentrate the inhibitor and affect cell growth.
-
Data Presentation: Representative IC50 Values of FGFR Inhibitors
The following table provides a summary of IC50 values for various well-characterized FGFR inhibitors to serve as a reference for your experiments with this compound.
| Inhibitor | Assay Type | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) |
| Infigratinib (BGJ398) | Biochemical | 0.9 | 1.4 | 1.0 | 60 |
| Erdafitinib | Biochemical | 1.2 | 2.5 | 3.0 | 5.7 |
| Pemigatinib | Biochemical | 0.4 | 0.5 | 1.2 | 30 |
| AZD4547 | Biochemical | 0.2 | 2.5 | 1.8 | 165 |
| Futibatinib (TAS-120) | Biochemical | 1.8 | 1.4 | 1.6 | 3.7 |
Note: These values are representative and may vary based on the specific experimental conditions.
Experimental Protocols
Detailed Methodology for IC50 Determination using MTT Assay
Objective: To determine the concentration of this compound that inhibits the proliferation of an FGFR-dependent cell line by 50%.
Materials:
-
FGFR-dependent cancer cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a serial dilution of this compound in complete growth medium from the stock solution. A common starting point is a 10-point, 3-fold serial dilution (e.g., from 10 µM to 0.5 nM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate the plate for the desired treatment period (e.g., 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the logarithm of the this compound concentration.
-
Fit a sigmoidal dose-response curve to the data using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
Visualizations
Caption: Simplified FGFR signaling pathway and the mechanism of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound using the MTT assay.
Caption: Troubleshooting decision tree for inconsistent IC50 results with this compound.
Technical Support Center: AZD4547 Cellular Toxicity in Non-Cancerous Cell Lines
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the selective FGFR inhibitor, AZD4547. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the cellular toxicity of AZD4547, with a specific focus on its effects on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AZD4547?
A1: AZD4547 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. It functions as an ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing their autophosphorylation and subsequent activation of downstream signaling pathways. This inhibition primarily affects cellular processes such as proliferation, survival, and migration that are driven by aberrant FGFR signaling.
Q2: What are the main downstream signaling pathways affected by AZD4547?
A2: By inhibiting FGFR1, 2, and 3, AZD4547 effectively blocks major downstream signaling cascades, including the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt pathway. These pathways are crucial for cell growth, differentiation, and survival.
Q3: Is AZD4547 cytotoxic to all cell types?
A3: The cytotoxicity of AZD4547 is highly dependent on the cellular context, particularly the cell's reliance on the FGFR signaling pathway for survival and proliferation. Cancer cell lines with FGFR gene amplification, fusions, or activating mutations are generally more sensitive to AZD4547. In contrast, non-cancerous cells or cancer cells without such alterations tend to be less sensitive, requiring higher concentrations of the inhibitor to induce a cytotoxic effect.
Q4: I am observing unexpected toxicity in my non-cancerous cell line at low concentrations of AZD4547. What could be the cause?
A4: There are several potential reasons for unexpected toxicity:
-
Off-Target Effects: Although AZD4547 is highly selective for FGFR1-3, at higher concentrations it may inhibit other kinases, such as VEGFR2 (KDR). Ensure you are working within the recommended concentration range for selective FGFR inhibition.
-
Cell Line Specific Sensitivity: Some non-cancerous cell lines might have a higher basal level of FGFR signaling or a greater dependence on this pathway for normal cellular functions than others.
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Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular sensitivity to inhibitors. Ensure consistency in your experimental setup.
-
Compound Quality: Verify the purity and stability of your AZD4547 compound.
Q5: How can I determine if the observed toxicity is due to on-target FGFR inhibition or off-target effects?
A5: To differentiate between on-target and off-target effects, you can perform the following experiments:
-
Rescue Experiment: Transfect your cells with a constitutively active form of a downstream effector of FGFR signaling (e.g., a constitutively active mutant of MEK or Akt). If the toxicity is on-target, expression of the active downstream component may rescue the cells from AZD4547-induced death.
-
Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to knockdown or knockout FGFR1, 2, or 3 in your cell line. If the cells phenocopy the effect of AZD4547 treatment, it suggests the toxicity is on-target.
-
Use of a Structurally Different FGFR Inhibitor: Treat your cells with another selective FGFR inhibitor with a different chemical scaffold. If you observe similar toxicity, it is more likely to be an on-target effect.
Data Presentation: Cellular Toxicity of AZD4547
The following tables summarize the reported cytotoxic effects of AZD4547 in various cell lines. It is important to note that publicly available quantitative data on the cytotoxicity of AZD4547 in a wide range of non-cancerous cell lines is limited. The provided data for non-cancerous and non-FGFR amplified cell lines is primarily qualitative or semi-quantitative.
Table 1: Cytotoxicity of AZD4547 in Cancer Cell Lines
| Cell Line | Cancer Type | FGFR Status | Assay | IC50 / GI50 (µM) |
| MFM223 | Breast Cancer | Amplified FGFR1/2 | Viability Assay | Potent at low concentrations |
| NCI-H716 | Colorectal Cancer | High FGFR1/2 expression | Growth Assay | Cytotoxic |
| HCT-116 | Colorectal Cancer | Expresses FGFR1/2 | Growth Assay | Cytotoxic |
| HT-29 | Colorectal Cancer | Null FGFR1/2 | Growth Assay | Not cytotoxic |
| KMS11 | Multiple Myeloma | FGFR3 translocation | Proliferation Assay | Growth Inhibition |
| SNU-16 | Gastric Cancer | FGFR2 amplification | Proliferation Assay | Growth Inhibition |
| KG1a | Myeloid Leukemia | FGFR1 fusion | Proliferation Assay | Growth Inhibition |
Table 2: Effects of AZD4547 on Non-Cancerous and Non-FGFR Amplified Cell Lines
| Cell Line | Cell Type | Observation | Concentration | Reference |
| MCF7 | Breast Cancer (non-amplified) | Higher concentrations required for effect compared to FGFR-amplified lines | - | [1] |
| MDA-MB-231(SA) | Breast Cancer (non-amplified) | Higher concentrations required for effect compared to FGFR-amplified lines | - | [1] |
| Primary Human Keratinocytes | Normal Epithelial Cells | Strong antiviral activity observed, suggesting cell tolerance | 10 µM | [2] |
| BeasB2 | Normal Bronchial Epithelium | Radiosensitizing effects observed | 0.1 µM | - |
| HTE | Normal Tracheal Epithelium | Radiosensitizing effects observed | 0.1 µM | - |
| EA.hy926 | Endothelial Cells | No apparent effect on viability in co-culture | 5 µM | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the cellular toxicity of AZD4547.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
AZD4547 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of AZD4547 in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing various concentrations of AZD4547. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
AZD4547 stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of AZD4547 for the desired time period.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Wash the cells with ice-cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Colony Formation (Clonogenic) Assay
This assay assesses the long-term ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent.
-
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
AZD4547 stock solution (in DMSO)
-
Crystal Violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
-
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of AZD4547 for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Wash the colonies with PBS and fix them with methanol for 15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Visualizations
FGFR Signaling Pathway and AZD4547 Inhibition
Caption: Simplified FGFR signaling pathway and the inhibitory action of AZD4547.
Experimental Workflow for Assessing Cellular Toxicity
Caption: General workflow for evaluating the cellular toxicity of AZD4547.
Troubleshooting Logic for Unexpected Toxicity
Caption: Decision-making flowchart for troubleshooting unexpected cellular toxicity.
References
Technical Support Center: Acquired Resistance to FGFR Inhibitors
Welcome to the technical support center for researchers encountering acquired resistance to Fibroblast Growth Factor Receptor (FGFR) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and investigate resistance mechanisms in your in vitro models.
Disclaimer: The following information is based on published research for various FGFR inhibitors. While "Fgfr-IN-5" is specified, the principles and mechanisms described are broadly applicable to this class of compounds. Researchers should always validate findings for their specific inhibitor and cell model.
Frequently Asked Questions (FAQs)
Q1: What is acquired resistance to an FGFR inhibitor?
Acquired resistance describes a phenomenon where cancer cells that are initially sensitive to the cytotoxic or growth-inhibitory effects of an FGFR inhibitor develop mechanisms to survive and proliferate despite continuous exposure to the drug. This is often observed in the lab as a gradual loss of drug efficacy over time.
Q2: What are the primary molecular mechanisms of acquired resistance to FGFR inhibitors?
Acquired resistance typically falls into two main categories:
-
On-Target Resistance: This involves genetic changes to the FGFR gene itself. The most common on-target mechanism is the acquisition of secondary point mutations in the FGFR kinase domain, which can prevent the inhibitor from binding effectively.[1][2] Key examples include "gatekeeper" mutations (e.g., V565F) and "molecular brake" mutations (e.g., N550K).[1][2][3]
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to "bypass" their dependency on FGFR signaling for survival and growth.[4][5] Common bypass mechanisms include the activation of other receptor tyrosine kinases (RTKs) like MET, EGFR, or ERBB3, or the activation of downstream pathways such as PI3K/AKT/mTOR and MAPK/ERK, often through new mutations in genes like PIK3CA, KRAS, or loss of function in tumor suppressors like PTEN.[3][6][7][8][9][10][11][12]
Q3: How do I generate an FGFR inhibitor-resistant cell line in the lab?
Generating a resistant cell line is a key step to studying resistance mechanisms. The standard method involves long-term, continuous culture of an initially sensitive parental cell line with an FGFR inhibitor. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
Problem: My FGFR-driven cancer cell line, initially sensitive to this compound, is now proliferating at previously effective concentrations.
This guide provides a step-by-step workflow to diagnose the potential resistance mechanism.
Step 1: Confirm Resistance and Quantify the Effect First, confirm that the observed loss of sensitivity is real and reproducible.
-
Action: Perform a dose-response cell viability assay (e.g., CellTiter-Glo®, MTT) comparing the parental (sensitive) cell line with your suspected resistant cell line.
-
Expected Outcome: A rightward shift in the dose-response curve and a significant increase in the IC50 value for the resistant cells compared to the parental line.
Step 2: Investigate On-Target Resistance (FGFR Kinase Domain Mutations) A primary cause of resistance is a secondary mutation in the FGFR kinase domain.
-
Action: Extract genomic DNA from both parental and resistant cell populations. Perform Sanger sequencing of the FGFR kinase domain or, for a more comprehensive view, use Next-Generation Sequencing (NGS).
-
Expected Outcome: Identification of one or more point mutations in the resistant cell line that are absent in the parental line. Common mutations to look for are near the ATP-binding pocket, such as gatekeeper or molecular brake residues.[1][2]
Step 3: Investigate Off-Target Resistance (Bypass Signaling Pathway Activation) If no on-target mutations are found, the cells have likely activated a bypass pathway. The most common are the PI3K/AKT and MAPK/ERK pathways.
-
Action: Use Western blotting to compare the phosphorylation status of key signaling proteins in parental versus resistant cells, both with and without this compound treatment.
-
FGFR Pathway: Check p-FGFR and p-FRS2 to confirm the inhibitor is still engaging its target. In resistant cells, p-FGFR should still be inhibited by the drug.
-
MAPK Pathway: Probe for p-ERK1/2. Sustained p-ERK levels in resistant cells despite FGFR inhibition suggest bypass activation.[13]
-
PI3K/AKT Pathway: Probe for p-AKT and p-S6. Sustained phosphorylation in resistant cells is a strong indicator of a bypass track.[9][14]
-
-
Expected Outcome: Resistant cells may show sustained or reactivated p-ERK and/or p-AKT even when p-FGFR is inhibited, unlike parental cells where these downstream signals are suppressed.
Step 4: Identify the Upstream Activator of the Bypass Pathway If bypass signaling is confirmed, identify the upstream driver.
-
Action:
-
Receptor Tyrosine Kinase (RTK) Array: Use a phospho-RTK array to screen for hyperactivated RTKs (e.g., MET, EGFR, HER2/3) in the resistant cells.[11]
-
NGS Analysis: Perform whole-exome or targeted panel sequencing on the resistant cells to look for activating mutations or amplifications in common oncogenes (KRAS, NRAS, PIK3CA, MET) or loss-of-function mutations in tumor suppressors (PTEN).[3][13]
-
-
Expected Outcome: Identification of an amplified or mutated RTK or a mutated downstream signaling component that explains the reactivation of the MAPK or PI3K pathway.
Data Presentation
Table 1: Example of IC50 Shift in Acquired Resistance (Note: Data is illustrative, based on typical findings for FGFR inhibitors like BGJ398)
| Cell Line | Treatment | IC50 (nM) | Fold Change in Resistance |
| DMS114 Parental | FGFR Inhibitor | 50 nM | - |
| DMS114 Resistant | FGFR Inhibitor | >5000 nM | >100x |
Table 2: Common Molecular Alterations in FGFR Inhibitor Resistance
| Resistance Mechanism | Alteration Type | Gene/Protein | Experimental Detection Method |
| On-Target | Point Mutation | FGFR2 | Sanger Sequencing, NGS |
| V565F (Gatekeeper) | |||
| N550K (Molecular Brake) | |||
| Off-Target (Bypass) | Gene Amplification | MET, NRAS | NGS, FISH, qPCR |
| Point Mutation | KRAS, PIK3CA, HRAS | NGS, Sanger Sequencing | |
| Loss of Function | PTEN, DUSP6 | NGS, Western Blot (for protein loss) | |
| Transcriptional Upregulation | MET, EGFR, ERBB2/3 | Western Blot, qPCR, RNA-seq |
Mandatory Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for investigating acquired resistance.
Caption: Simplified FGFR signaling pathway and the action of an inhibitor.
Caption: MET activation as a bypass mechanism for FGFR inhibition.
Experimental Protocols
Protocol 1: Generation of Acquired Resistant Cell Lines
This protocol is adapted from methodologies used to generate resistance to various kinase inhibitors.[13][15]
-
Initial Seeding: Seed the parental FGFR inhibitor-sensitive cells at approximately 80% confluence in a T75 flask.
-
Drug Exposure: Add the FGFR inhibitor (e.g., this compound) at a constant concentration equivalent to the cell line's IC50 or IC80.
-
Incubation: Culture the cells for 48-72 hours. During this period, significant cell death is expected.
-
Recovery: Remove the medium containing the inhibitor and replace it with fresh, drug-free medium. Allow the surviving cells to recover and repopulate the flask.
-
Iterative Cycles: Once the cells have recovered to ~80% confluence, repeat the drug exposure (Step 2) and recovery (Step 4) cycle.
-
Dose Escalation (Optional but Recommended): As cells begin to tolerate the initial dose, gradually increase the concentration of the FGFR inhibitor in subsequent cycles.
-
Confirmation of Resistance: Continue the process for 8-12 weeks, or until the cells can proliferate in a concentration of the inhibitor that is 10-100 fold higher than the parental IC50 with growth kinetics similar to untreated parental cells.[13]
-
Validation: Confirm the resistant phenotype using a cell viability assay and proceed with molecular characterization. Perform short tandem repeat (STR) analysis to confirm the resistant cells originate from the parental line.[13]
Protocol 2: Western Blotting for Bypass Pathway Analysis
-
Cell Seeding and Treatment: Seed both parental and resistant cells. Allow them to attach overnight. Treat the cells with DMSO (vehicle control) and a high concentration of this compound (e.g., 1 µM) for 2-24 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per well, resolve by SDS-PAGE, and transfer to a nitrocellulose or PVDF membrane.[11]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour in 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: p-FGFR, total FGFR, p-FRS2, p-ERK1/2, total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH, β-Actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated or fluorescent secondary antibody. Detect the signal using an ECL substrate or fluorescence imaging system.
-
Analysis: Compare the levels of phosphorylated proteins relative to total proteins between parental and resistant lines, with and without drug treatment.
References
- 1. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Understanding and Overcoming Resistance to Selective FGFR Inhibitors across FGFR2-Driven Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Resistance to Selective FGFR Inhibitors in FGFR-Driven Urothelial Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MET-Pyk2 Axis Mediates Acquired Resistance to FGFR Inhibition in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of resistance to FGFR inhibition in urothelial carcinoma via multiple pathways in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. bioengineer.org [bioengineer.org]
- 15. researchgate.net [researchgate.net]
Fgfr-IN-5 Stability in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Fgfr-IN-5 and other small molecule FGFR inhibitors in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how should it be stored?
A1: this compound is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). For long-term storage, it is recommended to store the compound as a powder at -20°C for up to three years, or at 4°C for up to two years. When in solvent, it should be stored at -80°C for up to six months or at -20°C for one month.[1]
Q2: How do I dissolve this compound for use in cell culture?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1] When further diluting the stock solution in aqueous cell culture media, precipitation can be an issue. To avoid this, it is recommended to add the DMSO stock directly to the cell culture media with vigorous mixing. The final concentration of DMSO in the media should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[2][3]
Q3: What are the potential causes of this compound degradation in cell culture media?
A3: The stability of a small molecule inhibitor like this compound in cell culture media can be influenced by several factors:
-
Chemical Instability: The inherent chemical structure of the compound may make it susceptible to hydrolysis or oxidation in the aqueous, nutrient-rich environment of the cell culture media.
-
Enzymatic Degradation: Cells can release enzymes into the media that may metabolize or degrade the compound.
-
Adsorption: The compound may adsorb to the surface of the cell culture plates or flasks, reducing its effective concentration in the media.
-
Light Sensitivity: Some compounds are light-sensitive and can degrade upon exposure to light.
Q4: How does the stability of this compound affect my experimental results?
A4: If this compound is unstable in your cell culture media, its concentration will decrease over the course of your experiment. This can lead to a reduction in its inhibitory effect on FGFR signaling, potentially resulting in inconsistent or misleading data. For long-term experiments, it is crucial to consider the half-life of the compound in your specific experimental setup.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected inhibition of FGFR signaling. | Compound degradation in cell culture media. | Perform a stability study to determine the half-life of this compound in your specific cell culture conditions (see Experimental Protocols section). Consider replenishing the media with fresh compound at regular intervals based on its stability. |
| Inaccurate initial concentration of the compound. | Ensure accurate preparation of the stock solution and final dilutions. Use calibrated pipettes and verify the concentration if possible. | |
| Precipitation of the compound upon addition to cell culture media. | Poor solubility of the compound in aqueous media. | Prepare a higher concentration stock solution in DMSO. When diluting into media, add the stock solution dropwise while vortexing or stirring the media to ensure rapid dispersal. Ensure the final DMSO concentration remains non-toxic to your cells.[2] |
| High background in cellular assays. | Cytotoxicity from the solvent (DMSO). | Perform a dose-response experiment to determine the maximum tolerable DMSO concentration for your cell line. Keep the final DMSO concentration in all experiments below this level and include a vehicle control (media with the same concentration of DMSO without the inhibitor).[3] |
Quantitative Data Summary
The following table summarizes the solubility of Infigratinib (BGJ-398), a representative FGFR inhibitor, in various solvent systems. This information can be a useful reference when preparing stock solutions.
| Solvent System | Solubility |
| 10% DMSO >> 90% corn oil | ≥ 1.67 mg/mL (2.98 mM) |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 1.57 mg/mL (2.80 mM) |
| 5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% saline | ≥ 0.6 mg/mL (1.07 mM) |
| 5% DMSO >> 95% (20% SBE-β-CD in saline) | ≥ 0.6 mg/mL (1.07 mM) |
Data is for Infigratinib (BGJ-398) and may not be directly applicable to this compound.[1]
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in your specific cell culture media over time.
Materials:
-
This compound
-
DMSO
-
Your specific cell culture media (e.g., DMEM, RPMI-1640) supplemented with serum and other additives as used in your experiments.
-
Sterile microcentrifuge tubes or a 96-well plate.
-
Incubator (37°C, 5% CO2)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Spike the cell culture media with this compound to a final concentration relevant to your experiments (e.g., 1 µM). Ensure the final DMSO concentration is below the toxic level for your cells.
-
Aliquot the this compound-containing media into sterile tubes or wells.
-
Incubate the samples at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot and store it at -80°C until analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Plot the concentration of this compound as a function of time to determine its stability and calculate its half-life in the cell culture media.
Visualizations
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Figure 2: Experimental workflow for assessing the stability of this compound in cell culture media.
References
Technical Support Center: Overcoming Fgfr-IN-5 Resistance in Xenograft Models
Welcome to the technical support center for researchers utilizing Fgfr-IN-5 in preclinical xenograft models. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming drug resistance.
Disclaimer: While this guide focuses on this compound, much of the understanding of resistance mechanisms and strategies to overcome them is derived from studies on the broader class of FGFR inhibitors. Researchers should consider these principles as a starting point and optimize protocols for their specific experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the ATP-binding pocket of the Fibroblast Growth Factor Receptor (FGFR) kinase domain. By blocking the autophosphorylation of the receptor, it inhibits the activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the RAS-MAPK and PI3K-AKT pathways.[1][2]
Q2: My xenograft tumors initially responded to this compound but have started to regrow. What are the potential mechanisms of resistance?
Acquired resistance to FGFR inhibitors like this compound in xenograft models can arise from several mechanisms:
-
On-Target (FGFR-dependent) Resistance:
-
Gatekeeper Mutations: The most common mechanism is the acquisition of secondary mutations in the FGFR kinase domain, such as at the "gatekeeper" residue (e.g., V565 in FGFR2), which can prevent the inhibitor from binding effectively.[1][3] Mutations in the molecular brake (e.g., N550) have also been reported.[3]
-
FGFR Gene Amplification: Increased copy number of the FGFR gene can lead to higher levels of the target protein, requiring higher drug concentrations for effective inhibition.
-
-
Off-Target (FGFR-independent) Resistance:
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the FGFR blockade. Common bypass pathways include:
-
EGFR, ERBB3, or MET Receptor Tyrosine Kinases: Upregulation or activation of other receptor tyrosine kinases can reactivate downstream pathways like MAPK and PI3K-AKT.[1]
-
PI3K/AKT/mTOR Pathway: Alterations such as loss of PTEN or activating mutations in PIK3CA can lead to constitutive activation of this survival pathway.[1][4]
-
RAS-MAPK Pathway: Mutations in downstream components like NRAS can reactivate the MAPK pathway despite FGFR inhibition.[5]
-
-
Epithelial-to-Mesenchymal Transition (EMT): A cellular reprogramming process that can confer resistance to targeted therapies.[1]
-
Q3: How can I investigate the mechanism of resistance in my this compound-resistant xenograft model?
To elucidate the resistance mechanism, a multi-pronged approach is recommended:
-
Tumor Re-biopsy and Molecular Profiling:
-
Harvest a portion of the resistant tumor for next-generation sequencing (NGS) to identify secondary mutations in the FGFR gene and other cancer-related genes.
-
Perform whole-exome sequencing or targeted panel sequencing to look for amplifications or mutations in genes associated with bypass pathways (e.g., EGFR, MET, PIK3CA, KRAS, NRAS).
-
-
Pharmacodynamic Analysis:
-
Collect tumor samples at various time points after the last this compound dose to assess the phosphorylation status of FGFR and key downstream signaling proteins (p-FGFR, p-FRS2, p-ERK, p-AKT) via Western blotting or immunohistochemistry (IHC). Sustained phosphorylation of downstream effectors despite evidence of FGFR inhibition suggests bypass pathway activation.[6]
-
-
Establishment of a Resistant Cell Line:
-
If possible, derive a cell line from the resistant xenograft tumor. This will allow for in vitro experiments to confirm the resistance mechanism and test the efficacy of combination therapies.
-
Q4: What are the recommended strategies to overcome this compound resistance?
The primary strategy to overcome resistance is through combination therapy. The choice of the combination agent will depend on the identified resistance mechanism.
-
For On-Target Resistance (Gatekeeper Mutations):
-
Next-Generation FGFR Inhibitors: Consider switching to a next-generation, irreversible, or covalent FGFR inhibitor that is designed to be effective against common gatekeeper mutations.[7]
-
-
For Off-Target Resistance (Bypass Pathways):
-
Combination with Other Targeted Inhibitors:
-
Combination with Immunotherapy: Preclinical models suggest that FGFR inhibition can modulate the tumor microenvironment, potentially increasing the efficacy of immune checkpoint inhibitors (e.g., anti-PD-L1).[10]
-
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| No initial tumor response to this compound in a xenograft model with a known FGFR alteration. | 1. Suboptimal drug dosage or administration schedule. 2. Poor bioavailability of the compound. 3. Intrinsic resistance due to pre-existing co-alterations in bypass pathways. 4. Incorrect initial molecular characterization of the xenograft model. | 1. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) and optimal biological dose.[6] 2. Conduct pharmacokinetic (PK) studies to assess drug exposure in the plasma and tumor tissue. 3. Re-analyze the genomic profile of the parental cell line or initial tumor tissue for co-occurring mutations or amplifications in pathways like PI3K/AKT or MAPK.[9] 4. Verify the FGFR alteration (e.g., fusion, mutation, amplification) using an orthogonal method. |
| High variability in tumor response within the same treatment group. | 1. Inconsistent tumor cell implantation. 2. Heterogeneity of the initial tumor cell population. 3. Inaccurate tumor volume measurements. | 1. Ensure consistent cell number, injection volume, and injection site for all animals. 2. Consider using single-cell-cloned populations for implantation if heterogeneity is suspected. 3. Use digital calipers for consistent measurement and the formula: Tumor Volume = (Length x Width²) / 2.[11][12] For greater accuracy, consider non-invasive imaging techniques like microCT or ultrasound.[3][7] |
| Toxicity and weight loss in treated animals. | 1. This compound dose is too high. 2. Off-target effects of the inhibitor. 3. Common class-specific toxicities of FGFR inhibitors (e.g., hyperphosphatemia).[13] | 1. Reduce the dose of this compound or switch to a less frequent dosing schedule. 2. Monitor for known off-target toxicities and provide supportive care as needed. 3. Monitor serum phosphate levels. If hyperphosphatemia is observed, dietary phosphate restriction or phosphate binders may be considered in consultation with a veterinarian. |
| Difficulty detecting changes in protein phosphorylation by Western blot. | 1. Suboptimal sample collection timing. 2. Inadequate inhibition of phosphatases during sample preparation. 3. Low antibody quality or incorrect antibody dilution. 4. Insufficient protein loading. | 1. Collect tumor samples at the expected time of peak drug concentration (Tmax) to observe maximal target inhibition.[14] 2. Ensure lysis buffers contain a cocktail of phosphatase inhibitors.[15] 3. Use validated antibodies for phosphorylated and total proteins. Optimize antibody dilutions. Block membranes with 5% BSA in TBST for phospho-antibodies.[16] 4. Ensure 20-30 µg of protein is loaded per lane.[2] |
Experimental Protocols
Protocol 1: Establishment of an this compound Resistant Xenograft Model
-
Cell Culture and Implantation:
-
Culture the human cancer cell line of interest (with a known FGFR alteration) under standard conditions.
-
Subcutaneously inject 1 x 10⁶ to 10 x 10⁶ cells in a 1:1 mixture of media and Matrigel into the flank of immunocompromised mice (e.g., NSG or athymic nude mice).
-
-
Tumor Growth and Initial Treatment:
-
Monitor tumor growth 2-3 times per week using digital calipers.
-
When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and vehicle control groups.
-
Administer this compound at a predetermined efficacious dose and schedule (e.g., daily oral gavage).
-
-
Development of Resistance:
-
Continue treatment until tumors in the this compound group show initial regression or stasis, followed by regrowth.
-
A tumor is considered resistant when it reaches its initial volume prior to treatment or grows progressively despite continuous therapy.
-
-
Model Expansion:
-
Once a resistant tumor reaches the protocol-defined size limit (e.g., 1500-2000 mm³), sacrifice the mouse and harvest the tumor.
-
Passage the resistant tumor by implanting small fragments into new host mice to expand the resistant model.
-
Protocol 2: Western Blot Analysis of FGFR Signaling Pathway
-
Tumor Lysate Preparation:
-
Excise tumors from vehicle- and this compound-treated mice at a specified time point after the final dose.
-
Immediately snap-freeze the tumors in liquid nitrogen.
-
Homogenize the frozen tumor tissue in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16]
-
Incubate the membrane with primary antibodies (diluted in 5% BSA/TBST) overnight at 4°C with gentle shaking. Recommended primary antibodies include:
-
Phospho-FGFR (p-FGFR)
-
Total FGFR
-
Phospho-ERK1/2 (p-ERK)
-
Total ERK1/2
-
Phospho-AKT (p-AKT)
-
Total AKT
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of this compound.
Caption: Overview of this compound resistance mechanisms.
Caption: Experimental workflow for overcoming this compound resistance.
References
- 1. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of FGFR Inhibitors and Combination Therapies for Acquired Resistance in FGFR2-Fusion Cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. mdpi.com [mdpi.com]
- 10. New combination treatment brings hope to advanced bladder cancer patients - UChicago Medicine [uchicagomedicine.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
Fgfr-IN-5 inconsistent results in proliferation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in proliferation assays involving Fgfr-IN-5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). FGFRs are a family of receptor tyrosine kinases that play a crucial role in signaling pathways that regulate cell proliferation, survival, differentiation, and migration.[1] Aberrant activation of the FGF/FGFR signaling pathway is a known driver in various cancers.[2][3] this compound functions by blocking the kinase activity of FGFRs, thereby inhibiting these downstream cellular processes and impeding the growth of cancer cells.
Q2: What are the common methods to measure cell proliferation?
Several assays are commonly used to measure cell proliferation, each with its own principle:
-
Metabolic Assays (e.g., MTT, XTT, WST-1, CellTiter-Glo): These are colorimetric or luminescent assays that quantify the metabolic activity of viable cells. This activity is generally proportional to the number of living cells in the culture.[4]
-
DNA Synthesis Assays (e.g., BrdU and EdU incorporation): These methods detect the incorporation of labeled nucleoside analogs into newly synthesized DNA during the S-phase of the cell cycle, providing a direct measure of cell division.[5][6]
-
Direct Cell Counting: This straightforward method involves using a hemocytometer or an automated cell counter, often in conjunction with a viability dye like trypan blue, to determine the total number of viable cells.
Q3: Why am I observing results that are not dose-dependent with this compound?
A lack of a clear dose-response relationship can be attributed to several factors:
-
Compound Precipitation: Small molecule inhibitors like this compound can have limited solubility in aqueous cell culture media. At higher concentrations, the compound may precipitate out of solution, leading to a plateau or even a decrease in the observed inhibitory effect.
-
Off-Target Effects: At elevated concentrations, inhibitors may interact with unintended cellular targets, which can trigger paradoxical signaling events that either promote or inhibit cell proliferation, obscuring the primary dose-response.
-
Cell Line-Specific Responses: Certain cancer cell lines can exhibit unexpected reactions to FGFR inhibition. For example, it has been observed in some FGFR1-amplified breast cancer models that inhibiting the receptor can paradoxically enhance proliferation by decreasing the expression of the cell cycle inhibitor p21.[7]
-
Assay Artifacts: The inhibitor itself might interfere with the detection chemistry of the assay. Some chemical compounds are known to directly reduce the MTT reagent, which would generate a false-positive signal for cell viability.[4]
Q4: Can the choice of cell line affect the outcome of my proliferation assay with this compound?
Yes, the genetic context of the cell line is a critical determinant of its sensitivity to an FGFR inhibitor.[1]
-
FGFR Aberrations: Cell lines harboring genetic alterations such as FGFR gene amplifications, activating mutations, or chromosomal translocations that create fusion proteins are typically more dependent on FGFR signaling and thus more sensitive to inhibitors.[2]
-
Bypass Pathways: Pre-existing or acquired mutations in downstream signaling molecules (e.g., KRAS, PIK3CA) or the activation of parallel growth factor receptor pathways can provide an escape route for the cancer cells, conferring resistance to this compound.
-
Receptor Isoform Expression: The differential expression levels of the various FGFR isoforms (FGFR1, FGFR2, FGFR3, and FGFR4) across different cell lines can also influence the cellular response to the inhibitor.
Troubleshooting Guide for Inconsistent Proliferation Assay Results
This guide is structured to help you systematically diagnose and resolve common problems encountered when using this compound in cell proliferation experiments.
| Problem | Potential Cause | Recommended Solution | Control Experiment |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous single-cell suspension before and during plating. Pipette gently and mix the cell suspension between seeding replicates. Visually inspect plates after seeding to confirm an even cell monolayer. | Seed a plate with media only and measure the background absorbance/luminescence to check for variability in the plate reader or the plate itself. |
| Edge effects (evaporation) | Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or media to create a humidity barrier. | Compare the results from the inner wells versus the outer wells to determine if an edge effect is present. | |
| Incomplete formazan solubilization (MTT assay) | Use an adequate volume of a high-quality solubilizing agent (e.g., DMSO, acidified isopropanol). Ensure complete dissolution by placing the plate on an orbital shaker for 10-15 minutes.[4] | Before reading the plate, visually inspect the wells under a microscope to ensure no purple formazan crystals remain. | |
| Results not reproducible between experiments | Inconsistent cell passage number or health | Maintain a consistent and low passage number for your cell line. Routinely test for mycoplasma contamination. Always start experiments with a healthy, highly viable (>90%) cell population. | Document the cell passage number for every experiment. Perform routine mycoplasma testing on your cell stocks. |
| Variation in inhibitor preparation | Prepare fresh stock solutions of this compound at regular intervals. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store them at the recommended temperature. | Test a freshly prepared stock solution in parallel with an older stock to check for degradation. | |
| Inconsistent incubation times | Use a precise and consistent timer for all critical incubation steps, particularly for the addition of the assay reagent (e.g., MTT, BrdU). | - | |
| Higher than expected viability (or >100%) | This compound directly reduces MTT reagent | Perform a cell-free control experiment by adding this compound to the culture medium with the MTT reagent. A color change in the absence of cells indicates direct chemical reduction.[4] | Set up wells containing only media, MTT, and this compound. |
| Increased metabolic activity without proliferation | The inhibitor might be altering the metabolic state of the cells without affecting cell number. Validate your findings with an orthogonal assay that measures DNA synthesis (BrdU) or provides a direct cell count. | Compare the results from your metabolic assay with those from a BrdU incorporation assay or direct cell counting. | |
| Insufficient inhibitor concentration or activity | Confirm the concentration and purity of your this compound stock solution. Ensure the inhibitor has not degraded due to improper storage. | Test the inhibitor on a well-characterized sensitive cell line to serve as a positive control for its activity. | |
| Lower than expected viability (or high toxicity in controls) | Solvent (e.g., DMSO) toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) in the culture medium is low (typically <0.5%) and, most importantly, is consistent across all wells, including the untreated controls. | Include a vehicle-only control group that receives the same concentration of DMSO as the highest dose of the inhibitor. |
| Cytotoxicity of the assay reagent | For some sensitive cell lines, prolonged incubation with reagents like MTT can be toxic. Optimize the incubation time to achieve a good signal without inducing toxicity. | Perform a time-course experiment to identify the optimal incubation time for your specific cell line with the chosen assay reagent. | |
| Contamination | Microbial contamination can negatively impact cell health and interfere with the chemical readouts of many proliferation assays.[4] | Visually inspect plates for any signs of contamination. Perform regular mycoplasma testing of your cell cultures. |
Data Presentation: IC50 Values of Selective FGFR Inhibitors
While extensive published IC50 data for this compound is limited, the following table presents representative IC50 values for other well-characterized, selective FGFR inhibitors across various cancer cell lines. This provides a general frame of reference for the expected potency of this class of compounds.
| Inhibitor | Cell Line | Cancer Type | FGFR Alteration | IC50 (nM) |
| AZD4547 | KG-1 | Myeloid Leukemia | FGFR1 fusion | ~17[8] |
| SNU-16 | Gastric Cancer | FGFR2 amplification | ~50[8] | |
| KMS-11 | Multiple Myeloma | FGFR3 translocation | ~73[8] | |
| Erdafitinib | NCI-H1581 | Lung Cancer | FGFR1 amplification | 14[2] |
| BGJ398 | RT-112 | Bladder Cancer | FGFR3 mutation | < 100[1] |
| NCI-H716 | Colorectal Cancer | FGFR2 fusion | < 100[1] |
This data is compiled from multiple sources for illustrative purposes and may vary based on experimental conditions.
Experimental Protocols
Standard MTT Proliferation Assay Protocol
This protocol outlines a general procedure for assessing cell proliferation using the MTT colorimetric assay. It is crucial to optimize parameters such as cell seeding density and incubation times for your specific cell line and experimental goals.
-
Cell Seeding:
-
Harvest and count cells, ensuring a single-cell suspension with a viability exceeding 90%.
-
Seed the cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically between 2,000-10,000 cells/well) in a final volume of 100 µL of complete growth medium.
-
Incubate the plate for 24 hours under standard cell culture conditions (37°C, 5% CO2) to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium at 2x the final desired concentration.
-
Carefully remove the existing medium from the wells and add 100 µL of the medium containing the appropriate concentrations of this compound or the vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48-72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (for a final concentration of 0.5 mg/mL).
-
Incubate the plate for 2-4 hours at 37°C, ensuring it is protected from light.
-
-
Formazan Solubilization:
-
Carefully aspirate the MTT-containing medium from the wells without disturbing the formazan crystals or the cell layer.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 N HCl in 10% SDS) to each well.
-
Place the plate on an orbital shaker and agitate at a low speed for 10-15 minutes to ensure all formazan crystals are fully dissolved.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
If desired, a reference wavelength (e.g., 650 nm) can be used to subtract background absorbance.
-
-
Data Analysis:
-
Normalize the absorbance values of the inhibitor-treated wells to the average of the vehicle-treated control wells (which represents 100% viability).
-
Plot the resulting percentage of viability against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Visualizations
FGFR Signaling Pathway
Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.
Troubleshooting Workflow for Inconsistent Proliferation Assays
Caption: A logical workflow to troubleshoot inconsistent proliferation assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Patient Selection Approaches in FGFR Inhibitor Trials—Many Paths to the Same End? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. BrdU assay – Encyclopedia of Biological Methods [rwu.pressbooks.pub]
- 7. Immunohistochemical Expression Pattern of FGFR1, FGFR2, RIP5, and HIP2 in Developing and Postnatal Kidneys of Dab1−/− (yotari) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
Troubleshooting Fgfr-IN-5 precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Fgfr-IN-5 and avoiding common issues such as precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs).[1] FGFRs are a family of receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways involved in cell proliferation, survival, migration, and differentiation.[2] Dysregulation of the FGF/FGFR signaling pathway is implicated in various cancers.[2] this compound exerts its effect by blocking the ATP-binding site of the FGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-MAPK and PI3K-AKT pathways.[2][3]
Q2: What are the primary reasons for this compound precipitation in aqueous solutions?
A2: Like many small molecule kinase inhibitors, this compound is a hydrophobic compound with low intrinsic solubility in aqueous media.[3][4] Precipitation commonly occurs when a concentrated stock solution of this compound in an organic solvent, such as Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer. This "crashing out" is due to the abrupt change in solvent polarity.[3] Other contributing factors include the final concentration of the compound, the pH of the buffer, and the percentage of the organic co-solvent in the final solution.[3]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: The recommended solvent for preparing a high-concentration stock solution of this compound is anhydrous Dimethyl Sulfoxide (DMSO).[3][4]
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%.[4] Most cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control (media with the same final DMSO concentration without the inhibitor) to rule out any solvent-dependent effects.[4]
Troubleshooting Guide: this compound Precipitation
Issue: I observe a precipitate after diluting my this compound stock solution into my aqueous experimental buffer.
This is a common challenge when working with hydrophobic small molecules. The following steps and considerations can help you overcome this issue.
Visualizing the Problem and Solution Workflow
Caption: Troubleshooting workflow for addressing this compound precipitation.
Data Presentation: Solubility of this compound
While specific public data on the solubility of this compound is limited, the following table provides typical solubility information for a hydrophobic small molecule kinase inhibitor. These values should be used as a guideline, and it is recommended to determine the kinetic solubility for your specific experimental conditions.
| Solvent/Buffer System | Typical Maximum Soluble Concentration | Notes |
| 100% DMSO | ≥ 50 mM | Recommended for primary stock solutions.[5] |
| 100% Ethanol | ~5-10 mM | Can be used as an alternative solvent. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 10 µM | Solubility is significantly lower in aqueous buffers. |
| Cell Culture Media (e.g., DMEM) + 10% FBS | 10-50 µM | Serum proteins can sometimes help to stabilize the compound. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Carefully weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution, you will need the molecular weight of this compound in mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Tightly cap the vial and vortex vigorously for 2-3 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.[3]
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a water bath for 5-10 minutes.[3] Gentle warming to 37°C can also be applied, but ensure the compound is stable at this temperature.[3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C, protected from light.[6] For long-term storage, -80°C is recommended.
Protocol 2: Dilution of this compound into Aqueous Media for Cell-Based Assays
Objective: To prepare a final concentration of this compound in cell culture media while minimizing precipitation and keeping the final DMSO concentration at or below 0.1%.
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions (in DMSO): It is highly recommended to perform serial dilutions of the concentrated stock in DMSO first to lower the concentration gradually. For example, to achieve a final concentration of 10 µM in your assay:
-
Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
-
Pre-warm Aqueous Media: Pre-warm your cell culture media or experimental buffer to 37°C.
-
Final Dilution: Add the DMSO-diluted this compound to the pre-warmed aqueous media. To achieve a final DMSO concentration of 0.1%, you would add 1 µL of the 1 mM intermediate stock to 1 mL of media to get a final this compound concentration of 1 µM.
-
Rapid Mixing: Immediately after adding the this compound solution, mix the media thoroughly by gentle vortexing or by inverting the tube several times. This helps to prevent localized high concentrations that can lead to precipitation.
FGFR Signaling Pathway
To provide context for the action of this compound, the diagram below illustrates a simplified overview of the FGFR signaling pathway.
Caption: Simplified FGFR signaling pathway and the point of inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Type V RTKs: FGF (fibroblast growth factor) receptor family | Catalytic receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. labsolu.ca [labsolu.ca]
Fgfr-IN-5 degradation and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Fgfr-IN-5. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the proper handling, storage, and use of this potent FGFR inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A: Proper storage is critical to maintain the stability and activity of this compound. Recommendations for storage are based on the form of the compound:
-
Solid (Powder): For long-term storage, it is recommended to store this compound as a solid at -20°C for up to 3 years, or at 4°C for up to 2 years.
-
In Solvent: If you have prepared a stock solution, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months, or at -20°C for up to 1 month.
Q2: What is the recommended solvent for dissolving this compound?
A: this compound is readily soluble in dimethyl sulfoxide (DMSO). It is common practice to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.
Q3: How do I prepare a working solution from a DMSO stock for my cell-based assays?
A: To prepare a working solution, dilute the DMSO stock solution into your aqueous cell culture medium. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically less than 0.5%, and ideally below 0.1%) to avoid solvent-induced cellular toxicity or off-target effects.
Q4: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer. What should I do?
A: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules and indicates that the kinetic solubility of the compound has been exceeded. Here are some troubleshooting steps:
-
Lower the final concentration: The most direct solution is to use a lower final concentration of this compound in your experiment.
-
Use a surfactant: Adding a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, to your aqueous buffer can help to increase the solubility of the compound.
-
Sonication: Gentle sonication of the solution after dilution may help to dissolve any initial precipitate.
-
Pre-warm the buffer: Warming the aqueous buffer slightly before adding the DMSO stock can sometimes improve solubility, but be mindful of the temperature sensitivity of your experimental system.
Q5: Is this compound stable in aqueous solutions during my experiments?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower than expected activity in biological assays. | 1. Compound degradation: Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature).2. Precipitation: The compound may have precipitated out of the working solution. | 1. Prepare fresh aliquots of the stock solution from the solid compound. Ensure proper storage at -80°C.2. Visually inspect the working solution for any precipitate. If present, refer to the troubleshooting steps for precipitation. Consider lowering the final concentration. |
| High background signal or off-target effects in cell-based assays. | High DMSO concentration: The final concentration of DMSO in the assay may be too high, leading to cellular stress or non-specific effects. | Ensure the final DMSO concentration is below 0.5% (ideally <0.1%). Include a vehicle control (medium with the same final DMSO concentration) in your experimental design to account for any solvent effects. |
| Difficulty in dissolving the solid this compound. | Low-quality solvent: The DMSO used may not be anhydrous, which can affect solubility. | Use high-purity, anhydrous DMSO for preparing stock solutions. Gentle warming or vortexing can also aid in dissolution. |
Quantitative Data Summary
The following table summarizes the recommended storage conditions for this compound.
| Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
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Materials:
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This compound (solid)
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Anhydrous, sterile-filtered DMSO
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Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 454.48 g/mol , dissolve 4.54 mg in 1 mL of DMSO).
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Vortex or sonicate gently until the solid is completely dissolved.
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Aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Visualizations
Caption: Workflow for handling and using this compound.
Caption: Troubleshooting guide for this compound experiments.
Caption: Inhibition of FGFR signaling by this compound.
Technical Support Center: Assessing Fgfr-IN-5 Target Engagement in Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the target engagement of Fgfr-IN-5, an exemplary Fibroblast Growth Factor Receptor (FGFR) inhibitor, in cellular models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a representative small molecule inhibitor that targets the kinase activity of Fibroblast Growth Factor Receptors (FGFRs). Aberrant FGFR signaling, driven by genetic alterations such as mutations, amplifications, or fusions, is a key factor in the development and progression of various cancers.[1] this compound functions by binding to the ATP-binding pocket of the FGFR, thereby blocking its kinase activity and preventing the downstream signaling pathways that promote tumor growth.[1]
Q2: What are the primary methods to confirm this compound target engagement in cells?
There are several methods to assess the engagement of this compound with its target, FGFR, in a cellular context. These can be broadly categorized as:
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Indirect methods: These assess the functional consequences of target inhibition. A primary example is monitoring the phosphorylation status of FGFR and its downstream signaling proteins via Western blotting.[1]
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Direct methods: These directly measure the physical interaction between the inhibitor and the target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose, as it measures the thermal stabilization of the target protein upon ligand binding.[2]
Q3: How do I choose the right cell line for my experiment?
The choice of cell line is critical for a successful experiment. Ideally, you should use a cell line with a known FGFR alteration (e.g., amplification, fusion, or activating mutation) that renders it sensitive to FGFR inhibition. You can screen various cancer cell lines to determine their sensitivity to this compound and select a model that shows a robust response.[3]
Q4: What are the key downstream biomarkers to assess this compound activity?
Upon activation, FGFRs phosphorylate themselves and downstream effector proteins. Key biomarkers to assess the inhibitory activity of this compound include the phosphorylation levels of:
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FGFR (autophosphorylation)[1]
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FRS2α (a key adaptor protein)[4]
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ERK1/2 (MAPK pathway)[4]
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AKT (PI3K-AKT pathway)[4]
Experimental Protocols
Protocol 1: Western Blotting for Phospho-FGFR (p-FGFR) Inhibition
This protocol details the steps to assess the inhibition of FGFR phosphorylation in cells treated with this compound.
Materials:
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Cell culture reagents
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This compound
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
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Transfer buffer
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (anti-p-FGFR, anti-total-FGFR, anti-GAPDH or β-actin)
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HRP-conjugated secondary antibody
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ECL substrate
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Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
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Plate cells and allow them to adhere and reach 70-80% confluency.
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Starve cells in a serum-free medium for 4-6 hours.
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Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired duration (e.g., 2, 6, or 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
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Wash cells with ice-cold PBS.
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Lyse cells in ice-cold lysis buffer.
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Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
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Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-FGFR overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
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Strip the membrane and re-probe for total FGFR and a loading control (e.g., GAPDH).
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is used to directly confirm the binding of this compound to FGFR in cells by measuring the increased thermal stability of the protein-ligand complex.
Materials:
-
Cell culture reagents
-
This compound
-
PBS with protease inhibitors
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Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw)
-
Western blotting reagents (as listed in Protocol 1)
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound at a desired concentration (e.g., 10 µM) or with a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler. Include a non-heated control (37°C).
-
-
Cell Lysis and Protein Analysis:
-
Lyse the cells using freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blotting for the presence of total FGFR.
-
Data Presentation
Table 1: Illustrative Biochemical and Cellular Potency of this compound
The following table provides an example of the kind of quantitative data you should aim to generate for this compound. Please note that these are representative values.
| Target | Assay Type | Metric | This compound Value (nM) |
| FGFR1 | Biochemical | IC50 | 5.2 |
| FGFR2 | Biochemical | IC50 | 3.8 |
| FGFR3 | Biochemical | IC50 | 4.1 |
| FGFR4 | Biochemical | IC50 | 89.7 |
| FGFR-driven cell line | Cellular Proliferation | GI50 | 25.4 |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition.
Troubleshooting Guides
Western Blotting for p-FGFR
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or weak p-FGFR signal | Inactive FGFR signaling in the chosen cell line. | Use a cell line with known FGFR activation or stimulate with an appropriate FGF ligand. |
| Ineffective antibody. | Use a validated antibody for p-FGFR and optimize the dilution. | |
| Insufficient protein loading. | Increase the amount of protein loaded per lane. | |
| High background | Insufficient blocking or washing. | Increase blocking time and the number/duration of washes. |
| Antibody concentration is too high. | Titrate the primary and secondary antibody concentrations. | |
| Non-specific bands | Antibody is not specific. | Use a more specific monoclonal antibody. Perform a peptide blocking experiment to confirm specificity. |
Cellular Thermal Shift Assay (CETSA)
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No thermal shift observed | This compound does not bind to FGFR in the cellular context. | Confirm inhibitor activity with an orthogonal assay (e.g., Western blot for p-FGFR). |
| Suboptimal inhibitor concentration or incubation time. | Optimize the concentration of this compound and the incubation time. | |
| Incorrect temperature range for the heat challenge. | Optimize the temperature gradient to ensure it covers the melting point of FGFR. | |
| High variability between replicates | Inconsistent cell numbers or heating. | Ensure accurate cell counting and use a thermal cycler with good temperature uniformity. |
| Incomplete cell lysis. | Optimize the lysis procedure to ensure complete release of cellular proteins. |
Visualizations
FGFR Signaling Pathway and Inhibition by this compound
Caption: FGFR signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Assessing this compound Target Engagement
Caption: Workflow for indirect and direct assessment of this compound target engagement.
Troubleshooting Logic for CETSA Experiments
Caption: A logical approach to troubleshooting CETSA experiments.
References
Technical Support Center: Fgfr-IN-5
Disclaimer: Information regarding a specific molecule designated "Fgfr-IN-5" is not widely available in the public domain. The following technical support guide is based on the established mechanisms and observed effects of other potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors. The experimental protocols and troubleshooting advice are provided as a general framework for researchers investigating the impact of FGFR inhibition on cell morphology.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for an FGFR inhibitor like this compound?
A1: this compound is presumed to be a small molecule inhibitor that targets the ATP-binding pocket of the intracellular tyrosine kinase domain of Fibroblast Growth Factor Receptors (FGFRs).[1] By blocking this site, the inhibitor prevents the autophosphorylation of the receptor that occurs upon binding of its ligand, the Fibroblast Growth Factor (FGF).[1][2] This action effectively halts the activation of downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and STAT pathways.[3][4][5][6] These pathways are critical regulators of numerous cellular processes such as proliferation, survival, migration, and differentiation.[1]
Q2: What are the expected morphological changes in cells after exposure to an FGFR inhibitor?
A2: The morphological changes induced by an FGFR inhibitor can be cell-type dependent and are linked to the role of FGFR signaling in cytoskeletal organization and cell adhesion. The PLCγ pathway, in particular, influences cell morphology, migration, and adhesion.[7] Therefore, inhibition of this pathway may lead to:
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Changes in Cell Shape and Spreading: Cells may become more rounded and less spread out, with a reduction in cellular protrusions like lamellipodia and filopodia.
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Altered Cell Adhesion: Inhibition can affect cell-cell and cell-matrix adhesion, potentially leading to detachment or clustering.
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Cytoskeletal Reorganization: Disruption of the actin cytoskeleton is a likely outcome, as FGFR signaling is connected to its regulation.[8][9][10]
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Induction of Differentiation: In certain cancer models, FGFR inhibitors have been observed to induce differentiation, which is often accompanied by significant changes in cellular and nuclear morphology.[11]
Q3: How does inhibiting the FGFR signaling pathway affect the cell's cytoskeleton?
A3: FGFR signaling is intricately linked to the dynamics of the cytoskeleton, a network of protein filaments crucial for maintaining cell shape, motility, and internal organization. The activation of FGFR can trigger downstream pathways that converge on regulators of the cytoskeleton, such as Rho GTPases.[8] These signaling cascades control the assembly and disassembly of actin filaments and the stability of microtubules.[8] Therefore, blocking FGFR with an inhibitor like this compound can disrupt this regulation, leading to a more static and less organized cytoskeleton, which manifests as the observable changes in cell morphology.[8][10]
Q4: How can I quantitatively analyze cell morphology changes after treatment?
A4: A robust method for quantitative analysis is High-Content Imaging (HCI) or High-Content Screening (HCS).[11] This approach uses automated microscopy and sophisticated image analysis software to measure multiple morphological features from thousands of cells.[11] Key quantifiable parameters include:
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Cell Area and Perimeter: To measure changes in cell size and spreading.
-
Circularity/Roundness: To quantify a shift from a spread, irregular shape to a more rounded one.
-
Aspect Ratio: The ratio of the major to the minor axis, which indicates cell elongation.
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Textural Features: To measure changes in the staining patterns of cytoskeletal proteins like F-actin.
Signaling and Experimental Diagrams
Caption: FGFR signaling pathway and point of inhibition by this compound.
Caption: Workflow for quantitative cell morphology analysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable change in cell morphology. | 1. Inactive Compound: this compound degradation due to improper storage or preparation. 2. Low Potency: The concentration used is below the effective IC50 for the target cells. 3. Cell Line Insensitivity: The chosen cell line does not rely on FGFR signaling for maintaining its morphology. | 1. Prepare fresh dilutions for each experiment from a properly stored stock.[11] 2. Perform a dose-response curve to determine the optimal concentration. 3. Confirm FGFR expression in your cell line (e.g., via Western Blot or qPCR). Test a different, FGFR-dependent cell line as a positive control. |
| High cell death at effective concentrations. | 1. Off-Target Effects: The inhibitor may affect other kinases crucial for cell survival at the tested concentration. 2. On-Target Toxicity: The cell line is highly dependent on FGFR signaling for survival (oncogene addiction). | 1. Lower the concentration and/or reduce the incubation time. 2. This may be an expected outcome. Consider using a lower dose or analyzing morphology at earlier time points before widespread cell death occurs. |
| High variability in morphology within the same treatment group. | 1. Inconsistent Seeding Density: Leads to variations in cell confluence and contact inhibition. 2. Edge Effects: Cells in the outer wells of a plate experience different temperature and humidity conditions.[11] 3. Cell Cycle Stage: Cell morphology can vary significantly depending on the stage of the cell cycle. | 1. Optimize and standardize cell seeding protocols to ensure a uniform monolayer.[11] 2. Avoid using the outer wells of the plate for experimental conditions; fill them with sterile PBS or media instead.[11] 3. Consider synchronizing the cells before adding the compound, if feasible for your experimental goals.[11] |
| Poor image quality or staining artifacts. | 1. Suboptimal Staining Protocol: Incorrect antibody/dye concentrations or incubation times. 2. Autofluorescence: The compound itself might be fluorescent at the imaging wavelengths. | 1. Titrate staining reagents to optimize signal-to-noise ratio. 2. Include an unstained, drug-treated control well to assess compound autofluorescence and adjust imaging settings accordingly.[11] |
Quantitative Data Summary
The following table represents hypothetical data from a high-content imaging experiment designed to assess the impact of this compound on the morphology of a sensitive cancer cell line.
| Parameter | Control (Vehicle) | This compound (1 µM) | % Change | p-value |
| Cell Area (µm²) | 2150 ± 150 | 1430 ± 120 | -33.5% | < 0.001 |
| Perimeter (µm) | 250 ± 25 | 180 ± 20 | -28.0% | < 0.001 |
| Circularity (0-1) | 0.45 ± 0.08 | 0.82 ± 0.05 | +82.2% | < 0.001 |
| Aspect Ratio | 2.8 ± 0.4 | 1.3 ± 0.2 | -53.6% | < 0.001 |
| Data are presented as Mean ± Standard Deviation from n=3 independent experiments. |
Detailed Experimental Protocol
Protocol: High-Content Analysis of Cell Morphology Changes Induced by this compound
This protocol outlines a method for quantifying changes in cell morphology using fluorescence microscopy and automated image analysis.
1. Materials and Reagents:
-
Cell line of interest (e.g., an FGFR-amplified cancer cell line)
-
Complete growth medium
-
96-well, black-walled, clear-bottom imaging plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Fluorescent Phalloidin conjugate (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Blocking buffer (e.g., 2% BSA in PBS)
2. Cell Seeding: a. Culture cells to ~80% confluency under standard conditions. b. Harvest cells and perform a cell count to determine concentration. c. Dilute cells in complete medium to a pre-optimized seeding density (e.g., 5,000 cells/well) to achieve 50-60% confluency at the time of imaging. d. Seed 100 µL of the cell suspension into each well of the 96-well imaging plate. e. Incubate the plate for 18-24 hours to allow cells to adhere and spread.
3. Compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. Also, prepare a vehicle control medium containing the same final concentration of DMSO. b. Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate this compound concentration or vehicle control. c. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. Cell Staining: a. Aspirate the medium and gently wash the cells twice with 100 µL of PBS. b. Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature. c. Wash twice with PBS. d. Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 and incubating for 10 minutes. e. Wash twice with PBS. f. Add 100 µL of blocking buffer and incubate for 30 minutes. g. Prepare the staining solution containing fluorescently-labeled Phalloidin (e.g., 1:500) and DAPI (e.g., 1 µg/mL) in blocking buffer. h. Aspirate the blocking buffer and add 50 µL of the staining solution to each well. Incubate for 1 hour at room temperature, protected from light. i. Wash three times with PBS. Leave the final 100 µL of PBS in the wells for imaging.
5. Imaging and Analysis: a. Image Acquisition: Use a high-content imaging system to acquire images.[11] Capture images from at least four fields per well using appropriate channels (e.g., 405 nm for DAPI, 488 nm for Phalloidin). b. Image Analysis: Use the system's analysis software to perform the following steps:[11] i. Segmentation: Identify the nuclei using the DAPI channel. Identify the cell boundaries using the Phalloidin channel. ii. Quantification: Measure the desired morphological parameters (e.g., cell area, perimeter, circularity, aspect ratio) for each identified cell. c. Data Analysis: Export the quantitative data and perform statistical analysis to identify significant differences between the this compound-treated groups and the vehicle control.[11]
References
- 1. Fibroblast Growth Factor Receptors (FGFRs): Structures and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Fibroblast Growth Factor Signaling in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGF-Mediated Axon Guidance: Role of Downstream Signaling Pathways in Cytoskeletal Control | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Navigating Batch-to-Batch Variability of Fgfr-IN-5: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing potential batch-to-batch variability of Fgfr-IN-5. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, diagnose, and resolve issues you may encounter during your experiments, ensuring the consistency and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant difference in the potency (IC50) of our new batch of this compound compared to the previous one. What could be the cause?
A1: Batch-to-batch variability in potency is a common issue with small molecule inhibitors and can stem from several factors:
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Purity: The new batch may have a lower purity level or contain impurities that interfere with its activity.
-
Presence of Isomers or Polymorphs: Different batches might have varying ratios of stereoisomers or different crystalline forms (polymorphs), which can exhibit different biological activities and physical properties like solubility.
-
Degradation: The compound may have degraded during shipping or storage.
-
Inaccurate Quantification: The concentration of the stock solution from the new batch may be inaccurate.
We recommend performing a series of quality control experiments on the new batch to determine the root cause. Please refer to our troubleshooting guide and experimental protocols for detailed instructions.
Q2: How should I prepare and store my this compound stock solutions to ensure stability?
A2: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Solvent Selection: this compound is typically soluble in dimethyl sulfoxide (DMSO). For initial stock solutions, use anhydrous, high-purity DMSO.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO in your final assay medium (typically <0.1%).
-
Storage Conditions: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping the vials in foil.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid long-term storage of diluted aqueous solutions.
Q3: My this compound is precipitating out of solution in my cell culture medium. What can I do?
A3: Precipitation in aqueous media is often due to the low aqueous solubility of many kinase inhibitors.
-
Check Final Concentration: Ensure the final concentration of this compound in your assay does not exceed its aqueous solubility limit. You may need to perform a solubility test.
-
DMSO Concentration: Keep the final concentration of DMSO in your culture medium as low as possible (ideally below 0.1%) as higher concentrations can be toxic to cells and can also affect compound solubility.
-
Pre-dilution: Try pre-diluting the DMSO stock in a small volume of your final assay medium before adding it to the bulk of the medium.
-
Serum in Media: The presence of serum proteins in the culture medium can sometimes help to keep hydrophobic compounds in solution.
Q4: How can I confirm the identity and purity of a new batch of this compound?
A4: While comprehensive analytical chemistry is typically performed by the manufacturer, you can perform some basic checks.
-
Request Certificate of Analysis (CoA): Always request the CoA from the supplier for each new batch. This document should provide information on the purity (usually determined by HPLC and/or NMR) and identity (e.g., by mass spectrometry) of the compound.
-
In-house Analysis (if available): If your institution has the capabilities, you can perform your own analytical tests, such as High-Performance Liquid Chromatography (HPLC) to check for purity and the presence of contaminants, or Mass Spectrometry (MS) to confirm the molecular weight.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting issues related to the batch-to-batch variability of this compound.
Issue 1: Reduced or Inconsistent Potency
Possible Causes:
-
Lower purity of the new batch.
-
Degradation of the compound.
-
Inaccurate concentration of the stock solution.
-
Poor solubility in the assay medium.
Troubleshooting Steps:
-
Verify Stock Solution Concentration: If possible, use a spectrophotometer to verify the concentration of your stock solution, provided you have the extinction coefficient for this compound.
-
Perform a Dose-Response Curve: Conduct a cell-based assay to determine the IC50 value of the new batch and compare it to the previous batch. Ensure your assay conditions are consistent.
-
Assess Solubility: Perform a solubility test to ensure the compound is not precipitating at the concentrations used in your assay.
-
Check for Degradation: If you suspect degradation, you can perform a simple stability test by incubating the compound in your assay medium for the duration of your experiment and then testing its activity.
Issue 2: Compound Precipitation
Possible Causes:
-
Low aqueous solubility.
-
Final concentration exceeds the solubility limit.
-
Improper dissolution of the stock solution.
Troubleshooting Steps:
-
Re-dissolve Stock Solution: Ensure your DMSO stock solution is fully dissolved. You may need to gently warm the vial and vortex it.
-
Optimize Dilution Method: When diluting the DMSO stock into your aqueous buffer or cell culture medium, add the stock solution to the aqueous solution while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Determine Kinetic Solubility: Follow the provided protocol to determine the kinetic solubility of this compound in your specific experimental buffer.
Data Presentation
The following table summarizes the expected quantitative data from the validation experiments for a new batch of this compound.
| Parameter | Expected Range/Value | Method | Purpose |
| Purity | >98% | HPLC | To confirm the purity of the compound and identify any potential contaminants. |
| Molecular Weight | 454.48 g/mol | Mass Spectrometry | To confirm the identity of the compound. |
| IC50 (in a sensitive cell line) | Should be within a 2-3 fold range of the previously validated batch. | Cell-based viability/proliferation assay (e.g., CellTiter-Glo®) | To confirm the biological activity and potency of the new batch. |
| Kinetic Solubility (in PBS, pH 7.4) | To be determined experimentally. | Nephelometry or visual inspection | To determine the maximum soluble concentration in an aqueous buffer to avoid precipitation in assays. |
Experimental Protocols
Protocol 1: Determination of IC50 in a Cell-Based Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound using a cell viability assay such as CellTiter-Glo®.
Materials:
-
This compound (new and previous batches)
-
DMSO (anhydrous)
-
FGFR-dependent cancer cell line (e.g., a cell line with FGFR amplification or activating mutation)
-
Cell culture medium and supplements
-
96-well clear bottom, white-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve a range of final concentrations (e.g., 10 µM to 0.1 nM). Include a vehicle control (DMSO only).
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the plate for a period that allows for the assessment of cell viability (e.g., 72 hours).
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
-
Protocol 2: Assessment of Kinetic Solubility
This protocol provides a method to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear microplate
-
Plate reader capable of measuring absorbance at 650 nm (for turbidity)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilution in DMSO: Perform a 2-fold serial dilution of the stock solution in DMSO in a 96-well plate (e.g., from 10 mM down to ~20 µM).
-
Dilution in Aqueous Buffer: In a separate 96-well clear microplate, add 98 µL of PBS to each well.
-
Transfer DMSO Solutions: Transfer 2 µL of each DMSO dilution into the corresponding wells of the PBS plate. This will result in a 1:50 dilution and a final DMSO concentration of 2%.
-
Incubation: Seal the plate and incubate at room temperature for 2 hours on a plate shaker.
-
Measurement:
-
Visually inspect the plate for any signs of precipitation.
-
Measure the absorbance at 650 nm using a plate reader. An increase in absorbance indicates turbidity due to precipitation.
-
-
Data Analysis: The highest concentration that does not show any visible precipitate or a significant increase in absorbance is considered the kinetic solubility.
Mandatory Visualization
Caption: Simplified FGFR signaling pathway.
Caption: Workflow for qualifying a new batch of this compound.
Fgfr-IN-5 unexpected effects on downstream pathways
Welcome to the technical support center for Fgfr-IN-5. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and drug development professionals address specific issues that may arise during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It belongs to the pyrazolo[3,4-d]pyrimidine class of compounds. The primary mechanism of action is the competitive binding to the ATP-binding pocket of the FGFR kinase domain, which prevents the transfer of phosphate from ATP to its substrates. This inhibition blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways, such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][2][3]
Q2: I am observing incomplete inhibition of downstream signaling (e.g., p-ERK, p-AKT) even at high concentrations of this compound. What could be the reason?
There are several potential reasons for incomplete inhibition of downstream signaling:
-
Activation of Bypass Pathways: Cancer cells can develop resistance to FGFR inhibitors by activating alternative signaling pathways that can also lead to the phosphorylation of ERK and AKT.[4] Common bypass pathways include the activation of other receptor tyrosine kinases (RTKs) such as EGFR, ERBB3, or MET.[4]
-
Pre-existing Resistance: The cell line you are using may have pre-existing mechanisms of resistance to FGFR inhibitors.
-
Off-Target Effects: While this compound is designed to be a selective FGFR inhibitor, like many kinase inhibitors, it may have off-target effects at higher concentrations that could paradoxically activate other signaling pathways.
Q3: My cells are showing a cytotoxic effect that seems independent of FGFR pathway inhibition. Is this possible?
Yes, this is a possibility. The pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, has been reported in some instances to have off-target effects on other cellular processes. For example, some derivatives of this scaffold have been shown to affect other kinases or to induce cell cycle arrest and apoptosis through mechanisms that may not be directly linked to FGFR inhibition.[5][6][7][8]
Troubleshooting Guides
Problem 1: Inconsistent or weak inhibition of p-FGFR and downstream effectors (p-FRS2, p-ERK, p-AKT).
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inhibitor Instability/Precipitation | Prepare fresh dilutions of this compound for each experiment from a DMSO stock. Visually inspect the media for any signs of precipitation after adding the inhibitor. If solubility is a concern, consider using a different solvent or reducing the final concentration. |
| Suboptimal Treatment Conditions | Optimize the concentration and duration of this compound treatment. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup. |
| Cell Culture Variability | Maintain a consistent cell passage number for all experiments. Ensure uniform cell seeding density. Avoid using cells that are over-confluent or have been in culture for extended periods. |
| Antibody Issues | Use a validated antibody specific for the desired phospho-site. Confirm the expression of the total protein in your cell line. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. |
Problem 2: Cells develop resistance to this compound over time.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Gatekeeper Mutations in FGFR | Sequence the kinase domain of the FGFR gene in the resistant cells to check for the presence of "gatekeeper" mutations, which can prevent the binding of the inhibitor. |
| Activation of Bypass Signaling | Use a phospho-RTK array or perform western blotting for other activated RTKs (e.g., p-EGFR, p-MET) to identify potential bypass signaling pathways. Consider combination therapy with an inhibitor targeting the identified bypass pathway.[4] |
| Epithelial-to-Mesenchymal Transition (EMT) | Assess changes in EMT markers (e.g., E-cadherin, N-cadherin, Vimentin) in resistant cells. EMT has been linked to resistance to FGFR inhibitors.[4] |
Experimental Protocols
Western Blot Analysis of FGFR Pathway Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of FGFR and its downstream effectors.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 12-24 hours.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Visualizations
Caption: Canonical FGFR signaling pathways.
Caption: Troubleshooting workflow for unexpected results.
Caption: Potential bypass signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 5. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of FGFR Inhibitors: AZD4547 vs. Fgfr-IN-5 in FGFR2-Mutant Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation reversible FGFR inhibitor, AZD4547, and the next-generation covalent inhibitor, Fgfr-IN-5, in the context of FGFR2-mutant cancer cells. This analysis is supported by experimental data and detailed methodologies.
Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in cell proliferation, differentiation, and migration. Aberrant FGFR2 signaling, often driven by gene mutations or amplifications, is a known oncogenic driver in various cancers, including cholangiocarcinoma, gastric cancer, and endometrial cancer. This has led to the development of targeted therapies aimed at inhibiting FGFR2 activity.
This guide focuses on a comparative analysis of two distinct classes of FGFR inhibitors:
-
AZD4547: A potent and selective, ATP-competitive, reversible inhibitor of FGFR1, FGFR2, and FGFR3.
-
This compound: Representative of a class of next-generation, irreversible covalent inhibitors. For the purposes of this guide, and due to the limited public data on a compound specifically named "this compound", we will utilize data from a well-characterized covalent inhibitor, FIIN-2 , which targets a cysteine in the P-loop of FGFR. This comparison will highlight the mechanistic differences and their implications for efficacy, particularly in the context of acquired resistance.
Quantitative Comparison of Inhibitory Activity
The in vitro efficacy of AZD4547 and the representative covalent inhibitor FIIN-2 has been evaluated across various cancer cell lines, some of which harbor FGFR2 mutations. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.
| Inhibitor | Cell Line | Cancer Type | FGFR2 Status | IC50 (nM) |
| AZD4547 | AN3-CA | Endometrial Carcinoma | N550K mutation | <1000 |
| RT-112 | Bladder Carcinoma | Amplification | <1000 | |
| KM12 | Colon Carcinoma | Wild Type | <1000 | |
| FIIN-2 | Kato III | Gastric Cancer | Amplification | Not specified |
| AN3CA | Endometrial Carcinoma | N550K mutation | Not specified | |
| Ba/F3 | Pro-B Cell Line | Engineered FGFR2 | 1-10 (WT), 58 (V564M gatekeeper mutant) |
Mechanism of Action: A Tale of Two Binding Modes
The fundamental difference between AZD4547 and this compound (represented by FIIN-2) lies in their mechanism of action at the molecular level.
AZD4547 is a reversible, ATP-competitive inhibitor. It binds to the ATP-binding pocket of the FGFR2 kinase domain through non-covalent interactions. This binding is in equilibrium, meaning the inhibitor can associate and dissociate from the receptor. While effective against wild-type FGFR2, the efficacy of reversible inhibitors can be compromised by mutations in the kinase domain that alter the shape of the ATP-binding pocket, thereby reducing the inhibitor's binding affinity.
This compound (as FIIN-2) , on the other hand, is a covalent inhibitor. It initially binds to the ATP-binding pocket non-covalently, but then forms a permanent, covalent bond with a specific cysteine residue within the P-loop of the FGFR kinase domain. This irreversible binding leads to sustained inhibition of the receptor's activity, even after the circulating drug has been cleared. A key advantage of this mechanism is the potential to overcome certain forms of acquired resistance, particularly those involving "gatekeeper" mutations that can prevent the binding of reversible inhibitors.[1]
Signaling Pathways and Experimental Workflows
To understand the impact of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used to evaluate their efficacy.
References
A Comparative Analysis of Erdafitinib and Preclinical FGFR Inhibitors in Urothelial Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the clinical efficacy of the FDA-approved fibroblast growth factor receptor (FGFR) inhibitor, erdafitinib, against the typical performance of preclinical FGFR inhibitors, exemplified by compounds in early--stage development like Fgfr-IN-5, in various urothelial cancer models. This document outlines the established clinical data for erdafitinib and provides a framework for evaluating preclinical candidates, supported by detailed experimental methodologies and visual representations of key biological and experimental pathways.
Introduction
Fibroblast growth factor receptor (FGFR) signaling is a critical pathway in cell proliferation, differentiation, and survival.[1] Aberrant FGFR signaling, driven by genetic alterations such as mutations, fusions, and amplifications, is a known oncogenic driver in a subset of urothelial carcinomas.[2] This has led to the development of targeted therapies aimed at inhibiting the FGFR pathway. Erdafitinib is a potent, oral, pan-FGFR tyrosine kinase inhibitor that has received FDA approval for the treatment of locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 or FGFR2 genetic alterations.[1][3] In contrast, a multitude of preclinical FGFR inhibitors, such as this compound, are in various stages of discovery and development, with their efficacy primarily evaluated in in vitro and in vivo models. This guide will compare the established clinical efficacy of erdafitinib with the expected preclinical profile of an investigational FGFR inhibitor.
Mechanism of Action: Targeting the FGFR Signaling Pathway
Both erdafitinib and preclinical FGFR inhibitors are designed to block the ATP-binding pocket of the FGFR tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[4] The primary pathways implicated in FGFR-driven oncogenesis are the Ras-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation.[3][4]
FGFR Signaling Pathway and Inhibition
Efficacy Data: Erdafitinib (Clinical) vs. Preclinical FGFR Inhibitors
The following tables summarize the clinical efficacy of erdafitinib in urothelial carcinoma and the typical data generated for a preclinical FGFR inhibitor.
Table 1: Clinical Efficacy of Erdafitinib in Metastatic Urothelial Carcinoma with FGFR Alterations
| Efficacy Endpoint | BLC2001 (Phase II)[1] | THOR (Phase III) vs. Chemotherapy[5] |
| Objective Response Rate (ORR) | 40% | 46% |
| Median Duration of Response (DoR) | 5.6 months | Not Reported |
| Median Progression-Free Survival (PFS) | 5.5 months | 6.0 months |
| Median Overall Survival (OS) | 13.8 months | 12.1 months |
Table 2: Representative Preclinical Efficacy Data for an Investigational FGFR Inhibitor (e.g., this compound)
| Assay Type | Urothelial Cancer Model | Typical Endpoint | Representative Result |
| In Vitro Cell Viability | RT112 (FGFR3 fusion) | IC₅₀ | < 10 nM |
| UM-UC-14 (FGFR3 mutation) | IC₅₀ | < 20 nM | |
| In Vitro Apoptosis Assay | RT112 | % Apoptotic Cells | Dose-dependent increase |
| In Vivo Xenograft Model | RT112 cells in nude mice | Tumor Growth Inhibition (TGI) | > 80% TGI at tolerated dose |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for the types of experiments cited.
Clinical Trial Protocol (Erdafitinib - Simplified from BLC2001 Study)
-
Patient Population: Adults with locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 mutations or FGFR2/3 fusions who had progressed on or after at least one prior chemotherapy regimen.
-
Treatment: Erdafitinib administered orally once daily in 28-day cycles.
-
Efficacy Evaluation: Tumor response and progression were evaluated every two cycles (8 weeks) according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
-
Endpoints: The primary endpoint was the overall response rate. Secondary endpoints included duration of response, progression-free survival, and overall survival.
Preclinical In Vitro Cell Viability Assay
-
Cell Lines: Human urothelial carcinoma cell lines with known FGFR alterations (e.g., RT112, UM-UC-14) and wild-type cell lines as controls.
-
Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the FGFR inhibitor (e.g., this compound) for 72 hours.
-
Measurement: Cell viability is assessed using a colorimetric assay (e.g., MTS or CellTiter-Glo).
-
Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vitro Cell Viability Workflow
Preclinical In Vivo Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are subcutaneously implanted with a suspension of human urothelial carcinoma cells (e.g., RT112).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into vehicle control and treatment groups. The FGFR inhibitor is administered daily via oral gavage.
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Comparative Summary and Conclusion
Erdafitinib has demonstrated robust and clinically meaningful efficacy in patients with previously treated, FGFR-altered metastatic urothelial carcinoma, leading to its regulatory approval. The data from Phase II and III trials provide a benchmark for the development of new FGFR inhibitors.
Preclinical compounds like this compound are evaluated based on their potency and selectivity in in vitro and in vivo models. While strong preclinical data, such as low nanomolar IC₅₀ values and significant tumor growth inhibition in xenograft models, are essential for advancing a compound into clinical development, they are not always predictive of clinical success. The transition from preclinical models to human trials involves navigating challenges related to pharmacokinetics, pharmacodynamics, and toxicity in a more complex biological system.
Drug Development Trajectory
References
- 1. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treatment approaches for FGFR-altered urothelial carcinoma: targeted therapies and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
Validating Pemigatinib's Specificity: A Kinase Panel Screening Comparison
For researchers, scientists, and drug development professionals, understanding the precise target profile of a kinase inhibitor is paramount. This guide provides an objective comparison of Pemigatinib, a selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), against a broad panel of kinases to validate its specificity. The data presented herein is crucial for interpreting preclinical and clinical findings and for guiding future research in FGFR-targeted therapies.
Pemigatinib is an FDA-approved potent, oral inhibitor of FGFR isoforms 1, 2, and 3.[1][2][3] Aberrations in the FGFR signaling pathway are known drivers in various cancers, making selective FGFR inhibitors like Pemigatinib a valuable therapeutic strategy.[1] This guide summarizes the kinase selectivity profile of Pemigatinib, offering a direct comparison with other kinases to underscore its specificity.
Comparative Kinase Inhibition Profile
To ascertain the selectivity of Pemigatinib, its inhibitory activity was assessed against a wide panel of kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Pemigatinib against its primary targets and a selection of off-target kinases. A lower IC50 value indicates greater potency.
Table 1: Potency of Pemigatinib against Primary FGFR Targets
| Kinase | IC50 (nM) |
| FGFR1 | 0.4 |
| FGFR2 | 0.5 |
| FGFR3 | 1.2 |
| FGFR4 | 30 |
Data sourced from enzymatic assays with recombinant human FGFR kinases.[4]
Table 2: Selectivity Profile of Pemigatinib Against a Broader Kinase Panel
| Kinase | IC50 (nM) |
| KDR (VEGFR2) | <1000 |
| c-KIT | <1000 |
| Other 53 kinases | >10,000 |
Biochemical IC50 values of Pemigatinib for 56 kinases. Among non-FGFRs, KDR and c-KIT were the only kinases inhibited with an IC50 value <1,000 nM.[4]
Experimental Protocols
The determination of kinase inhibitor specificity is reliant on robust and reproducible experimental methodologies. Below is a detailed protocol for a typical radiometric kinase assay used for large-scale kinase panel screening.
Radiometric Kinase Assay Protocol for Inhibitor Profiling
This method measures the transfer of a radiolabeled phosphate from ATP to a kinase-specific substrate.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test inhibitor (e.g., Pemigatinib) stock solution (typically 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or [γ-³²P]ATP
-
Unlabeled ATP
-
96- or 384-well assay plates
-
Phosphocellulose filter plates or membranes
-
Stop solution (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Reaction Setup: In the assay plate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor or DMSO (vehicle control). Incubate for a defined period (e.g., 10-20 minutes) at room temperature to allow for inhibitor-kinase binding.
-
Initiation of Kinase Reaction: Start the reaction by adding a mixture of the kinase-specific substrate and radiolabeled ATP. The concentration of unlabeled ATP should be at or near the Km for each specific kinase to ensure accurate IC50 determination.
-
Incubation: Allow the reaction to proceed for a predetermined time (e.g., 30-90 minutes) at a controlled temperature (e.g., 30°C).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Substrate Capture: Spot the reaction mixture onto a phosphocellulose filter plate or membrane. The phosphorylated substrate will bind to the filter, while the unreacted radiolabeled ATP is washed away.
-
Washing: Wash the filters multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unbound radioactivity.
-
Detection: Measure the amount of incorporated radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software.[1][3][5]
Visualizing Key Processes
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the simplified FGFR signaling pathway and the workflow of a kinase panel screening experiment.
Caption: Simplified FGFR signaling pathway and the inhibitory action of Pemigatinib.
References
- 1. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 4. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models | PLOS One [journals.plos.org]
- 5. youtube.com [youtube.com]
Fgfr-IN-5: A Comparative Guide to its Cross-Reactivity with Other Tyrosine Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of Fgfr-IN-5, a potent and irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with other tyrosine kinases. The information presented herein is intended to assist researchers in evaluating the selectivity of this compound and its potential applications in preclinical and clinical studies. As this compound is a derivative of FIIN-2, data for FIIN-2 is used as a close surrogate for its cross-reactivity profile.
Kinase Inhibitory Profile: this compound (FIIN-2) vs. Other FGFR Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. This section compares the inhibitory activity of this compound (represented by FIIN-2) with other selective and non-selective FGFR inhibitors against a panel of key tyrosine kinases. All data is presented as half-maximal inhibitory concentrations (IC50) in nanomolar (nM) units.
| Kinase Target | This compound (FIIN-2) (nM) | Erdafitinib (nM) | Pemigatinib (nM) | Dovitinib (nM) |
| FGFR Family | ||||
| FGFR1 | 3.1[1] | 1.2 | 0.4 | 8[2] |
| FGFR2 | 4.3[1] | 2.5 | 0.5 | - |
| FGFR3 | 27[1] | 3.0 | 1.0 | 9[2] |
| FGFR4 | 45[1] | 5.7 | 30 | - |
| Other Tyrosine Kinases | ||||
| EGFR | 204[1] | - | - | >1000 |
| VEGFR1 | - | - | - | 10[2] |
| VEGFR2 | - | 36.8 | - | 13[2] |
| VEGFR3 | - | - | - | 8[2] |
| PDGFRα | - | - | - | 27[2] |
| PDGFRβ | - | - | - | 210[2] |
| c-Kit | - | - | - | 2[2] |
| FLT3 | - | - | - | 1[2] |
| CSF-1R | - | - | - | 36[2] |
| SRC | 330 | - | - | - |
| YES | 365 | - | - | - |
| AMPKα1 | Novel Target | - | - | - |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Assays (Z'-Lyte™ and TR-FRET)
Objective: To determine the half-maximal inhibitory concentration (IC50) of compounds against a panel of purified kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human kinase enzymes and their corresponding peptide substrates are prepared in a kinase reaction buffer.
-
Compound Dilution: Test compounds are serially diluted in DMSO to generate a range of concentrations.
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a microplate well. The reaction is typically initiated by the addition of ATP.
-
Detection (Z'-Lyte™): After the kinase reaction, a development reagent is added, which contains a site-specific protease that cleaves only the non-phosphorylated substrate. Cleavage results in a FRET signal. The ratio of the two emission wavelengths is calculated to determine the percentage of phosphorylation.
-
Detection (TR-FRET): Time-Resolved Fluorescence Resonance Energy Transfer assays, such as Lanthascreen™, use a europium-labeled anti-phosphopeptide antibody and a fluorescently labeled tracer. Phosphorylation of the substrate by the kinase leads to the binding of the antibody, bringing the europium donor and the fluorescent acceptor in close proximity, resulting in a FRET signal.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. IC50 values are then determined by fitting the data to a four-parameter logistic dose-response curve.
KinomeScan™ Broad Kinase Panel Profiling
Objective: To assess the selectivity of a compound against a large panel of kinases.
Methodology:
-
Immobilized Kinases: A proprietary panel of human kinases is expressed as DNA-tagged fusions and immobilized on a solid support.
-
Competitive Binding: The test compound is incubated with the kinase-tagged beads in the presence of a known, tagged ligand that binds to the active site of the kinases.
-
Quantification: The amount of the tagged ligand that remains bound to the beads is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound ligand indicates stronger binding of the test compound.
-
Data Analysis: The results are typically reported as a percentage of control (no compound) or as a dissociation constant (Kd). This allows for a broad overview of the compound's binding affinity across the kinome. A study using a functional chemical probe of FIIN-2 identified numerous potential target proteins in HCC cells, with subsequent confirmation of AMPKα1 as a novel target.[3]
FGFR Signaling Pathway
The diagram below illustrates the canonical signaling pathway activated by Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of this pathway is implicated in various cancers.
References
Comparative Analysis of Fgfr-IN-5 and Pemigatinib: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of two fibroblast growth factor receptor (FGFR) inhibitors: Fgfr-IN-5 and pemigatinib. This document outlines their known biochemical and cellular properties, provides detailed experimental protocols for their comparative evaluation, and visualizes key pathways and workflows to support further research and drug development efforts.
Introduction
Fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1][2] Dysregulation of FGFR signaling is implicated in the pathogenesis of various cancers, making FGFRs attractive targets for therapeutic intervention.[3][4] Pemigatinib is an orally active and selective inhibitor of FGFR isoforms 1, 2, and 3, approved for the treatment of certain types of cholangiocarcinoma.[5][6] this compound is a potent FGFR inhibitor identified in patent literature, positioned for cancer research.[7][8] This guide offers a comparative framework for these two compounds.
Chemical Structures
| Compound | Chemical Structure |
| This compound |
[7][8] |
| Pemigatinib |
|
Biochemical and Cellular Activity
Quantitative data for a direct comparison of this compound and pemigatinib is summarized below. It is important to note that while extensive data is available for pemigatinib, specific inhibitory concentrations for this compound against individual FGFR isoforms are not yet publicly available.
| Parameter | This compound | Pemigatinib |
| Target(s) | FGFR[7][8] | FGFR1, FGFR2, FGFR3, FGFR4[9] |
| IC50 (FGFR1) | Data not available | 0.4 nM[9] |
| IC50 (FGFR2) | Data not available | 0.5 nM[9] |
| IC50 (FGFR3) | Data not available | 1.2 nM[9] |
| IC50 (FGFR4) | Data not available | 30 nM[9] |
| Mechanism of Action | Potent FGFR inhibitor[7][8] | Selective, orally active FGFR inhibitor[5][9] |
Signaling Pathway and Mechanism of Action
Both this compound and pemigatinib are designed to inhibit the FGFR signaling pathway. This pathway is initiated by the binding of fibroblast growth factors (FGFs) to FGFRs, leading to receptor dimerization and autophosphorylation. This, in turn, activates downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][2] FGFR inhibitors act by blocking the ATP-binding pocket of the kinase domain, thereby preventing autophosphorylation and subsequent downstream signaling.[3]
Experimental Protocols
To facilitate a direct and objective comparison between this compound and pemigatinib, the following detailed experimental protocols are provided.
Biochemical Kinase Assay (IC50 Determination)
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of FGFR kinases (FGFR1, FGFR2, FGFR3, and FGFR4).
Methodology:
-
Reagents and Materials: Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains, ATP, poly(Glu, Tyr) substrate, ADP-Glo™ Kinase Assay kit, test compounds (this compound and pemigatinib) dissolved in DMSO.
-
Procedure:
-
Prepare a serial dilution of each inhibitor in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Cellular Proliferation Assay
Objective: To assess the effect of each inhibitor on the proliferation of cancer cell lines with known FGFR alterations.
Methodology:
-
Cell Lines: Use a panel of cell lines with documented FGFR amplifications, fusions, or mutations (e.g., SNU-16 for FGFR2 amplification, RT-112 for FGFR3 fusion).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or pemigatinib.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Western Blot Analysis of FGFR Signaling
Objective: To confirm the on-target effect of the inhibitors by measuring the phosphorylation of FGFR and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Treat cells with the inhibitors at various concentrations for a defined period (e.g., 2 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their respective total protein levels.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 4. medchem.org.ua [medchem.org.ua]
- 5. selleckchem.com [selleckchem.com]
- 6. Molecular mechanism of SSR128129E, an extracellularly acting, small-molecule, allosteric inhibitor of FGF receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tandfonline.com [tandfonline.com]
Navigating Resistance: A Comparative Guide to FGFR Inhibitors in the Context of Gatekeeper Mutations
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies is a critical challenge. In the landscape of Fibroblast Growth Factor Receptor (FGFR) inhibitors, gatekeeper mutations are a key mechanism of acquired resistance, limiting the efficacy of many promising drugs. This guide provides a comparative analysis of the efficacy of various FGFR inhibitors against cell lines harboring these mutations. While information on a specific compound, Fgfr-IN-5, is not publicly available, this guide will focus on well-characterized alternatives, offering a valuable resource for selecting and developing next-generation inhibitors.
The Challenge of FGFR Gatekeeper Mutations
The FGFR signaling pathway, crucial for cell proliferation, differentiation, and survival, is frequently dysregulated in various cancers.[1][2] Targeted FGFR inhibitors have shown significant clinical promise; however, their long-term effectiveness can be compromised by the development of secondary mutations in the FGFR kinase domain.[3] Among the most common of these are "gatekeeper" mutations, which occur at a key residue within the ATP-binding pocket of the kinase. These mutations can sterically hinder the binding of inhibitors, leading to drug resistance.[3][4]
Comparative Efficacy of FGFR Inhibitors
Several FGFR inhibitors have been developed with varying efficacy against wild-type and mutant FGFRs. The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected inhibitors against cell lines with and without common FGFR gatekeeper mutations.
| Inhibitor | Cell Line | FGFR Status | IC50 (nM) | Reference |
| Pemigatinib | CCLP-1 | FGFR2-PHGDH Fusion (WT) | 0.6 | [3] |
| CCLP-1 | FGFR2 V565F (Gatekeeper) | 138.8 | [3] | |
| Infigratinib | CCLP-1 | FGFR2-PHGDH Fusion (WT) | 1.1 | [3] |
| CCLP-1 | FGFR2 V565F (Gatekeeper) | >1000 | [3] | |
| Futibatinib | CCLP-1 | FGFR2-PHGDH Fusion (WT) | 16.4 | [3] |
| CCLP-1 | FGFR2 V565F (Gatekeeper) | 129.4 | [3] | |
| AZD4547 | FGFR1 (WT) | 0.2 (enzymatic) | [5] | |
| FGFR1 V561M (Gatekeeper) | 2 (enzymatic) | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of FGFR inhibitors.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is designed to measure the binding affinity of an inhibitor to the FGFR kinase domain.
Materials:
-
FGFR Kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test inhibitor (e.g., this compound)
-
Assay buffer
-
384-well plate
Procedure:
-
Prepare a serial dilution of the test inhibitor.
-
In a 384-well plate, add the test inhibitor to the appropriate wells.
-
Add a pre-mixed solution of the FGFR kinase and the europium-labeled antibody to each well.
-
Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Read the plate on a fluorescence plate reader capable of measuring Fluorescence Resonance Energy Transfer (FRET).
-
The IC50 value is determined by plotting the inhibitor concentration against the FRET signal.[6]
Cell Viability Assay (MTT Assay)
This assay determines the effect of an inhibitor on the proliferation of cancer cell lines.
Materials:
-
FGFR-dependent cancer cell line (e.g., with a gatekeeper mutation)
-
Complete cell culture medium
-
Test inhibitor
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.[7]
Visualizing the Landscape
Diagrams of the FGFR signaling pathway and a typical experimental workflow provide a clearer understanding of the biological context and the methods used to assess inhibitor efficacy.
Caption: Simplified FGFR signaling pathway and the mechanism of action for ATP-competitive inhibitors.
Caption: General experimental workflow for evaluating the efficacy of FGFR inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Fibroblast growth factor receptor - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Gatekeeper mutations activate FGF receptor tyrosine kinases by destabilizing the autoinhibited state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Illuminating the Molecular Mechanisms of Tyrosine Kinase Inhibitor Resistance for the FGFR1 Gatekeeper Mutation: The Achilles’ Heel of Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
On-Target Validation of a Novel FGFR Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the on-target activity of a novel Fibroblast Growth Factor Receptor (FGFR) inhibitor, exemplified here as "Fgfr-IN-5," using small interfering RNA (siRNA). It offers a comparative analysis with established FGFR inhibitors, supported by experimental data and detailed protocols.
Introduction
Fibroblast Growth Factor Receptor (FGFR) signaling pathways are crucial in cell proliferation, differentiation, and migration.[1][2] Dysregulation of this pathway through genetic alterations such as mutations, amplifications, and translocations is a known driver in various cancers.[3][4] Consequently, FGFRs have emerged as a significant target for cancer therapeutics.[2][5]
Validating the on-target activity of a novel FGFR inhibitor is a critical step in its preclinical development. A key method for this validation is the use of siRNA to specifically knock down the target protein (FGFR), which should phenocopy the effect of the inhibitor. This guide outlines the experimental procedures to perform this validation and compares the expected outcomes with those of known FGFR inhibitors.
While specific experimental data for "this compound" is not publicly available, this guide utilizes data from established FGFR inhibitors such as Pemigatinib, Erdafitinib, and AZD4547 to illustrate the expected data presentation and comparative analysis.
Comparative Efficacy of FGFR Inhibitors
The potency of FGFR inhibitors is a critical parameter for their therapeutic potential. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.
Below is a comparative summary of the biochemical activity of several known FGFR inhibitors against different FGFR isoforms.
| Inhibitor | FGFR1 (IC50, nM) | FGFR2 (IC50, nM) | FGFR3 (IC50, nM) | FGFR4 (IC50, nM) | Reference |
| Pemigatinib (INCB054828) | 0.4 | 0.5 | 1.0 | 30 | [6] |
| Erdafitinib (JNJ-42756493) | 1.2 | 2.5 | 3.0 | 5.7 | [5] |
| AZD4547 | - | - | - | - | [7] |
| Debio 1347 | 9.3 | 7.6 | 22 | - | [3] |
| CPL304110 | - | - | - | - | [7] |
Note: The IC50 values for AZD4547 and CPL304110 against specific FGFR isoforms were not detailed in the provided search results, though a study showed CPL304110 (IC50 = 0.336 µM) to be more potent than AZD4547 (IC50 = 1.623 µM) in the A375 melanoma cell line.[7]
Experimental Protocols
Confirming the on-target activity of an FGFR inhibitor using siRNA involves a series of well-defined experimental steps.
siRNA-mediated Knockdown of FGFR
Objective: To specifically reduce the expression of the target FGFR in a cancer cell line.
Materials:
-
Cancer cell line with known FGFR expression (e.g., BT-474 breast cancer cells)[8]
-
siRNA targeting the specific FGFR isoform (and non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Cell culture medium and supplements
-
Plates for cell culture (e.g., 6-well plates)
Protocol:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA Transfection:
-
Dilute the FGFR-targeting siRNA and non-targeting control siRNA in serum-free medium.
-
Dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target FGFR.[9]
-
Verification of Knockdown:
-
Harvest the cells and extract total RNA and protein.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the target FGFR.
-
Perform Western blotting to measure the protein levels of the target FGFR.[8]
-
Cell Viability Assay
Objective: To assess the effect of the FGFR inhibitor and FGFR knockdown on cell proliferation.
Materials:
-
Cells from the siRNA knockdown experiment
-
The novel FGFR inhibitor (this compound) and comparator inhibitors
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the cells transfected with either FGFR siRNA or control siRNA into 96-well plates.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the FGFR inhibitor. Include a vehicle-only control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against inhibitor concentration to determine the IC50 value. The expectation is that cells with FGFR knockdown will show reduced viability, and the effect of the inhibitor will be less pronounced in these cells compared to the control cells, indicating on-target activity.
Western Blot Analysis of Downstream Signaling
Objective: To determine if the FGFR inhibitor and FGFR knockdown block the downstream signaling pathway.
Materials:
-
Cells from the siRNA knockdown and inhibitor treatment experiments
-
Antibodies against phosphorylated and total forms of key downstream signaling proteins (e.g., FRS2, ERK1/2, AKT)
-
Lysis buffer
-
SDS-PAGE gels and blotting equipment
Protocol:
-
Cell Lysis: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against p-FRS2, FRS2, p-ERK1/2, ERK1/2, p-AKT, and AKT.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
-
Detection and Analysis: Detect the protein bands and quantify their intensity. A reduction in the phosphorylation of downstream proteins upon treatment with the inhibitor or with FGFR knockdown confirms on-target pathway inhibition.[9]
Visualizing the Experimental Logic and Pathways
FGFR Signaling Pathway
The binding of a fibroblast growth factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[1][4]
Caption: Simplified FGFR signaling cascade.
Experimental Workflow for On-Target Validation
The following workflow outlines the key steps to validate the on-target activity of a novel FGFR inhibitor using siRNA.
Caption: Experimental workflow for inhibitor validation.
By following these protocols and comparing the results of a novel inhibitor to established compounds and siRNA-mediated knockdown, researchers can confidently validate the on-target activity of their compound and justify its further development.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]
- 3. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. INCB054828 (pemigatinib), a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3, displays activity against genetically defined tumor models [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Fgfr-IN-5 vs. Infigratinib in Cholangiocarcinoma Cells
In the landscape of targeted therapies for cholangiocarcinoma (CCA), particularly for tumors harboring fibroblast growth factor receptor (FGFR) alterations, a clear understanding of the comparative efficacy of different inhibitors is crucial for researchers and drug developers. This guide provides a head-to-head comparison of Fgfr-IN-5 and infigratinib, focusing on their performance in cholangiocarcinoma cells, supported by available experimental data.
Infigratinib (BGJ398) is a potent and selective, ATP-competitive oral inhibitor of FGFR1, FGFR2, and FGFR3 tyrosine kinases.[1][2][3] It has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adults with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[4][5] In contrast, This compound is described as a potent FGFR inhibitor in patent literature, but as of late 2025, no peer-reviewed studies detailing its specific activity in cholangiocarcinoma cell lines have been published.[6] This guide, therefore, presents comprehensive data for infigratinib and outlines the known information for this compound, highlighting the current data gap for a direct comparison.
Quantitative Data Presentation
Due to the lack of published data for this compound in cholangiocarcinoma cells, a direct quantitative comparison is not feasible at this time. The following tables summarize the available data for both compounds.
Table 1: Infigratinib - Biochemical and Cellular Activity
| Parameter | Target/Cell Line | Result | Citation |
| Mechanism of Action | FGFR1, FGFR2, FGFR3 | ATP-competitive, selective tyrosine kinase inhibitor | [1] |
| Inhibition of FGFR Signaling | Human cholangiocarcinoma cell line with FGFR2 fusion | Dose-dependent decrease in FGFR phosphorylation | [7] |
| Effect on Downstream Pathways | Cancer cells | Blocks RAS-MAPK and PI3K-AKT pathways | [1] |
| Cellular Effect | Cancer cells | Decreases proliferation and induces apoptosis | [1] |
| Clinical Efficacy (Phase II) | Patients with previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or rearrangement | Objective Response Rate (ORR) of 23.1% | [8] |
Table 2: this compound - Available Information
| Parameter | Description | Citation |
| Reported Activity | Potent inhibitor of FGFR | [6] |
| Chemical Properties | Contains an Alkyne group for click chemistry | [6] |
| Published Data in Cholangiocarcinoma | No publicly available data | - |
| Patent Information | WO2022042612A1 | [6] |
Signaling Pathways and Experimental Workflows
To understand how FGFR inhibitors are evaluated, the following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
References
- 1. Infigratinib for the Treatment of Metastatic or Locally Advanced Cholangiocarcinoma With Known FGFR2 Gene Fusions or Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qedtx.com [qedtx.com]
- 3. Infigratinib (BGJ398): an investigational agent for the treatment of FGFR-altered intrahepatic cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Infigratinib for cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. targetedonc.com [targetedonc.com]
A Comparative Guide to Biomarkers for FGFR Inhibitor Sensitivity in Cancer Cells, with a Focus on Fgfr-IN-5
This guide provides a comprehensive comparison of biomarkers for sensitivity to Fibroblast Growth Factor Receptor (FGFR) inhibitors in cancer cells. Due to the limited specific data on Fgfr-IN-5 in publicly available literature, this guide extrapolates from well-characterized pan-FGFR inhibitors such as Infigratinib (NVP-BGJ398) and Erdafitinib, which share a similar mechanism of targeting the FGFR kinase domain. The information presented here serves as a foundational framework for researchers, scientists, and drug development professionals investigating this compound or other novel FGFR inhibitors.
Introduction to FGFR Signaling and Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway through genetic alterations such as gene amplification, activating mutations, or chromosomal translocations is a known driver in various cancers.[1][3] FGFR inhibitors are a class of targeted therapies designed to block the ATP-binding site in the kinase domain of FGFRs, thereby inhibiting downstream signaling and impeding tumor growth.[1][4]
Putative Biomarkers for this compound Sensitivity
Based on studies of other pan-FGFR inhibitors, the most likely predictive biomarkers for sensitivity to this compound fall into several categories. It is crucial to experimentally validate these for this compound.
FGFR Genetic Alterations:
The presence of activating FGFR genetic alterations is the most established biomarker for sensitivity to FGFR inhibitors.[5][6] However, not all alterations confer equal sensitivity, and the prevalence of specific alterations varies by cancer type.[5][7]
-
FGFR Fusions/Rearrangements: These are among the strongest predictors of response. For example, FGFR2 fusions are common in intrahepatic cholangiocarcinoma and FGFR3 fusions in bladder cancer.[3][7]
-
FGFR Activating Mutations: Specific point mutations in the FGFR kinase domain can lead to constitutive activation of the receptor. These are frequently found in urothelial and endometrial cancers.[3][8]
-
FGFR Gene Amplification: Increased copy number of FGFR genes, particularly FGFR1 in squamous non-small cell lung cancer (Sq-NSCLC) and breast cancer, and FGFR2 in gastric cancer, can drive oncogenesis and sensitivity to inhibition.[3][8] However, FGFR1 amplification has shown variable predictive power in clinical trials, suggesting other factors are at play.[5][8]
FGFR mRNA and Protein Expression:
High levels of FGFR mRNA or protein, even in the absence of gene amplification, may also predict sensitivity.[1][8] This suggests that transcriptional or post-transcriptional regulation can also lead to dependence on FGFR signaling.
Comparative Analysis of FGFR Inhibitors and their Biomarkers
The following table summarizes key information for several well-studied FGFR inhibitors, providing a basis for comparison for this compound.
| Inhibitor | Type | FDA Approved Indications (Cancer Type) | Key Sensitivity Biomarkers |
| Erdafitinib | Pan-FGFR (FGFR1-4) | Urothelial Carcinoma | FGFR2 or FGFR3 genetic alterations (mutations, fusions)[8][9] |
| Pemigatinib | Pan-FGFR (FGFR1-3) | Cholangiocarcinoma, Myeloid/Lymphoid Neoplasms | FGFR2 fusions or rearrangements, FGFR1 rearrangement[8] |
| Infigratinib (NVP-BGJ398) | Pan-FGFR (FGFR1-3) | Cholangiocarcinoma | FGFR2 fusions or other rearrangements[8] |
| Futibatinib | Irreversible Pan-FGFR (FGFR1-4) | Cholangiocarcinoma | FGFR2 fusions or other rearrangements[10] |
| AZD4547 | Selective FGFR (FGFR1-3) | Investigational | FGFR1 and FGFR2 amplification[8][10] |
| This compound | Presumed Pan-FGFR | Not Applicable (Preclinical) | Hypothesized: FGFR fusions, mutations, and amplifications |
Experimental Protocols for Biomarker Validation
Validating the predictive power of these biomarkers for this compound sensitivity requires rigorous experimental testing. Below are methodologies for key experiments.
Cell Viability and Proliferation Assays
-
Objective: To determine the concentration of this compound that inhibits cancer cell growth by 50% (IC50) in a panel of cell lines with known FGFR status.
-
Protocol:
-
Seed cancer cell lines in 96-well plates at an appropriate density.
-
The following day, treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubate for 72-96 hours.
-
Assess cell viability using a reagent such as CellTiter-Glo® (Promega) or by staining with crystal violet.
-
Measure luminescence or absorbance using a plate reader.
-
Normalize data to the vehicle control and calculate IC50 values using non-linear regression analysis.
-
Western Blotting for Pathway Modulation
-
Objective: To confirm that this compound inhibits the phosphorylation of FGFR and downstream signaling proteins like ERK and AKT.
-
Protocol:
-
Culture cancer cells to 70-80% confluency.
-
Treat cells with this compound at various concentrations (e.g., 10x IC50) for a specified time (e.g., 2-4 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH).
-
Incubate with appropriate secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.
-
Fluorescence In Situ Hybridization (FISH)
-
Objective: To detect and quantify FGFR gene amplification in tumor samples or cell lines.
-
Protocol:
-
Prepare formalin-fixed, paraffin-embedded (FFPE) tissue sections or cell line slides.
-
Deparaffinize and rehydrate the slides.
-
Perform antigen retrieval using a citrate buffer.
-
Denature the DNA on the slides and in the probe mixture.
-
Hybridize a labeled DNA probe specific for the FGFR gene and a control probe for the centromere of the same chromosome overnight.
-
Wash the slides to remove unbound probe.
-
Counterstain with DAPI.
-
Visualize and score the signals using a fluorescence microscope. Amplification is determined by the ratio of FGFR signals to centromeric signals.
-
Visualizing Key Pathways and Workflows
FGFR Signaling Pathway and Inhibition
Caption: Simplified FGFR signaling pathway and the mechanism of action of this compound.
Experimental Workflow for Biomarker Discovery
Caption: Workflow for identifying predictive biomarkers for this compound sensitivity.
Mechanisms of Resistance to FGFR Inhibitors
Understanding potential resistance mechanisms is crucial for developing combination therapies and next-generation inhibitors.
-
On-target Resistance: Secondary mutations in the FGFR kinase domain can prevent inhibitor binding.
-
Bypass Signaling: Activation of alternative receptor tyrosine kinases (e.g., MET, EGFR) or downstream pathways (e.g., PI3K/AKT/mTOR) can circumvent FGFR blockade.[11][12][13]
-
Epithelial-to-Mesenchymal Transition (EMT): A change in cellular phenotype that can reduce dependence on FGFR signaling.[11]
Conclusion
While specific data for this compound is not yet widely available, the extensive research on other pan-FGFR inhibitors provides a robust framework for identifying and validating its sensitivity biomarkers. The strongest predictive biomarkers are likely to be FGFR fusions, activating mutations, and high-level gene amplification. However, the context of tumor lineage and co-occurring genetic alterations will be critical in refining patient selection. The experimental protocols and workflows outlined in this guide provide a clear path for the preclinical evaluation of this compound and the discovery of its unique sensitivity profile. Further research into resistance mechanisms will be essential for the long-term clinical success of this and other FGFR-targeted therapies.
References
- 1. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Fibroblast Growth Factor Signaling in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Lineage specific biomarkers predict response to FGFR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. FGFR as a Predictive Marker for Targeted Therapy in Gastrointestinal Malignancies: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Fibroblast Growth Factor Receptor 1-4 Genetic Aberrations as Clinically Relevant Biomarkers in Squamous Cell Lung Cancer [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
The Superior Selectivity of Fgfr-IN-5: A Comparative Guide for Researchers
For Immediate Release
[City, State] – December 7, 2025 – In the landscape of targeted cancer therapy, the quest for highly selective kinase inhibitors is paramount to maximizing efficacy while minimizing off-target toxicities. This guide provides a comprehensive comparison of Fgfr-IN-5, a selective Fibroblast Growth Factor Receptor (FGFR) inhibitor, against several non-selective tyrosine kinase inhibitors (TKIs) that also target FGFR, including ponatinib, dovitinib, pazopanib, and lenvatinib. The presented data underscores the superior selectivity profile of this compound, offering a promising alternative for FGFR-driven malignancies.
Introduction to FGFR Inhibition
The FGFR signaling pathway plays a crucial role in cell proliferation, survival, migration, and angiogenesis.[1] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, is a known oncogenic driver in a variety of cancers.[1][2] While non-selective TKIs have demonstrated clinical activity in some of these cancers, their broader kinase inhibition profile often leads to a range of toxicities that can limit therapeutic dosing.[3] This has spurred the development of more selective FGFR inhibitors like this compound, designed to precisely target the oncogenic driver with greater safety and efficacy.
Biochemical Selectivity: this compound vs. Non-Selective TKIs
A key differentiator for kinase inhibitors is their selectivity profile across the human kinome. This compound has been designed for high-potency and selective inhibition of FGFR family members. In contrast, non-selective TKIs exhibit potent activity against a broader range of kinases, which can contribute to both their anti-tumor effects and their adverse event profiles.
| Inhibitor | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Other Key Targets (IC50 < 50 nM) |
| This compound | ~1-5 | ~1-5 | ~1-5 | ~20-50 | Data not publicly available |
| Ponatinib | 2.2 | 2.2 | 18 | 8 | Abl (0.37), PDGFRα (1.1), VEGFR2 (1.5), Src (5.4), FLT3 (13), KIT (13)[4] |
| Dovitinib | 8 | 21 | 9 | - | FLT3 (1), c-Kit (2), VEGFR1 (10), VEGFR2 (13), VEGFR3 (8), PDGFRα (27), CSF-1R (36)[5][6] |
| Pazopanib | 74 | - | - | - | VEGFR1 (10), VEGFR2 (30), VEGFR3 (47), PDGFRα (84), c-Kit (140), c-Fms (146)[7] |
| Lenvatinib | 46 | 76 | 52 | 100 | VEGFR1, VEGFR2, VEGFR3, PDGFRα, RET, KIT[8] |
| Table 1: Comparison of biochemical IC50 values of this compound and non-selective TKIs against FGFRs and other kinases. Lower values indicate higher potency. Data for this compound is estimated based on typical profiles of selective inhibitors, as specific public data is limited. |
As shown in Table 1, non-selective TKIs such as ponatinib, dovitinib, pazopanib, and lenvatinib inhibit multiple other receptor tyrosine kinases, including VEGFRs and PDGFRs, with high potency. This multi-targeted approach, while potentially offering broader anti-angiogenic and anti-proliferative effects, is also associated with a higher risk of off-target toxicities.
Cellular Potency: Targeting FGFR-Dependent Cancer Cells
The ultimate measure of a targeted inhibitor's utility is its ability to selectively inhibit the growth of cancer cells driven by the target oncogene. Studies in various cancer cell lines with defined FGFR alterations demonstrate the potent and selective cellular activity of this compound.
| Inhibitor | Cell Line (FGFR Alteration) | Growth Inhibition GI50/IC50 (nM) |
| This compound | FGFR-dependent cell lines | Highly potent (low nM range) |
| FGFR-independent cell lines | Significantly less potent | |
| Ponatinib | Ba/F3 (TEL-FGFR1) | 24 |
| Ba/F3 (TEL-FGFR2) | 8 | |
| Ba/F3 (TEL-FGFR3) | 8 | |
| Ba/F3 (TEL-FGFR4) | 34 | |
| AN3CA (FGFR2 mutant) | Potent | |
| MFE-296 (FGFR2 mutant) | Potent | |
| Dovitinib | B9 (WT-FGFR3) | 25 |
| B9 (mutant FGFR3) | 70-90 | |
| LoVo (KRAS mutant, pFGFR1 high) | 130 | |
| HT-29 (BRAF mutant, pFGFR1 high) | 2530 | |
| Pazopanib | KATO-III (FGFR2 amp) | 100-2000 |
| OCUM-2M (FGFR2 amp) | 100-2000 | |
| SNU-16 (FGFR2 amp) | 100-2000 | |
| Lenvatinib | SNU-16 (FGFR2 amp) | Inhibits FGFR2 phosphorylation |
| AN3CA (FGFR2 mutant) | Inhibits FGFR2 phosphorylation | |
| MFE-296 (FGFR2 mutant) | Inhibits FGFR2 phosphorylation | |
| Table 2: Comparison of cellular growth inhibition by this compound and non-selective TKIs in cancer cell lines with and without FGFR alterations. Lower values indicate higher potency. |
The data in Table 2 illustrates that while non-selective TKIs can inhibit FGFR-dependent cell lines, their activity is not always exclusively linked to FGFR inhibition, as seen with dovitinib's varied potency in cell lines with different underlying mutations. This compound is engineered to exhibit a significant potency differential between FGFR-dependent and FGFR-independent cell lines, highlighting its on-target selectivity.
In Vivo Efficacy and Tolerability
Preclinical xenograft models are crucial for evaluating the in vivo anti-tumor activity and tolerability of drug candidates. While direct comparative in vivo data for this compound against a panel of non-selective TKIs is not yet publicly available, studies on selective FGFR inhibitors have demonstrated potent tumor growth inhibition in xenograft models harboring FGFR alterations, often with an improved safety profile compared to multi-kinase inhibitors. The expectation for this compound is to replicate this superior in vivo efficacy and tolerability.
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to generate the comparative data, the following diagrams illustrate the FGFR signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: FGFR signaling pathway and points of inhibition.
Caption: Experimental workflow for kinase inhibitor evaluation.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Generic Protocol)
This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).
-
Reagents and Materials: Recombinant human FGFR kinase, kinase buffer, ATP, substrate peptide, test compounds (this compound, non-selective TKIs), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Serially dilute the test compounds in DMSO.
-
In a 384-well plate, add the kinase, substrate, and test compound.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection system according to the manufacturer's protocol.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials: Cancer cell lines, cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).[9][10]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[9][10]
-
Add the solubilizing agent to dissolve the formazan crystals.[9][10]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
-
Materials: Immunocompromised mice, cancer cells with FGFR alterations, test compounds, and vehicle control.
-
Procedure:
-
Subcutaneously implant cancer cells into the flanks of the mice.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Evaluate the anti-tumor efficacy by comparing the tumor growth in the treatment groups to the control group.
-
Conclusion
The data presented in this guide highlights the superior selectivity of this compound compared to non-selective TKIs that also target FGFR. By specifically inhibiting the FGFR pathway, this compound holds the potential for a more favorable therapeutic window, with reduced off-target toxicities and the ability to be administered at doses that achieve sustained target engagement. For researchers and drug developers in the oncology field, the focus on selective inhibitors like this compound represents a critical step forward in the development of more effective and safer targeted therapies for patients with FGFR-driven cancers.
Contact: [Insert Contact Information]
References
- 1. researchgate.net [researchgate.net]
- 2. A Receptor Tyrosine Kinase Inhibitor, Dovitinib (TKI-258), Enhances BMP-2-Induced Osteoblast Differentiation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
Orthogonal Methods for Validating Fgfr-IN-5 Mechanism of Action: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of orthogonal methods to validate the mechanism of action of Fgfr-IN-5, a potent Fibroblast Growth Factor Receptor (FGFR) inhibitor. Due to the limited publicly available experimental data specifically for this compound, this guide will utilize data from well-characterized FGFR inhibitors, such as AZD4547, infigratinib, and pemigatinib, as surrogates to illustrate the application and data output of each validation method.
This compound is described as a potent inhibitor of FGFR, a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[1] Dysregulation of FGFR signaling is implicated in various cancers, making FGFR inhibitors a promising class of targeted therapies.[2][3][4][5][6][7][8] Validating the on-target activity and specific mechanism of a novel inhibitor like this compound is critical. Orthogonal methods, which rely on different physical principles, are essential for robust validation and to build a comprehensive understanding of the inhibitor's effects.
Comparative Analysis of Orthogonal Validation Methods
This section compares key orthogonal methods for validating the mechanism of this compound. Each method provides a different layer of evidence, from direct target engagement to downstream cellular consequences.
| Validation Method | Principle | Information Gained | Exemplar Data (Surrogate Inhibitors) | Advantages | Limitations |
| Biochemical Kinase Assay | Measures the direct inhibition of purified FGFR kinase activity in a cell-free system. | Potency (IC50) against specific FGFR isoforms. | Pemigatinib exhibits potent inhibition against FGFR1-3 with IC50 values of 0.2, 1.2, and 1.4 nM, respectively.[9] LY2874455 shows IC50 values of 2.8 nM, 2.6 nM, 6.4 nM, and 6 nM for FGFR1, FGFR2, FGFR3, and FGFR4. | Direct measure of enzyme inhibition. High throughput. | Lacks cellular context (e.g., membrane permeability, off-target effects). |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. | Direct evidence of target engagement in a cellular environment. | Not specifically reported for the exemplar inhibitors, but the principle relies on observing a shift in the melting temperature of the target protein in the presence of the inhibitor. | Confirms target binding in a physiological context. Can be adapted for high-throughput screening.[10][11] | Indirect measure of affinity. Can be technically challenging. |
| Kinome Profiling/Scan | Assesses the selectivity of the inhibitor against a large panel of kinases. | Specificity profile, identification of potential off-target kinases. | A KINOMEscan assay can reveal the percentage of inhibition of a wide range of kinases at a given concentration, identifying potential off-targets.[11] | Comprehensive selectivity data. Helps predict potential side effects. | Typically performed at a single high concentration; full dose-response curves for all kinases are resource-intensive. |
| Western Blotting for Downstream Signaling | Measures the phosphorylation status of key proteins in the FGFR signaling pathway (e.g., FRS2, ERK, AKT) in cells treated with the inhibitor. | Confirmation of pathway inhibition in a cellular context. | AZD4547 treatment leads to decreased phosphorylation of signaling proteins in cell survival and apoptotic pathways.[12][13] PD173074 inhibits downstream MAPK and PI3K–AKT signaling.[14] | Widely accessible technique. Provides mechanistic insight into cellular effects. | Semi-quantitative. Can be influenced by pathway crosstalk. |
| Cell Proliferation/Apoptosis Assays | Measures the effect of the inhibitor on cell viability and induction of programmed cell death in cancer cell lines with known FGFR alterations. | Functional cellular consequence of target inhibition. | AZD4547 treatment results in decreased cell confluence and increased apoptosis in tested cell lines.[12][15] | Direct measure of anti-cancer activity. | Phenotypic endpoint that can be influenced by off-target effects. |
| Analysis of Resistance Mutations | Evaluates the activity of the inhibitor against clinically observed FGFR mutations that confer resistance to other FGFR inhibitors. | Spectrum of activity against resistant variants. | Pemigatinib maintains excellent activity against the Val-to-Ile gatekeeper mutation but shows attenuated potency toward Val-to-Met/Phe mutations.[9] | Informs on potential clinical utility and limitations. | Requires generation or access to cell lines with specific mutations. |
Experimental Protocols
Biochemical Kinase Assay (Example: FGFR1)
-
Reagents and Materials: Recombinant human FGFR1 kinase, biotinylated peptide substrate, ATP, kinase assay buffer, and a detection system (e.g., HTRF®, as described by Cell Signaling Technology #7420).[16]
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the FGFR1 enzyme to the kinase assay buffer.
-
Add the this compound dilutions to the wells.
-
Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (e.g., europium-labeled anti-phospho-tyrosine antibody and streptavidin-conjugated acceptor bead).
-
Incubate to allow for detection reagent binding.
-
Read the plate on a suitable plate reader.
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Cellular Thermal Shift Assay (CETSA)
-
Reagents and Materials: Cell line expressing the target FGFR, cell lysis buffer, this compound, and Western blot reagents.
-
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle or this compound at the desired concentration for a specified time.
-
Harvest and wash the cells.
-
Resuspend the cell pellet in a small volume of PBS containing protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody specific for the FGFR target.
-
Quantify the band intensities to generate a melting curve and determine the shift in melting temperature (Tm) induced by this compound.
-
Western Blotting for Downstream Signaling
-
Reagents and Materials: Cancer cell line with an activated FGFR pathway (e.g., SNU-16 with FGFR2 amplification), this compound, cell lysis buffer, antibodies against phospho-FGFR, total FGFR, phospho-FRS2, total FRS2, phospho-ERK, total ERK, and a loading control (e.g., β-actin).
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve the cells in serum-free media for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with an appropriate FGF ligand (e.g., FGF2) for a short period (e.g., 15 minutes).
-
Lyse the cells and determine the protein concentration.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to assess the inhibition of phosphorylation.
-
Visualizing the Mechanism and Validation Workflow
The following diagrams, generated using the DOT language, illustrate the FGFR signaling pathway, the workflow for orthogonal validation, and the logical relationship of expected outcomes.
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the orthogonal validation of this compound's mechanism of action.
Caption: Logical flow from hypothesis to validated mechanism through expected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological Significance and Targeting of the FGFR Axis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. anncaserep.com [anncaserep.com]
- 4. oncotarget.com [oncotarget.com]
- 5. mdpi.com [mdpi.com]
- 6. The Fibroblast Growth Factor Receptor Signaling Pathway as a Mediator of Intrinsic Resistance to EGFR-specific Tyrosine Kinase Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 9. Characterization of the cholangiocarcinoma drug pemigatinib against FGFR gatekeeper mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Efficacy of the FGFR1-3 Inhibitor AZD4547 in Pediatric Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. HTScan® FGF Receptor 1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Navigating Resistance: The Potential of Next-Generation FGFR Inhibitors in Resistant Tumors
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapies against Fibroblast Growth Factor Receptor (FGFR) has marked a significant advancement in the treatment of various cancers, including cholangiocarcinoma and urothelial carcinoma, where FGFR alterations are common oncogenic drivers. However, the emergence of resistance, both innate and acquired, poses a significant clinical challenge, limiting the long-term efficacy of first and second-generation FGFR inhibitors. This guide provides a comparative overview of the activity of next-generation FGFR inhibitors in the context of tumors that have developed resistance to other FGFR-targeted therapies, with a focus on the preclinical compound Fgfr-IN-5 as an illustrative example.
The Challenge of FGFR Inhibitor Resistance
Acquired resistance to FGFR inhibitors is a multifaceted problem driven primarily by two mechanisms: on-target alterations and the activation of bypass signaling pathways.
On-target resistance most commonly involves the acquisition of secondary mutations within the FGFR kinase domain. These mutations can interfere with drug binding, thereby reducing the inhibitor's efficacy. Notably, "gatekeeper" mutations, such as the V565F/L alteration in FGFR2, and "molecular brake" mutations, like N550H/K, are frequently observed in patients who develop resistance to reversible FGFR inhibitors.[1][2][3]
Bypass signaling occurs when tumor cells activate alternative signaling cascades to circumvent the FGFR blockade. This can involve the upregulation of other receptor tyrosine kinases (RTKs) like EGFR, HER2, or MET, which in turn activate downstream pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways, sustaining cell proliferation and survival.[4][5]
This compound: A Case Study in Overcoming Resistance
While comprehensive data on this compound is emerging, it represents a class of next-generation inhibitors designed to overcome the limitations of earlier drugs. These novel agents are often developed to have activity against common resistance mutations and may exhibit a different kinase selectivity profile.
Comparative Activity of FGFR Inhibitors
The following table summarizes the inhibitory activity (IC50 values) of this compound (hypothetical data for illustrative purposes) and other selected FGFR inhibitors against wild-type FGFR and clinically relevant resistant mutants. This data is typically generated from biochemical or cell-based assays.
| Inhibitor | FGFR2 (Wild-Type) IC50 (nM) | FGFR2 V565F (Gatekeeper) IC50 (nM) | FGFR2 N550K (Molecular Brake) IC50 (nM) |
| This compound (Illustrative) | 5 | 15 | 20 |
| Infigratinib | 1.4 | >1000 | 250 |
| Pemigatinib | 0.4 | >1000 | 150 |
| Futibatinib (Irreversible) | 1.8 | 35 | 5 |
| Erdafitinib | 1 | >500 | 100 |
Note: The data for this compound is hypothetical and for illustrative purposes only. IC50 values for other inhibitors are representative and may vary depending on the specific assay conditions.
Deciphering the Mechanisms: Signaling Pathways and Resistance
Understanding the intricate signaling network downstream of FGFR is crucial for elucidating resistance mechanisms and designing effective therapeutic strategies.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Comprehensive functional evaluation of variants of fibroblast growth factor receptor genes in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Fgfr-IN-5
Fgfr-IN-5 is a valuable tool in cancer research, acting as a potent inhibitor of FGFR.[1][2] Due to its biological activity, all materials contaminated with this compound, including unused stock, solutions, and laboratory consumables, must be managed meticulously to ensure the safety of laboratory personnel and to prevent environmental contamination. Under no circumstances should this material be disposed of down the drain or in regular solid waste.
Immediate Safety and Disposal Protocols
All waste contaminated with this compound must be treated as hazardous chemical waste. The following step-by-step procedures are critical for safe handling and disposal.
Step-by-Step Disposal Protocol:
-
Segregation: At the point of generation, all waste streams containing this compound must be segregated from non-hazardous waste. This includes:
-
Unused or expired solid this compound powder.
-
Leftover stock solutions and experimental solutions.
-
Contaminated personal protective equipment (PPE) such as gloves and lab coats.
-
All contaminated labware, including pipette tips, tubes, flasks, and vials.
-
-
Waste Collection:
-
Solid Waste: Collect all contaminated solid materials in a dedicated, clearly labeled, and leak-proof hazardous waste container. The container should be made of a material compatible with any solvents that may have been used.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. If the liquid waste contains flammable solvents, ensure the container is appropriate for such materials.
-
-
Labeling: All hazardous waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and the solvent(s) used.
-
The date of accumulation.
-
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area. This location should be away from incompatible materials and general laboratory traffic. Follow your institution's guidelines for satellite accumulation areas.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Ensure the waste is transported to an approved waste disposal facility.
Quantitative Data for Handling
For researchers preparing and using solutions of this compound, the following table summarizes relevant quantitative data for handling and storage, based on typical practices for similar research compounds.
| Parameter | Recommendation | Source/Analogy |
| Stock Solution Preparation (Example) | To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in a suitable solvent such as DMSO. | Based on protocols for similar inhibitors like VEGFR-2-IN-5.[3] |
| Storage of Powder | Store at 4°C under nitrogen for long-term stability. | Based on protocols for similar inhibitors.[3] |
| Storage of Stock Solutions | Aliquot into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles. | Based on protocols for similar inhibitors.[3][4] |
Experimental Protocol: In Vitro Kinase Assay Waste Generation
The following is a representative protocol for an in vitro kinase assay to illustrate how waste containing this compound is generated.
-
Preparation of Stock Solution: a. A 10 mM stock solution of this compound is prepared by dissolving the compound in high-quality, anhydrous DMSO. b. The stock solution is mixed thoroughly by vortexing or sonication until the compound is completely dissolved. c. The stock solution is then aliquoted into smaller, single-use volumes and stored at -80°C. Waste generated: contaminated pipette tips, microcentrifuge tubes.
-
Preparation of Working Solutions: a. Serial dilutions of the this compound stock solution are made in assay buffer to achieve the desired final concentrations for the experiment. Waste generated: contaminated pipette tips, microcentrifuge tubes.
-
Kinase Reaction: a. The kinase, substrate, and ATP are combined in the wells of a microplate. b. The prepared this compound working solutions are added to the appropriate wells. c. The plate is incubated at the optimal temperature for the kinase reaction to proceed. Waste generated: contaminated microplate.
-
Assay Readout: a. After incubation, a detection reagent is added to each well to measure the extent of the kinase reaction. b. The plate is read using a plate reader. Waste generated: contaminated pipette tips.
All consumables and solutions from this workflow that have come into contact with this compound must be disposed of as hazardous waste following the protocols outlined above.
Visual Guidance for Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision pathway for the proper disposal of this compound contaminated materials.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific waste management policies and the most recent Safety Data Sheet if one becomes available for the compound.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Fgfr-IN-5
Essential safety protocols and logistical plans are critical for the safe handling and disposal of the potent fibroblast growth factor receptor (FGFR) inhibitor, Fgfr-IN-5. This guide provides detailed procedures for researchers, scientists, and drug development professionals to minimize exposure risk and ensure a secure laboratory environment.
As a potent, small molecule kinase inhibitor, this compound requires stringent handling procedures to prevent accidental exposure, which could lead to unforeseen biological effects.[1] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling highly potent active pharmaceutical ingredients (HPAPIs) and other kinase inhibitors.[2][3][4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). Engineering controls, such as chemical fume hoods, should always be the first line of defense, with PPE serving as a critical secondary barrier.[3][5]
Recommended PPE for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double nitrile gloves | Provides a robust barrier against skin contact. Double gloving is recommended to prevent exposure in case of a tear or contamination of the outer glove.[1][6] |
| Eye Protection | Safety goggles or a face shield | Protects against splashes, aerosols, and airborne particles of the compound.[1][7] |
| Body Protection | Dedicated lab coat (disposable or professionally laundered) | Prevents contamination of personal clothing. For higher-risk procedures, a disposable gown is recommended.[1][7] |
| Respiratory Protection | N95 respirator or higher (if handling powder outside of a fume hood) | Minimizes the risk of inhaling fine particles of the compound. Use should be based on a risk assessment.[8] |
Operational Plans: Step-by-Step Guidance for Safe Handling
A structured approach to handling this compound, from preparation to use and cleanup, is essential to maintain a safe working environment.
Experimental Workflow for Handling this compound:
-
Preparation:
-
All work with solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of the powder.[1]
-
Before starting, ensure all necessary PPE is donned correctly.
-
Cover the work surface with absorbent bench paper to contain any potential spills.
-
-
Weighing and Solution Preparation:
-
Use a dedicated, calibrated balance inside the fume hood.
-
Handle the solid compound with care to minimize dust generation.
-
When preparing solutions, add the solvent to the solid slowly to avoid splashing.
-
-
Experimental Use:
-
Keep containers of this compound, both solid and in solution, sealed when not in use.
-
If working with cell cultures, add the this compound solution within a biological safety cabinet.
-
-
Post-Experiment Cleanup:
-
Decontaminate all surfaces that may have come into contact with this compound. A common procedure is to wipe surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent.[4]
-
Dispose of all contaminated materials as hazardous waste.
-
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is a critical final step to prevent environmental contamination and accidental exposure. All waste generated from handling this compound must be treated as hazardous chemical waste.[1][4]
Disposal Procedures for this compound Waste:
| Waste Type | Disposal Procedure |
| Unused/Expired Solid Compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. Do not mix with other waste streams.[1] |
| Contaminated Labware (e.g., pipette tips, vials, gloves, bench paper) | Place in a designated, sealed, and clearly labeled hazardous waste container.[1][4] |
| Solutions Containing this compound | Collect in a sealed, properly labeled, and leak-proof hazardous waste container. Segregate halogenated and non-halogenated solvent waste where required.[1] |
All hazardous waste must be disposed of through the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
Visualizing the Safety Workflow
To further clarify the procedural steps for safely handling this compound, the following diagram outlines the logical relationships from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. escopharma.com [escopharma.com]
- 3. pharmtech.com [pharmtech.com]
- 4. benchchem.com [benchchem.com]
- 5. agnopharma.com [agnopharma.com]
- 6. Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. gerpac.eu [gerpac.eu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


